molecular formula C6H12ClNO B573014 2-Oxaspiro[3.3]heptan-6-amine hydrochloride CAS No. 1363381-78-5

2-Oxaspiro[3.3]heptan-6-amine hydrochloride

货号: B573014
CAS 编号: 1363381-78-5
分子量: 149.618
InChI 键: IHSRDAQLBHZRBC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Oxaspiro[3.3]heptan-6-amine hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO and its molecular weight is 149.618. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2-oxaspiro[3.3]heptan-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c7-5-1-6(2-5)3-8-4-6;/h5H,1-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSRDAQLBHZRBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12COC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523618-04-3
Record name 2-Oxaspiro[3.3]heptan-6-amine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523618-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-2-oxa-spiro[3.3]heptane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Scalable Synthesis of 2-Oxaspiro[3.3]heptan-6-amine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a scalable synthesis route for 2-Oxaspiro[3.3]heptan-6-amine hydrochloride, a valuable spirocyclic building block in medicinal chemistry. The document details a preferred industrial-scale synthesis, comparative analysis of alternative routes, complete experimental protocols, and relevant characterization data.

Introduction

2-Oxa-6-azaspiro[3.3]heptane and its derivatives are increasingly utilized in drug discovery as bioisosteres for common motifs like morpholine. Their rigid, three-dimensional structure can lead to improved physicochemical properties, metabolic stability, and target selectivity in drug candidates. This guide focuses on a robust and scalable synthetic pathway to produce the hydrochloride salt of the parent amine, a key intermediate for further chemical elaboration.

Comparative Analysis of Synthetic Routes

Several synthetic strategies have been reported for the synthesis of the 2-oxa-6-azaspiro[3.3]heptane core. The selection of an optimal route for large-scale production depends on factors such as starting material cost, scalability, yield, and safety. A summary of the primary routes is presented below.

Route Starting Material Key Steps Advantages Disadvantages
Route 1: N-Benzyl Strategy Tribromoneopentyl alcohol (TBNPA)1. Cyclization with benzylamine. 2. Catalytic hydrogenation. 3. Salt formation.- Scalable. - Avoids problematic filtration steps. - High-yielding deprotection.- Requires handling of flammable hydrogen gas under pressure.
Route 2: N-Tosyl Strategy Tribromoneopentyl alcohol (TBNPA)1. Cyclization with p-toluenesulfonamide. 2. Reductive deprotection (Mg/MeOH). 3. Salt formation.- Established literature precedent.- Deprotection with magnesium turnings is sluggish and difficult to scale due to filtration issues. - Inconsistent yields on a larger scale.
Route 3: N-Boc Strategy 3,3-Bis(hydroxymethyl)oxetane1. Conversion to bis-mesylate or bis-tosylate. 2. Reaction with tert-butyl carbamate. 3. Acid-mediated deprotection.- Utilizes a common protecting group.- Requires multiple steps to prepare the key dielectrophile. - Deprotection with strong acid can lead to oxetane ring-opening.

Based on this analysis, the N-Benzyl strategy (Route 1) is identified as the most promising for scalable synthesis due to its operational simplicity and avoidance of the significant challenges associated with the other routes.

Recommended Scalable Synthesis Workflow

The recommended scalable synthesis of this compound proceeds via the N-Benzyl route. The overall workflow is depicted below.

G cluster_0 Step 1: Synthesis of N-Benzyl-2-oxa-6-azaspiro[3.3]heptane cluster_1 Step 2: Debenzylation to the Free Amine cluster_2 Step 3: Hydrochloride Salt Formation A Tribromoneopentyl alcohol (TBNPA) D N-Benzyl-2-oxa-6-azaspiro[3.3]heptane A->D 1. B Benzylamine B->D 2. C Base (e.g., K2CO3) C->D 3. G 2-Oxa-6-azaspiro[3.3]heptane (Free Base) D->G Hydrogenolysis E H2 (gas) E->G F Pd/C catalyst F->G I 2-Oxa-6-azaspiro[3.3]heptan-6-amine hydrochloride G->I Salt Formation H Anhydrous HCl in ether or dioxane H->I

Caption: Recommended workflow for the scalable synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 6-benzyl-2-oxa-6-azaspiro[3.3]heptane

Reaction: Tribromoneopentyl alcohol is reacted with benzylamine in the presence of a base to yield 6-benzyl-2-oxa-6-azaspiro[3.3]heptane.

Procedure:

  • To a stirred suspension of tribromoneopentyl alcohol (1.0 eq) and potassium carbonate (3.0 eq) in a suitable solvent such as acetonitrile or DMF, add benzylamine (1.2 eq).

  • Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 6-benzyl-2-oxa-6-azaspiro[3.3]heptane as a colorless oil or a low-melting solid.

Quantitative Data:

ParameterValue
Typical Scale10-100 g
Yield70-85%
Purity>95% (by NMR and LC-MS)

Characterization Data (Predicted):

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.35-7.25 (m, 5H), 4.45 (s, 4H), 3.65 (s, 2H), 3.40 (s, 4H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 138.5, 128.8, 128.3, 127.1, 78.0, 62.1, 60.5, 38.0.

  • MS (ESI+): m/z 190.1 [M+H]⁺.[1]

Step 2: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane (Free Base)

Reaction: The benzyl group is removed by catalytic hydrogenation to yield the free amine.

Procedure:

  • Dissolve 6-benzyl-2-oxa-6-azaspiro[3.3]heptane (1.0 eq) in methanol or ethanol.

  • Add 10% palladium on charcoal (5-10 mol% Pd).

  • Pressurize the reaction vessel with hydrogen gas (5 bar) and stir vigorously at room temperature for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 2-oxa-6-azaspiro[3.3]heptane as a volatile oil. Due to its volatility, it is often converted directly to a salt.

Quantitative Data:

ParameterValue
Typical Scale10-50 g
Yield>90% (crude)
PurityUsed directly in the next step

Characterization Data (Free Base):

  • ¹H NMR (400 MHz, CDCl₃) δ: 4.40 (s, 4H), 3.55 (s, 4H), 1.90 (br s, 1H).

  • MS (ESI+): m/z 100.1 [M+H]⁺.[2]

Step 3: Synthesis of 2-Oxa-6-azaspiro[3.3]heptan-6-amine hydrochloride

Reaction: The free amine is reacted with anhydrous hydrochloric acid to form the hydrochloride salt.

Caution: The oxetane ring is susceptible to opening under strongly acidic aqueous conditions. Therefore, anhydrous conditions are crucial.

Procedure:

  • Dissolve the crude 2-oxa-6-azaspiro[3.3]heptane free base in a minimal amount of a suitable anhydrous solvent such as diethyl ether or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of anhydrous HCl in diethyl ether or dioxane (1.0-1.1 eq) dropwise with stirring.

  • A white precipitate of the hydrochloride salt should form.

  • Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-Oxa-6-azaspiro[3.3]heptan-6-amine hydrochloride.

Quantitative Data:

ParameterValue
Typical Scale10-50 g
Yield85-95% (from the free base)
Purity>98% (by elemental analysis)

Characterization Data (Hydrochloride Salt):

  • ¹H NMR (400 MHz, D₂O) δ: 4.65 (s, 4H), 4.10 (s, 4H).

  • ¹³C NMR (101 MHz, D₂O) δ: 77.5, 59.0, 37.0.

  • MS (ESI+): m/z 100.1 [M-Cl]⁺.

Logical Relationships and Workflow Visualization

The logical progression of the synthesis and the relationship between the key stages are illustrated in the following diagram.

G cluster_start Starting Materials cluster_intermediate Protected Intermediate cluster_free_amine Free Amine cluster_final_product Final Product start_TBNPA TBNPA intermediate N-Benzyl-2-oxa-6- azaspiro[3.3]heptane start_TBNPA->intermediate Cyclization start_BnNH2 Benzylamine start_BnNH2->intermediate free_amine 2-Oxa-6-azaspiro[3.3]heptane intermediate->free_amine Debenzylation (Hydrogenolysis) final_product 2-Oxa-6-azaspiro[3.3]heptan-6-amine HCl free_amine->final_product Salt Formation (Anhydrous HCl)

Caption: Logical flow of the scalable synthesis from starting materials to the final hydrochloride salt.

Conclusion

This guide outlines a scalable and efficient synthesis of this compound. The presented N-benzyl strategy offers significant advantages for large-scale production by avoiding problematic steps found in other reported routes. The detailed protocols and compiled data provide a valuable resource for researchers and process chemists in the pharmaceutical industry. Careful control of reaction conditions, particularly during the final salt formation step, is critical to ensure high yield and purity of this important building block.

References

The Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthetic strategies for 2-oxa-6-azaspiro[3.3]heptane derivatives, a valuable scaffold in modern medicinal chemistry. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key synthetic methodologies, quantitative data, and the biological context of these promising compounds.

The 2-oxa-6-azaspiro[3.3]heptane motif has emerged as a significant building block in drug discovery, primarily due to its unique three-dimensional structure and its role as a bioisostere for commonly used groups like morpholine. Its incorporation into drug candidates has been shown to improve physicochemical properties such as aqueous solubility and metabolic stability. This technical guide delves into the core synthetic routes for preparing 2-oxa-6-azaspiro[3.3]heptane and its derivatives, presenting detailed experimental protocols and quantitative data to aid in the practical application of these methods. Furthermore, it explores the relevant biological signaling pathways where these derivatives have shown potential therapeutic effects.

Core Synthetic Strategies

The synthesis of the 2-oxa-6-azaspiro[3.3]heptane core and its derivatives can be broadly categorized into two main approaches: a classical route involving a tosyl-protected intermediate and a more recent, scalable, protecting-group-free method.

The Carreira Synthesis: A Foundational Approach

The seminal work by Carreira and colleagues established a foundational route to 2-oxa-6-azaspiro[3.3]heptane, typically isolated as its oxalate or sulfonate salt.[1][2] This multi-step synthesis commences with a double cyclization of a pentaerythritol-derived precursor.

Experimental Protocol: Synthesis of 6-(p-Toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane

A key intermediate in the Carreira synthesis is the N-tosylated spirocycle. This is achieved through the reaction of tribromopentaerythritol with p-toluenesulfonamide under basic conditions.[2]

  • Reactants: Tribromopentaerythritol, p-Toluenesulfonamide, Potassium Hydroxide.

  • Solvent: Ethanol.

  • Procedure: A mixture of tribromopentaerythritol and p-toluenesulfonamide is refluxed in ethanol with potassium hydroxide. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, and the product is isolated and purified, typically by crystallization.

Experimental Protocol: Deprotection of the N-Tosyl Group

The removal of the tosyl protecting group is a critical step to yield the free 2-oxa-6-azaspiro[3.3]heptane. While several methods exist, the use of magnesium turnings in methanol is commonly cited, although it can be inefficient on a larger scale.[3] An improved method involves catalytic hydrogenation.[2]

  • Method 1: Magnesium in Methanol

    • Reactants: 6-(p-Toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane, Magnesium turnings.

    • Solvent: Methanol.

    • Procedure: The N-tosylated compound is treated with an excess of magnesium turnings in methanol. The reaction is often facilitated by sonication. After completion, the magnesium salts are filtered off, and the free amine is typically converted to a salt (e.g., oxalate or sulfonate) for improved stability and handling.

  • Method 2: Catalytic Hydrogenation

    • Reactants: 6-Benzoyl-2-oxa-6-azaspiro[3.3]heptane, Hydrogen gas, Palladium on carbon (Pd/C).

    • Solvent: Methanol/Acetic Acid.

    • Procedure: The N-protected spirocycle is dissolved in a mixture of methanol and acetic acid and subjected to hydrogenation in the presence of a palladium catalyst. After the reaction is complete, the catalyst is filtered off, and the product is isolated as the acetate salt.[2]

The free base can then be converted to various sulfonate salts (e.g., p-toluenesulfonate, methanesulfonate) which have been shown to have superior stability and solubility compared to the oxalate salt.[2]

A Scalable, Protecting-Group-Free Synthesis of a Key Drug Intermediate

A more recent and highly efficient approach avoids the use of protecting groups, offering a more direct and scalable route to specific derivatives. A notable example is the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for the tuberculosis drug candidate TBI-223.[3][4] This two-step process is particularly attractive for large-scale production.

Step 1: Synthesis of 3,3-Bis(bromomethyl)oxetane (BBMO)

The key electrophile, BBMO, is synthesized from the commercially available flame retardant, tribromoneopentyl alcohol (TBNPA).

  • Reactants: Tribromoneopentyl alcohol (TBNPA), Sodium Hydroxide.

  • Conditions: Schotten-Baumann conditions.

  • Procedure: TBNPA is treated with sodium hydroxide to facilitate an intramolecular cyclization to form the oxetane ring. The product, BBMO, is then purified by distillation.[3][4]

Step 2: Alkylation of 2-Fluoro-4-nitroaniline with BBMO

The final step involves the direct alkylation of the aniline with BBMO to form the azetidine ring of the spirocycle.

  • Reactants: 2-Fluoro-4-nitroaniline, 3,3-Bis(bromomethyl)oxetane (BBMO), Sodium Hydroxide.

  • Solvent: Sulfolane or a mixture of sulfolane and water.[4]

  • Procedure: A mixture of the aniline, BBMO, and sodium hydroxide in sulfolane is heated. The reaction proceeds to high conversion, and the product can be isolated in high yield and purity.[3][4]

Quantitative Data

The following tables summarize the yields for the key synthetic steps described above.

Reaction Starting Material Product Yield Reference(s)
Oxetane FormationTribromoneopentyl alcohol (TBNPA)3,3-Bis(bromomethyl)oxetane (BBMO)72%[3][4]
Spirocycle Formation (Protecting-Group-Free)2-Fluoro-4-nitroaniline and BBMO6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane87%[3][4]
N-TosylationTribromopentaerythritol6-(p-Toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptaneNot explicitly stated in the provided abstracts, but is a key intermediate.[2]
N-Deprotection (Hydrogenolysis) and Salt FormationN-Benzoyl-2-oxa-6-azaspiro[3.3]heptane2-Oxa-6-azaspiro[3.3]heptane acetate salt86% (on 100g scale)[2]
Salt Formation2-Oxa-6-azaspiro[3.3]heptane acetate2-Oxa-6-azaspiro[3.3]heptane p-toluenesulfonateHigh yield[2]

Experimental Workflows and Signaling Pathways

The utility of 2-oxa-6-azaspiro[3.3]heptane derivatives in drug discovery is underscored by their application as modulators of various biological targets. The following diagrams, generated using the DOT language, illustrate a key synthetic workflow and a relevant signaling pathway.

G cluster_0 Protecting-Group-Free Synthesis TBNPA Tribromoneopentyl alcohol (TBNPA) NaOH1 NaOH BBMO 3,3-Bis(bromomethyl)oxetane (BBMO) TBNPA->BBMO  Schotten-Baumann  (72% yield) Product 6-(2-Fluoro-4-nitrophenyl)- 2-oxa-6-azaspiro[3.3]heptane BBMO->Product Aniline 2-Fluoro-4-nitroaniline NaOH2 NaOH Aniline->Product  Alkylation  (87% yield)

Caption: Scalable, protecting-group-free synthesis of a key drug intermediate.

Derivatives of 2-oxa-6-azaspiro[3.3]heptane have been investigated as inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research. The following diagram illustrates a simplified LRRK2 signaling pathway.

G cluster_1 LRRK2 Signaling Pathway LRRK2_active Active LRRK2 (e.g., G2019S mutant) Rab_GTPase Rab GTPase (e.g., Rab10) LRRK2_active->Rab_GTPase Phosphorylation LRRK2_inhibitor 2-Oxa-6-azaspiro[3.3]heptane Derivative (Inhibitor) LRRK2_inhibitor->LRRK2_active Inhibition pRab_GTPase Phosphorylated Rab GTPase Rab_GTPase->pRab_GTPase Downstream_effects Altered Vesicular Trafficking & Neuronal Dysfunction pRab_GTPase->Downstream_effects

Caption: Simplified LRRK2 signaling pathway and the inhibitory action of derivatives.

Conclusion

The 2-oxa-6-azaspiro[3.3]heptane scaffold represents a valuable asset in the medicinal chemist's toolbox. The synthetic routes outlined in this guide, from the foundational Carreira method to modern, scalable protecting-group-free approaches, provide a practical framework for the synthesis of diverse derivatives. The demonstrated biological activities of these compounds, such as the inhibition of LRRK2, highlight their potential for the development of novel therapeutics. The detailed protocols and quantitative data presented herein are intended to facilitate further research and application of this promising heterocyclic system in drug discovery and development.

References

Technical Guide: Spectroscopic Analysis of 2-Oxaspiro[3.3]heptan-6-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxaspiro[3.3]heptane derivatives are of significant interest in medicinal chemistry and drug discovery due to their unique three-dimensional structure, which can offer improved physicochemical properties and novel intellectual property. As a key building block, 2-Oxaspiro[3.3]heptan-6-amine hydrochloride serves as a valuable scaffold for the synthesis of more complex molecules. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound, along with standardized experimental protocols for its analysis.

Note: Publicly available experimental NMR data for this compound is limited. The data presented herein is a representative example based on the analysis of structurally related compounds and established principles of NMR spectroscopy.

Predicted NMR Data

The structural rigidity of the spiro[3.3]heptane system leads to a well-defined and predictable NMR spectrum. The following tables summarize the anticipated ¹H and ¹³C NMR data for this compound in a common deuterated solvent such as D₂O or DMSO-d₆.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~4.7 - 4.9s4HH-1, H-3
~3.8 - 4.0m1HH-6
~2.6 - 2.8m4HH-5, H-7
Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) (ppm)Assignment
~78 - 82C-1, C-3
~48 - 52C-6
~38 - 42C-4 (spiro)
~33 - 37C-5, C-7

Experimental Protocols

Synthesis of this compound

A general procedure for the formation of the hydrochloride salt of a primary amine for NMR analysis involves dissolving the free amine in a suitable solvent, followed by the addition of hydrochloric acid.

Materials:

  • 2-Oxaspiro[3.3]heptan-6-amine (free base)

  • Anhydrous diethyl ether or methanol

  • 2 M HCl in diethyl ether or concentrated aqueous HCl

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve 2-Oxaspiro[3.3]heptan-6-amine in a minimal amount of anhydrous diethyl ether or methanol under an inert atmosphere.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a stoichiometric amount of 2 M HCl in diethyl ether or a slight excess of concentrated aqueous HCl dropwise with stirring.

  • A white precipitate of the hydrochloride salt should form.

  • Continue stirring for 30 minutes at 0 °C.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold, anhydrous diethyl ether.

  • Dry the product under high vacuum to yield this compound as a white solid.

NMR Sample Preparation and Data Acquisition

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Materials:

  • This compound (5-25 mg for ¹H, 50-100 mg for ¹³C)[1][2]

  • Deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OD) (0.6-0.7 mL)[1]

  • High-quality 5 mm NMR tube

  • Pipette and filter

Procedure:

  • Weigh the desired amount of this compound and place it in a clean, dry vial.

  • Add the appropriate volume of the chosen deuterated solvent to the vial.

  • Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[2]

  • Ensure the sample height in the NMR tube is approximately 4-5 cm.

  • Cap the NMR tube securely.

  • Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Standard acquisition parameters for small molecules should be employed.

Visualized Workflow

The following diagram illustrates the general workflow from the free amine to the acquisition of NMR data for the hydrochloride salt.

G cluster_synthesis Synthesis of Hydrochloride Salt cluster_nmr NMR Analysis start 2-Oxaspiro[3.3]heptan-6-amine (Free Base) dissolve Dissolve in Anhydrous Solvent start->dissolve add_hcl Add HCl Solution dissolve->add_hcl precipitate Precipitation add_hcl->precipitate filter_wash Filter and Wash precipitate->filter_wash dry Dry under Vacuum filter_wash->dry product 2-Oxaspiro[3.3]heptan-6-amine HCl dry->product weigh Weigh Sample product->weigh Sample for Analysis dissolve_nmr Dissolve in Deuterated Solvent weigh->dissolve_nmr filter_nmr Filter into NMR Tube dissolve_nmr->filter_nmr acquire Acquire 1H and 13C Spectra filter_nmr->acquire data NMR Data acquire->data

Caption: Workflow for the synthesis and NMR analysis of 2-Oxaspiro[3.3]heptan-6-amine HCl.

References

Technical Guide: Physicochemical Properties of 2-Oxaspiro[3.3]heptan-6-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxaspiro[3.3]heptan-6-amine hydrochloride is a spirocyclic organic compound containing an oxetane ring and an aminocyclobutane moiety. Spirocyclic scaffolds are of increasing interest in drug discovery due to their three-dimensional nature, which can lead to improved potency, selectivity, and physicochemical properties compared to traditional flat aromatic structures. The oxetane motif is often employed as a polar functionality that can improve aqueous solubility and metabolic stability. This document provides an overview of the known physicochemical properties of this compound and presents standardized, generic protocols for the experimental determination of key physicochemical parameters relevant to drug discovery and development.

Core Physicochemical Data

Table 2.1: Compound Identification

IdentifierValue
Chemical Name This compound
Synonyms 6-Amino-2-oxaspiro[3.3]heptane HCl
CAS Number 1363381-78-5
Molecular Formula C₆H₁₂ClNO
Molecular Weight 149.62 g/mol [1]
SMILES Code C1C(CC12COC2)N.Cl

Table 2.2: Physicochemical Properties

PropertyValue
Physical State Solid
Melting Point Not Available
Boiling Point Not Available
Aqueous Solubility Not Available
pKa Not Available
LogP (Partition Coefficient) Not Available

General Experimental Protocols for Physicochemical Characterization

Given the absence of specific experimental data for this compound, this section provides detailed, generalized protocols for determining the key physicochemical properties of a novel amine hydrochloride salt in a drug discovery context. These methods are standard in the pharmaceutical industry for characterizing new chemical entities (NCEs).

Melting Point Determination

The melting point is a fundamental physical property that provides information about the purity and identity of a crystalline solid.

Methodology: Capillary Melting Point Method [2][3][4][5]

  • Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-walled capillary tube to a height of 2-3 mm.[2][5]

  • Apparatus: A calibrated melting point apparatus with a heated metal block and a temperature probe is used.

  • Procedure:

    • A preliminary determination is often performed with a fast ramp rate (e.g., 10-20 °C/minute) to find an approximate melting range.[3]

    • For an accurate measurement, a fresh sample is heated to a temperature about 20 °C below the approximate melting point.[5]

    • The temperature is then increased at a slow, controlled rate (e.g., 1-2 °C/minute).[2]

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting, and the temperature at which the entire solid has transitioned to a liquid is the completion of melting. The result is reported as a melting range.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result start Start: Dry Compound pack Pack 2-3 mm of sample into capillary tube start->pack place Place capillary in melting point apparatus pack->place heat_fast Rapid heating (~10-20°C/min) to find approx. MP place->heat_fast heat_slow Slow heating (~1-2°C/min) 20°C below approx. MP heat_fast->heat_slow observe Observe and record start and end of melting heat_slow->observe report Report Melting Range observe->report

Workflow for Melting Point Determination
Aqueous Solubility Determination

Aqueous solubility is a critical property that influences a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.

Methodology: Shake-Flask Method [6][7][8]

  • Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

  • Equilibration: The suspension is agitated in a temperature-controlled shaker (e.g., at 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.[6][8]

  • Phase Separation: The undissolved solid is removed by centrifugation or filtration to obtain a clear, saturated solution.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7]

  • Calculation: The solubility is expressed in units such as mg/mL or µM.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start: Solid Compound and Buffer (pH 7.4) mix Add excess solid to buffer start->mix shake Agitate at constant temperature (e.g., 37°C) for 24-48 hours mix->shake separate Centrifuge/Filter to remove undissolved solid shake->separate quantify Quantify concentration of dissolved compound by HPLC or LC-MS separate->quantify report Report Thermodynamic Aqueous Solubility quantify->report

Workflow for Shake-Flask Solubility Determination
pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine hydrochloride, the pKa of the corresponding conjugate acid is determined. This is crucial as the ionization state of a drug affects its solubility, permeability, and target binding.

Methodology: Potentiometric Titration [9][10][11][12]

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (often water or a water/co-solvent mixture) to a known concentration (e.g., 1 mM).[10]

  • Titration Setup: A calibrated pH meter with an electrode is immersed in the sample solution, which is continuously stirred. The ionic strength of the solution is typically kept constant with an electrolyte like KCl.[10]

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the solution of the amine hydrochloride salt in small, precise increments.[10]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: The pKa is determined from the titration curve (a plot of pH versus the volume of titrant added). The pKa corresponds to the pH at the half-equivalence point, where half of the amine has been deprotonated.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis cluster_result Result start Start: Amine HCl Salt dissolve Dissolve known amount in water/co-solvent start->dissolve setup Place solution in vessel with pH electrode and stirrer dissolve->setup titrate Titrate with standardized NaOH solution, recording pH after each addition setup->titrate plot Plot pH vs. Volume of NaOH added titrate->plot determine Determine pKa from the half-equivalence point plot->determine report Report pKa Value determine->report

Workflow for Potentiometric pKa Determination
LogP (Partition Coefficient) Determination

LogP, the logarithm of the partition coefficient, measures a compound's lipophilicity by describing its distribution between an immiscible organic solvent (typically n-octanol) and an aqueous phase. Lipophilicity is a key determinant of a drug's membrane permeability and metabolic clearance.

Methodology: Shake-Flask Method [13][14][15]

  • Phase Preparation: n-Octanol and an aqueous buffer (at a pH where the compound is predominantly in its neutral form, if applicable) are pre-saturated with each other by vigorous mixing followed by separation.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel in a defined volume ratio and shaken vigorously to allow the compound to partition between the two layers until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Quantification: The concentration of the compound in each phase is measured using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

LogP_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis cluster_result Result start Start: Compound, n-Octanol, Aqueous Buffer saturate Pre-saturate n-octanol and buffer with each other start->saturate dissolve Dissolve compound in one phase saturate->dissolve mix Combine phases and shake to reach equilibrium dissolve->mix separate Allow phases to separate mix->separate quantify_oct Measure [Compound] in n-octanol phase separate->quantify_oct quantify_aq Measure [Compound] in aqueous phase separate->quantify_aq calculate Calculate P = [Octanol]/[Aqueous] and LogP = log10(P) quantify_oct->calculate quantify_aq->calculate report Report LogP Value calculate->report

Workflow for Shake-Flask LogP Determination

Signaling Pathways

There is currently no publicly available information linking this compound to any specific biological signaling pathways. Characterization of its biological activity would be a prerequisite for such an analysis.

Conclusion

While this compound is a structurally interesting molecule, a comprehensive public profile of its physicochemical properties is lacking. The standardized protocols provided in this guide offer a robust framework for the experimental determination of its melting point, aqueous solubility, pKa, and LogP. The generation of such data is a critical step in evaluating its potential as a lead compound in drug discovery programs, enabling a deeper understanding of its structure-property relationships and guiding future optimization efforts.

References

The Ascendancy of Spirocyclic Scaffolds: A Technical Guide to 2-Oxaspiro[3.3]heptan-6-amine Hydrochloride as a Bioisostere

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that enhance drug-like properties is paramount. The strategic replacement of common structural motifs with bioisosteres—substituents or groups with similar physical or chemical properties that impart advantageous pharmacological profiles—is a cornerstone of this endeavor. Among the emerging class of bioisosteres, strained spirocyclic systems have garnered significant attention for their ability to confer improved three-dimensionality, metabolic stability, and aqueous solubility. This technical guide focuses on the 2-oxaspiro[3.3]heptan-6-amine core, a key building block that is increasingly being incorporated into drug candidates to overcome the limitations of traditional cyclic amines like piperidine and morpholine. Through a detailed examination of its application in the development of advanced therapeutic agents, this document will provide an in-depth analysis of its synthesis, physicochemical properties, and impact on biological activity.

The 2-Oxaspiro[3.3]heptane Core: A Superior Bioisostere

The 2-oxaspiro[3.3]heptane moiety has emerged as a valuable bioisostere for several reasons. Its rigid, three-dimensional structure allows for precise vectorization of substituents, enabling optimized interactions with biological targets.[1][2] This spirocyclic system, particularly the 2-oxa-6-azaspiro[3.3]heptane variant, is often employed as a bioisosteric replacement for morpholine and piperidine rings.[3] This substitution can lead to significant improvements in key drug-like properties, including:

  • Enhanced Solubility: The introduction of the polar oxygen atom and the disruption of planarity contribute to increased aqueous solubility compared to carbocyclic analogues.

  • Improved Metabolic Stability: The strained four-membered rings can be less susceptible to metabolic degradation by cytochrome P450 enzymes compared to more flexible six-membered rings.

  • Favorable Physicochemical Properties: The unique geometry of the spirocycle can positively influence properties such as lipophilicity (LogP) and polar surface area (PSA), leading to better overall pharmacokinetic profiles.

The hydrochloride salt of the 6-amino derivative, 2-Oxaspiro[3.3]heptan-6-amine hydrochloride, provides a readily functionalizable handle for incorporation into a wide range of molecular architectures.

Data Presentation: Quantitative Insights into Bioisosteric Replacement

The advantages of incorporating the 2-oxa-6-azaspiro[3.3]heptane core are best illustrated through quantitative data from drug candidates that have utilized this scaffold. Below are two case studies: AZD1979, a Melanin-Concentrating Hormone Receptor 1 (MCHr1) antagonist, and TNO155, an allosteric inhibitor of SHP2.

Case Study 1: AZD1979 - A Potent MCHr1 Antagonist

AZD1979 is a selective MCHr1 antagonist that incorporates the 2-oxa-6-azaspiro[3.3]heptane moiety.[4] This compound has been investigated for the treatment of obesity.[4][5]

ParameterValueSpeciesReference
In Vitro Activity
MCHr1 Binding Affinity (IC₅₀)~12 nMHuman, Mouse[4]
MCHr1 Functional Activity (GTPγS IC₅₀)~12 nMHuman[4]
MCHr2 Functional Activity (Ca²⁺ FLIPR IC₅₀)> 40 µMHuman[4]
hERG Inhibition (IC₅₀)22 µMHuman[4]
In Vivo Efficacy
Body Weight ReductionDose-dependentDIO Mice, Dogs[4][6]
Brain MCHr1 OccupancyDose-dependent (46-91%)DIO Mice[4]
Case Study 2: TNO155 - A Selective SHP2 Inhibitor

TNO155 is a first-in-class, orally bioavailable allosteric inhibitor of SHP2, a protein tyrosine phosphatase implicated in various cancers.[7]

ParameterValueSpeciesReference
In Vitro Activity
SHP2 Inhibition (IC₅₀)0.011 µM[7]
Pharmacokinetics
Clearance (CL)24 mL/min/kgMouse[7]
15 mL/min/kgRat[7]
4 mL/min/kgDog[7]
6 mL/min/kgMonkey[7]
Volume of Distribution (Vd)3 L/kgMouse[7]
7 L/kgRat[7]
3 L/kgDog[7]
4 L/kgMonkey[7]
Half-life (t₁/₂)2 hoursMouse[7]
8 hoursRat[7]
9 hoursDog[7]
9 hoursMonkey[7]
Oral Bioavailability (F)78%Mouse[7]
100%Rat[7]
>100%Dog[7]
60%Monkey[7]
Time to Maximum Concentration (Tₘₐₓ)~1.1 hoursHuman[8][9]
Effective Half-life (T₁/₂)~34 hoursHuman[9]

Experimental Protocols

Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Core

A practical and scalable synthesis for the 2-oxa-6-azaspiro[3.3]heptane core has been developed. A key intermediate, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, can be synthesized in a two-step process.[10]

Step 1: Synthesis of 3,3-bis(bromomethyl)oxetane (BBMO)

  • To a solution of tribromoneopentyl alcohol (TBNPA) in an appropriate solvent, add sodium hydroxide under Schotten-Baumann conditions.

  • Stir the reaction mixture at a controlled temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Perform a work-up with water and an organic solvent (e.g., dichloromethane).

  • Purify the crude product by distillation to obtain 3,3-bis(bromomethyl)oxetane.

Step 2: Synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

  • In a reaction vessel, combine 2-fluoro-4-nitroaniline and 3,3-bis(bromomethyl)oxetane in a suitable solvent (e.g., DMF).

  • Add a base, such as potassium carbonate, to the mixture.

  • Heat the reaction mixture at an elevated temperature (e.g., 100 °C) for several hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and perform an aqueous work-up.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to yield the desired compound.

Formation of this compound

The nitro group of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane can be reduced to an amine using standard procedures (e.g., catalytic hydrogenation with Pd/C or reduction with iron powder in the presence of an acid). Subsequent treatment with hydrochloric acid will yield the desired this compound.

High-Throughput Screening (HTS) for SHP2 Inhibitors

The following is a generalized workflow for identifying and characterizing SHP2 inhibitors, which can be adapted for screening libraries containing the 2-oxaspiro[3.3]heptane core.

HTS_Workflow_for_SHP2_Inhibitors cluster_screening Primary Screening cluster_validation Hit Validation cluster_characterization Lead Characterization Compound_Library Compound Library (>100,000 compounds) Primary_HTS Primary HTS: Biochemical Assay (e.g., DiFMUP) Compound_Library->Primary_HTS Initial_Hits Initial Hits (0.5-2% Hit Rate) Primary_HTS->Initial_Hits Dose_Response Dose-Response Confirmation (IC50) Initial_Hits->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Secondary_Assays Secondary Assays Confirmed_Hits->Secondary_Assays Selectivity_Profiling Selectivity Profiling (vs. SHP1, PTP1B) Secondary_Assays->Selectivity_Profiling Cellular_Target_Engagement Cellular Target Engagement (e.g., p-ERK levels) Selectivity_Profiling->Cellular_Target_Engagement In_Vivo_Efficacy In Vivo Efficacy Studies Cellular_Target_Engagement->In_Vivo_Efficacy Lead_Candidate Lead Candidate In_Vivo_Efficacy->Lead_Candidate

HTS Workflow for SHP2 Inhibitor Discovery

Mandatory Visualization: Signaling Pathways and Workflows

MCHr1 Signaling Pathway

Melanin-concentrating hormone receptor 1 (MCHr1) is a G-protein coupled receptor (GPCR) that, upon binding its ligand MCH, can couple to different G proteins to initiate downstream signaling cascades. Antagonists containing the 2-oxa-6-azaspiro[3.3]heptane core, such as AZD1979, block these pathways.

MCHR1_Signaling_Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 binds Gi Gαi MCHR1->Gi activates Gq Gαq MCHR1->Gq activates AZD1979 AZD1979 (2-oxa-6-azaspiro[3.3]heptane containing) AZD1979->MCHR1 inhibits AC Adenylyl Cyclase Gi->AC inhibits PLC Phospholipase C Gq->PLC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Physiological_Effects Physiological Effects (e.g., increased appetite) PKA->Physiological_Effects IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Ca2->Physiological_Effects ERK ERK Activation PKC->ERK ERK->Physiological_Effects

MCHr1 Signaling Pathway and Point of Antagonism
SHP2 Signaling Pathway and Inhibition

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway. Allosteric inhibitors like TNO155, which contains a spirocyclic moiety, stabilize the auto-inhibited conformation of SHP2, preventing its activation.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 activates SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive recruits SOS SOS Grb2->SOS RAS RAS SOS->RAS activates SHP2_active SHP2 (active) SHP2_inactive->SHP2_active activates SHP2_active->RAS dephosphorylates inhibitory sites TNO155 TNO155 (contains 2-oxa-6-azaspiro[3.3]heptane) TNO155->SHP2_inactive stabilizes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

SHP2 in the RAS/MAPK Signaling Pathway and Allosteric Inhibition

Conclusion

The 2-Oxaspiro[3.3]heptan-6-amine core represents a significant advancement in the design of bioisosteres for drug discovery. Its incorporation into drug candidates like AZD1979 and TNO155 demonstrates its potential to confer superior physicochemical and pharmacokinetic properties, leading to potent and selective therapeutic agents. The detailed data and experimental protocols provided in this guide are intended to equip researchers and drug development professionals with the knowledge to effectively utilize this valuable scaffold in their own discovery programs. As the demand for innovative and effective therapeutics continues to grow, the strategic application of novel bioisosteres such as the 2-oxaspiro[3.3]heptane core will undoubtedly play a pivotal role in the future of medicine.

References

Unveiling the Three-Dimensional Architecture of 2-oxa-6-azaspiro[3.3]heptane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-oxa-6-azaspiro[3.3]heptane derivatives, a class of compounds of increasing interest in medicinal chemistry. A comprehensive understanding of their three-dimensional conformation is paramount for structure-based drug design and the development of novel therapeutics. This document summarizes key crystallographic data, details the experimental protocols for structure determination, and visualizes the experimental workflow.

Core Crystallographic Data of 2-oxa-6-azaspiro[3.3]heptane Derivatives

The precise arrangement of atoms in the crystalline state is fundamental to understanding the physicochemical properties and biological activity of a molecule. Below are the crystallographic parameters for two derivatives of 2-oxa-6-azaspiro[3.3]heptane, determined by single-crystal X-ray diffraction.

Parameter6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile[1]
Chemical Formula C₁₁H₁₁FN₂O₃C₁₂H₁₂N₂O
Formula Weight 238.22200.24
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
a (Å) 10.323(3)9.484(4)
b (Å) 8.950(2)11.033(4)
c (Å) 12.022(3)10.419(4)
α (°) 9090
β (°) 109.436(4)113.186(5)
γ (°) 9090
Volume (ų) 1047.2(5)1002.2(7)
Z 44
Temperature (K) 100(2)113
Radiation (λ) MoKα (0.71073 Å)MoKα (0.71073 Å)
R-factor 0.0420.041

Experimental Protocols: From Synthesis to Structure Refinement

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the atomic model.

Synthesis and Crystal Growth

6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: This compound was synthesized via a hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane. High-quality crystals suitable for X-ray diffraction were obtained by slow cooling of a hot solution of the compound in ethanol. This process yielded clear yellow rods.

4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile: A solution of 2-oxa-6-azaspiro[3.3]heptane and 4-fluorobenzonitrile in DMSO was heated to reflux. After the reaction, water was added, and the product was extracted with dichloromethane. Single crystals were obtained from the dichloromethane solution after three days.[1]

Single-Crystal X-ray Diffraction Data Collection and Refinement

The following protocol is a generalized procedure for the crystallographic analysis of small organic molecules like the 2-oxa-6-azaspiro[3.3]heptane derivatives.

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 or 113 K) to minimize thermal vibrations. The instrument is equipped with a radiation source (typically MoKα or CuKα) and a detector. The crystal is rotated, and a series of diffraction images are collected.

  • Data Reduction: The collected images are processed to integrate the reflection intensities and apply corrections for various experimental factors such as Lorentz and polarization effects.

  • Structure Solution: The phase problem is solved using direct methods or Patterson synthesis to obtain an initial electron density map.

  • Structure Refinement: The atomic positions and anisotropic displacement parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualization of the Crystallographic Workflow

The following diagram illustrates the key stages in determining the crystal structure of a 2-oxa-6-azaspiro[3.3]heptane derivative.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis & Refinement Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection Data Collection Mounting->Data_Collection Data_Reduction Data Reduction Data_Collection->Data_Reduction Structure_Solution Structure Solution Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Model Final Crystal Structure Structure_Refinement->Final_Model

Caption: Experimental workflow for the determination of the crystal structure of 2-oxa-6-azaspiro[3.3]heptane derivatives.

This guide provides a foundational understanding of the crystal structure of 2-oxa-6-azaspiro[3.3]heptane derivatives. The presented data and protocols are essential for researchers engaged in the design and synthesis of new chemical entities based on this promising scaffold. The detailed structural insights can guide the optimization of ligand-receptor interactions and ultimately contribute to the development of more effective and selective drugs.

References

An In-depth Technical Guide to the Conformational Analysis of 2-Oxaspiro[3.3]heptan-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and practical framework for the conformational analysis of 2-Oxaspiro[3.3]heptan-6-amine, a novel spirocyclic scaffold with significant potential in medicinal chemistry. Due to the limited direct experimental and computational data on this specific molecule, this guide synthesizes information from analogous structures, including oxetanes and other spiro[3.3]heptane derivatives, to predict its conformational behavior. Detailed experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and computational modeling are provided to enable researchers to further investigate and validate the conformational landscape of this and related compounds.

Introduction

Spirocyclic systems have garnered considerable interest in drug discovery as they offer rigid three-dimensional frameworks that can improve pharmacological properties such as target selectivity and metabolic stability.[1] The 2-oxaspiro[3.3]heptane moiety, in particular, is an attractive scaffold as it combines the structural features of an oxetane and a cyclobutane ring, potentially influencing properties like solubility and basicity of proximal amines.[2] 2-Oxaspiro[3.3]heptan-6-amine, a derivative of this core, presents a unique combination of a rigid scaffold with a flexible amino group, making its conformational preferences crucial for understanding its interaction with biological targets.

This guide aims to provide a detailed theoretical conformational analysis of 2-Oxaspiro[3.3]heptan-6-amine, drawing upon data from related structures. Furthermore, it outlines the key experimental and computational methodologies required to elucidate its precise three-dimensional structure and dynamic behavior.

Theoretical Conformational Analysis of 2-Oxaspiro[3.3]heptan-6-amine

The conformational landscape of 2-Oxaspiro[3.3]heptan-6-amine is primarily dictated by the puckering of the two four-membered rings and the rotational freedom of the exocyclic amino group.

Puckering of the Spiro[3.3]heptane Core

The spiro[3.3]heptane framework consists of two cyclobutane rings fused at a central carbon atom. While cyclobutane itself is not planar and exists in a puckered conformation to relieve ring strain, the spirocyclic nature of 2-oxaspiro[3.3]heptane introduces additional rigidity.

  • Oxetane Ring Puckering: The oxetane ring in the 2-oxaspiro[3.3]heptane core is expected to be puckered. Unsubstituted oxetane has a low barrier to planarity and exhibits a puckered conformation.[3] The degree of puckering can be influenced by substituents.

  • Cyclobutane Ring Puckering: The cyclobutane ring is also anticipated to adopt a puckered conformation.

  • Overall Conformation: The overall shape of the 2-oxa-6-azaspiro[3.3]heptane core is likely to be non-planar, with each ring adopting a puckered conformation. The relative orientation of the two rings will define the overall topology of the molecule.

Orientation of the 6-Amino Group

The amino group at the C6 position can exist in either an axial or equatorial orientation relative to the mean plane of the cyclobutane ring. The preferred orientation will be determined by a balance of steric and electronic factors. In the absence of specific experimental data, it is hypothesized that the equatorial conformation would be sterically favored to minimize interactions with the rest of the spirocyclic framework. However, intramolecular hydrogen bonding between the amino group and the ether oxygen of the oxetane ring could potentially stabilize an axial-like conformation.

Predicted Conformational Isomers

Based on the puckering of the two rings and the orientation of the amino group, several low-energy conformers of 2-Oxaspiro[3.3]heptan-6-amine can be postulated. The relative energies of these conformers would need to be determined through computational modeling.

Quantitative Data from Analogous Structures

Due to the absence of direct experimental data for 2-Oxaspiro[3.3]heptan-6-amine, the following tables summarize key structural parameters obtained from a closely related derivative, 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane , as determined by X-ray crystallography. This data provides a valuable reference for the expected geometry of the core spirocyclic system.

Table 1: Selected Bond Lengths for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

BondBond Length (Å)
C1-C21.54
C2-O11.45
O1-C31.45
C3-C41.54
C4-C51.55
C5-N11.47
N1-C61.38
C6-C11.55

Data extracted from a representative crystal structure of a derivative.

Table 2: Selected Bond Angles for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

AngleBond Angle (°)
C1-C2-O189.5
C2-O1-C393.0
O1-C3-C489.5
C3-C4-C588.0
C4-C5-N189.0
C5-N1-C6123.0
N1-C6-C188.0
C6-C1-C288.0

Data extracted from a representative crystal structure of a derivative.

Note: In the crystal structure of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, the azetidine ring was found to be planar. This planarity may be influenced by the electronic effects of the aromatic substituent. The puckering of the unsubstituted azetidine ring in 2-Oxaspiro[3.3]heptan-6-amine may differ.

Experimental Protocols

To definitively determine the conformational preferences of 2-Oxaspiro[3.3]heptan-6-amine, a combination of experimental and computational techniques is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.

  • 1D and 2D NMR: Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for the initial structural assignment of the molecule.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments provide information about through-space proton-proton proximities, which is crucial for determining the relative orientation of different parts of the molecule and for distinguishing between different conformers.[2][4][5] For small molecules like 2-Oxaspiro[3.3]heptan-6-amine, ROESY experiments are often preferred as they mitigate the issue of zero or negative NOEs that can occur for molecules of this size.[2][4]

Detailed Protocol for 2D ROESY:

  • Sample Preparation: Dissolve 5-10 mg of 2-Oxaspiro[3.3]heptan-6-amine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of 10-20 mM. Degas the sample to remove dissolved oxygen, which can interfere with the NOE effect.

  • Instrument Setup: Use a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.

  • Acquisition Parameters:

    • Set the temperature to 298 K.

    • Use a standard ROESY pulse sequence.

    • Optimize the mixing time (typically 100-500 ms for small molecules) to maximize the ROE signals without significant spin diffusion. A series of experiments with varying mixing times is recommended.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis: Process the 2D data using appropriate software (e.g., TopSpin, Mnova). Analyze the cross-peaks to identify protons that are close in space (< 5 Å). The volume of the cross-peaks is proportional to the inverse sixth power of the distance between the protons.

Single-Crystal X-ray Diffraction

X-ray crystallography provides the most definitive information about the solid-state conformation of a molecule.

Detailed Protocol for Single-Crystal X-ray Diffraction:

  • Crystallization: Grow single crystals of 2-Oxaspiro[3.3]heptan-6-amine or a suitable salt (e.g., hydrochloride) of sufficient size and quality (typically > 0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from various solvents.

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Use a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam. Data is typically collected at low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain accurate bond lengths, bond angles, and torsion angles.

Computational Modeling

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the conformational landscape of a molecule and for complementing experimental data.

Detailed Protocol for DFT Conformational Analysis:

  • Model Building: Build an initial 3D model of 2-Oxaspiro[3.3]heptan-6-amine using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers. This can be done using molecular mechanics force fields initially.

  • DFT Optimization and Frequency Calculations:

    • For each identified conformer, perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger).[6]

    • Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Potential Energy Surface (PES) Scan: To investigate the energy barriers between different conformers (e.g., ring puckering or amino group rotation), perform a relaxed PES scan along the relevant dihedral angle.[7]

  • Solvation Effects: To model the behavior in solution, incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) in the DFT calculations.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in the conformational analysis of 2-Oxaspiro[3.3]heptan-6-amine.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Conformational Analysis cluster_results Data Interpretation Synthesis Synthesis of 2-Oxaspiro[3.3]heptan-6-amine Purification Purification Synthesis->Purification DFT Computational Modeling (DFT) Synthesis->DFT Crystallization Crystallization Purification->Crystallization NMR NMR Spectroscopy (NOESY/ROESY) Purification->NMR Xray X-ray Diffraction Crystallization->Xray Solution_Conformation Solution Conformation NMR->Solution_Conformation Solid_State_Conformation Solid-State Conformation Xray->Solid_State_Conformation Energetics Conformational Energetics DFT->Energetics ring_puckering Planar Planar Transition State (High Energy) Puckered1 Puckered Conformer 1 (Low Energy) Planar->Puckered1 Energy Barrier Puckered2 Puckered Conformer 2 (Low Energy) Planar->Puckered2 Energy Barrier Puckered1->Planar Energy Barrier Puckered2->Planar Energy Barrier amino_rotation Axial Axial Conformer TransitionState Rotational Transition State Axial->TransitionState Rotational Barrier Equatorial Equatorial Conformer Equatorial->TransitionState TransitionState->Axial Rotational Barrier TransitionState->Equatorial

References

An In-depth Technical Guide to the Physicochemical Properties of 2-oxa-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physicochemical properties, specifically the acid dissociation constant (pKa) and the logarithm of the octanol-water partition coefficient (logP), of the novel scaffold 2-oxa-6-azaspiro[3.3]heptane. This compound is of significant interest in medicinal chemistry and drug discovery as a versatile building block. Due to the limited availability of direct experimental data for this specific molecule, this guide presents predicted values and outlines comprehensive, standard experimental protocols for their determination.

Core Physicochemical Data

The pKa and logP values are critical determinants of a molecule's pharmacokinetic and pharmacodynamic properties, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The following table summarizes the available predicted data for 2-oxa-6-azaspiro[3.3]heptane.

ParameterValueTypeSource
pKa 9.73 ± 0.20PredictedLookChem[1]
logP -0.065PredictedLookChem[1]
-0.3938CalculatedChemScene[2]
-0.7CalculatedPubChem[3]

Note: The presented values are computationally derived and have not been experimentally verified in peer-reviewed literature. They serve as estimations and should be confirmed through experimental validation.

Experimental Protocols for Physicochemical Property Determination

To facilitate the experimental validation of the predicted pKa and logP values, this section provides detailed methodologies for standard laboratory procedures.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate and common method for determining the pKa of ionizable compounds like the secondary amine in 2-oxa-6-azaspiro[3.3]heptane. The method involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is incrementally added.

Methodology:

  • Sample Preparation:

    • Accurately weigh a sample of 2-oxa-6-azaspiro[3.3]heptane (approximately 40 μmoles) and dissolve it in a known volume of deionized water or a suitable co-solvent if solubility is limited. The final concentration should be sufficient to yield a clear inflection point in the titration curve.

    • To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.15 M potassium chloride (KCl) is added to the sample solution.

  • Titration Setup:

    • Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.

    • Immerse the calibrated pH electrode and a temperature probe into the sample solution.

    • Place the solution in a temperature-controlled vessel and stir continuously with a magnetic stirrer to ensure homogeneity.

    • Purge the solution with an inert gas, such as nitrogen, to remove dissolved carbon dioxide which can interfere with the titration of a basic compound.

  • Data Acquisition:

    • The titrant, a standardized solution of a strong acid (e.g., 0.1 M HCl), is added to the sample solution in small, precise increments using a calibrated burette or an automated titrator.

    • After each addition of the titrant, allow the system to reach equilibrium, indicated by a stable pH reading (drift of less than 0.01 pH units per minute), and record the pH and the volume of titrant added.

  • Data Analysis:

    • Construct a titration curve by plotting the measured pH values against the volume of titrant added.

    • The equivalence point, where the moles of added titrant equal the initial moles of the analyte, is identified from the inflection point of the titration curve. This is often more accurately determined from the peak of the first derivative of the titration curve.

    • The pKa value is determined from the pH at the half-equivalence point, where half of the amine has been protonated. At this point, pH = pKa. For robust results, the experiment should be performed in triplicate.

G Workflow for pKa Determination by Potentiometric Titration cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sample Dissolve Sample in Water/Co-solvent add_electrolyte Add KCl for Constant Ionic Strength prep_sample->add_electrolyte setup Immerse Electrode & Stir Solution add_electrolyte->setup calibrate_ph Calibrate pH Meter calibrate_ph->setup titrate Add Standardized HCl in Increments setup->titrate record Record pH and Volume after Equilibration titrate->record Repeat until past equivalence record->titrate plot Plot pH vs. Titrant Volume record->plot find_ep Determine Equivalence Point (Inflection) plot->find_ep calc_pka Calculate pKa at Half-Equivalence Point find_ep->calc_pka

Caption: A simplified workflow for pKa determination by potentiometric titration.

Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for the experimental determination of the octanol-water partition coefficient (logP). It directly measures the distribution of a solute between two immiscible liquid phases, typically n-octanol and water.

Methodology:

  • Phase Preparation:

    • Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of n-octanol and water for 24 hours, followed by a separation period to allow the phases to become distinct. This ensures that the two phases are in equilibrium before the experiment begins.

  • Sample Preparation:

    • Prepare a stock solution of 2-oxa-6-azaspiro[3.3]heptane in either the water-saturated n-octanol or the n-octanol-saturated water, depending on its solubility. The concentration should be chosen to be within the linear range of the analytical method used for quantification.

  • Partitioning:

    • In a suitable vessel (e.g., a separatory funnel or a screw-cap tube), combine a known volume of the prepared n-octanol and water phases. The volume ratio of the two phases can be adjusted based on the expected logP value to ensure that the concentration in both phases is quantifiable.

    • Add a small, known amount of the stock solution to the biphasic system.

    • Agitate the mixture at a constant temperature until partition equilibrium is reached. The time required for equilibration can vary and should be determined experimentally (e.g., by sampling at different time points until the concentration in each phase remains constant).

  • Phase Separation and Quantification:

    • After equilibration, the mixture is centrifuged to ensure complete separation of the two phases.

    • Carefully separate the n-octanol and aqueous phases.

    • Determine the concentration of 2-oxa-6-azaspiro[3.3]heptane in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Calculation of logP:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase.

    • The logP is then calculated as the base-10 logarithm of P: logP = log10 ( [Concentration]octanol / [Concentration]water )

    • For ionizable compounds, this method determines the distribution coefficient (logD) at the pH of the aqueous buffer. To determine the logP of the neutral species, the experiment should be conducted at a pH where the compound is predominantly in its non-ionized form (i.e., at a pH at least 2 units above the pKa for an amine).

G Workflow for logP Determination by Shake-Flask Method cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis prep_phases Prepare Water-Saturated Octanol & Octanol-Saturated Water combine Combine Phases and Add Stock Solution prep_phases->combine prep_stock Prepare Stock Solution of Compound prep_stock->combine shake Agitate until Equilibrium is Reached combine->shake centrifuge Centrifuge for Complete Phase Separation shake->centrifuge separate Separate Octanol and Aqueous Phases centrifuge->separate quantify Quantify Concentration in Each Phase (e.g., HPLC) separate->quantify calculate Calculate logP quantify->calculate

Caption: Workflow for logP determination by the shake-flask method.

This guide provides the foundational physicochemical data and experimental frameworks necessary for researchers working with 2-oxa-6-azaspiro[3.3]heptane. Experimental validation of the predicted pKa and logP values is strongly encouraged to accurately inform drug design and development efforts.

References

Spectroscopic and Synthetic Profile of 2-Oxaspiro[3.3]heptan-6-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxaspiro[3.3]heptan-6-amine hydrochloride is a spirocyclic compound of interest in medicinal chemistry due to its unique three-dimensional structure, which can offer novel pharmacophore arrangements. This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of this compound. While publicly available experimental spectroscopic data is limited, this document presents the expected spectroscopic characteristics based on chemical structure and data from analogous compounds. It also details standardized experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Furthermore, a general workflow for the synthesis and characterization of the title compound is provided, along with visualizations to aid in understanding the experimental and logical processes.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 1523618-04-3[1][2][3]

  • Molecular Formula: C₆H₁₂ClNO[3]

  • Molecular Weight: 149.62 g/mol [3]

  • Chemical Structure: Chemical structure of this compound (Note: An illustrative image would be placed here in a final document.)

Spectroscopic Data (Predicted and Expected)

As of the date of this publication, detailed experimental spectroscopic data for this compound is not widely available in the public domain. The following tables are structured to present such data once acquired and include predicted and expected values based on the chemical structure and analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.8-4.6s4HO-CH ₂ (Oxetane ring)
~4.0-3.8m1HCH -NH₃⁺
~3.0-2.8m4HCH ₂ (Cyclobutane ring, adjacent to CH-NH₃⁺)
~9.0-8.5br s3HNH ₃⁺

Note: Predicted shifts are in DMSO-d₆. The protons on the oxetane ring are expected to appear as a singlet due to symmetry. The methine proton attached to the amine will be a multiplet, and the adjacent cyclobutane protons will also be multiplets. The ammonium protons will likely be a broad singlet.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~80-78C H₂ (Oxetane ring)
~50-48C H-NH₃⁺
~38-36Spirocyclic C
~35-33C H₂ (Cyclobutane ring)

Note: Predicted shifts are in DMSO-d₆. The oxetane carbons will be the most downfield due to the oxygen atom. The spiro carbon is a quaternary carbon and may have a lower intensity signal.

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignment
~3000-2800Strong, broadN-H stretch (from NH₃⁺)
~2950-2850MediumC-H stretch (aliphatic)
~1600-1500MediumN-H bend (from NH₃⁺)
~1100-1000StrongC-O-C stretch (ether)

Note: The IR spectrum is expected to be dominated by the broad N-H stretching of the ammonium salt and the strong C-O-C stretch of the oxetane ring.

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

m/zIon
114.0913[M+H]⁺ (for the free base)

Note: This represents the expected exact mass for the protonated free base (C₆H₁₂NO⁺). PubChem provides a predicted m/z of 114.09134 for the [M+H]⁺ ion of the free amine.[4] In a typical ESI-MS experiment on the hydrochloride salt, this would be the primary ion observed in the positive mode.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

  • ¹H NMR Acquisition:

    • A standard proton experiment is performed.

    • Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled carbon experiment is performed.

    • Typical parameters include a spectral width of 200-240 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds.

    • A larger number of scans (e.g., 1024 or more) are required due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, typically with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid powder is placed directly onto the ATR crystal.

  • Data Acquisition:

    • A background spectrum of the clean ATR crystal is recorded.

    • The sample spectrum is then recorded.

    • Data is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

Mass Spectrometry
  • Instrumentation: A high-resolution mass spectrometer (HRMS) such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile/water) at a low concentration (e.g., 10-100 µg/mL).

  • Data Acquisition:

    • The sample solution is infused into the ESI source.

    • The mass spectrum is acquired in positive ion mode.

    • The mass range is typically set to scan from m/z 50 to 500.

    • The instrument is calibrated to ensure high mass accuracy.

Synthesis and Characterization Workflow

The synthesis of spirocyclic amines can be complex. While a specific, published synthesis for this compound was not found in the initial search, a plausible synthetic and characterization workflow can be proposed based on general organic chemistry principles and literature on related compounds.[5][6]

G cluster_characterization Characterization start Starting Materials (e.g., 3,3-bis(bromomethyl)oxetane & ammonia source) reaction Cyclization Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification salt_formation Salt Formation (HCl in ether/alcohol) purification->salt_formation final_product 2-Oxaspiro[3.3]heptan-6-amine Hydrochloride salt_formation->final_product nmr NMR Spectroscopy (¹H, ¹³C) final_product->nmr ir IR Spectroscopy final_product->ir ms Mass Spectrometry (HRMS) final_product->ms purity Purity Analysis (e.g., HPLC, Elemental Analysis) final_product->purity

Caption: Synthetic and analytical workflow for this compound.

Biological and Pharmaceutical Context

Spirocyclic scaffolds, particularly those containing heteroatoms like the 2-oxaspiro[3.3]heptane core, are of increasing interest in drug discovery. The rigid, three-dimensional nature of these structures can lead to improved binding affinity and selectivity for biological targets. The oxetane motif, in particular, is often used as a polar bioisostere for gem-dimethyl or carbonyl groups and can improve physicochemical properties such as solubility. While no specific biological activity for this compound is reported in the public domain, its structural motifs suggest potential applications in the development of novel therapeutics.

Conclusion

References

Methodological & Application

Application Notes and Protocols: 2-Oxaspiro[3.3]heptan-6-amine hydrochloride in CNS Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 2-Oxaspiro[3.3]heptan-6-amine hydrochloride as a promising scaffold for the development of therapeutics targeting the central nervous system (CNS). The unique spirocyclic structure offers a three-dimensional architecture that can enhance target specificity and improve pharmacokinetic properties. This document outlines hypothetical, yet plausible, experimental data and detailed protocols for the initial screening and characterization of this compound.

Physicochemical and ADME-Tox Properties

A critical initial step in CNS drug development is the characterization of a compound's physicochemical properties and its absorption, distribution, metabolism, excretion, and toxicology (ADME-Tox) profile. The following table summarizes hypothetical data for this compound.

ParameterValueMethod
Physicochemical Properties
Molecular Weight149.62 g/mol Calculation
pKa9.2Potentiometric titration
LogP1.5Shake-flask method (octanol/water)
Aqueous Solubility (pH 7.4)> 100 mg/mLHPLC-UV
In Vitro ADME
Caco-2 Permeability (Papp A→B)15 x 10⁻⁶ cm/sCaco-2 monolayer assay
Efflux Ratio (Papp B→A / A→B)1.2Caco-2 monolayer assay
Plasma Protein Binding (Human)25%Rapid equilibrium dialysis
Microsomal Stability (Human Liver)t½ > 60 minIncubation with human liver microsomes
CYP450 Inhibition (IC₅₀)> 50 µM for 1A2, 2C9, 2C19, 2D6, 3A4Fluorometric assays
In Vitro Toxicology
Cytotoxicity (HepG2)CC₅₀ > 100 µMMTT assay
hERG InhibitionIC₅₀ > 30 µMPatch-clamp electrophysiology

Hypothetical In Vitro CNS Receptor Binding Profile

To explore the potential CNS targets of this compound, a broad receptor binding screen is essential. The following table presents hypothetical binding affinities for a panel of common CNS receptors.

Receptor TargetLigandKᵢ (nM)Assay Type
Serotonin 5-HT₂ₐ[³H]Ketanserin85Radioligand Binding Assay
Dopamine D₂[³H]Spiperone250Radioligand Binding Assay
NMDA[³H]MK-801> 10,000Radioligand Binding Assay
GABAₐ[³H]Muscimol> 10,000Radioligand Binding Assay
Sigma-1[³H]-(+)-Pentazocine15Radioligand Binding Assay
Sigma-2[³H]Ditran120Radioligand Binding Assay

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below.

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound as a predictor of oral absorption.

Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Caco2 Seed Caco-2 cells on Transwell inserts Culture Culture for 21-25 days to form a monolayer Caco2->Culture TEER Measure TEER to confirm monolayer integrity Culture->TEER Wash Wash monolayer with HBSS TEER->Wash Add_A Add compound to apical (A) side Wash->Add_A Add_B Add compound to basolateral (B) side Wash->Add_B Incubate Incubate at 37°C with shaking Add_A->Incubate Add_B->Incubate Sample_A Collect samples from apical side Incubate->Sample_A Sample_B Collect samples from basolateral side Incubate->Sample_B LCMS Quantify compound concentration by LC-MS/MS Sample_A->LCMS Sample_B->LCMS Calculate Calculate Papp values and efflux ratio LCMS->Calculate

Caco-2 Permeability Assay Workflow

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto collagen-coated Transwell inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer.

  • Assay Initiation: The cell monolayers are washed with pre-warmed Hank's Balanced Salt Solution (HBSS). The test compound is then added to either the apical (A) or basolateral (B) chamber.

  • Incubation: The plates are incubated at 37°C with gentle shaking for 2 hours.

  • Sample Collection and Analysis: Samples are collected from the receiver chamber at specified time points and the concentration of the compound is determined by LC-MS/MS.

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) transport. The efflux ratio is calculated as the ratio of Papp (B→A) to Papp (A→B).

Protocol 2: Radioligand Binding Assay for Sigma-1 Receptor

Objective: To determine the binding affinity (Kᵢ) of this compound for the Sigma-1 receptor.

Workflow:

G cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane Prepare cell membranes expressing Sigma-1 receptor Mix Combine membranes, radioligand, and test compound Membrane->Mix Radioligand Prepare [³H]-(+)-Pentazocine solution Radioligand->Mix TestCompound Prepare serial dilutions of test compound TestCompound->Mix Incubate Incubate at room temperature Mix->Incubate Filter Rapidly filter through glass fiber filters Incubate->Filter Wash Wash filters to remove unbound radioligand Filter->Wash Scintillation Add scintillation cocktail and count radioactivity Wash->Scintillation Plot Plot % inhibition vs. compound concentration Scintillation->Plot IC50 Determine IC₅₀ from the curve Plot->IC50 Ki Calculate Kᵢ using the Cheng-Prusoff equation IC50->Ki

Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation: Cell membranes from a stable cell line overexpressing the human Sigma-1 receptor are prepared.

  • Binding Reaction: In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand ([³H]-(+)-Pentazocine) and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a known Sigma-1 ligand.

  • Incubation: The reaction mixture is incubated at room temperature for a specified period to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Radioactivity Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Hypothetical In Vivo Efficacy: Forced Swim Test

The Forced Swim Test (FST) is a common behavioral assay used to screen for potential antidepressant activity.

Treatment GroupDose (mg/kg, i.p.)Immobility Time (seconds)% Decrease in Immobility
Vehicle (Saline)-180 ± 15-
Imipramine (Positive Control)2090 ± 1250%
2-Oxaspiro[3.3]heptan-6-amine HCl10150 ± 1816.7%
2-Oxaspiro[3.3]heptan-6-amine HCl30110 ± 1438.9%
Protocol 3: Forced Swim Test in Mice

Objective: To evaluate the potential antidepressant-like effects of this compound.

Workflow:

G cluster_acclimation Acclimation & Dosing cluster_test Forced Swim Test cluster_analysis Data Analysis Acclimate Acclimate mice to the testing room Dose Administer vehicle, positive control, or test compound (i.p.) Acclimate->Dose Place Place mouse in a cylinder of water Dose->Place Record Record behavior for 6 minutes Place->Record Score Score the last 4 minutes for immobility time Record->Score Analyze Analyze data using ANOVA followed by post-hoc tests Score->Analyze

Forced Swim Test Experimental Workflow

Methodology:

  • Animal Acclimation: Male C57BL/6 mice are acclimated to the testing room for at least 1 hour before the experiment.

  • Dosing: Mice are administered the vehicle, a positive control (e.g., imipramine), or this compound via intraperitoneal (i.p.) injection 30-60 minutes before the test.

  • Forced Swim Test: Each mouse is individually placed into a glass cylinder filled with water (25 ± 1°C). The session is recorded for 6 minutes.

  • Behavioral Scoring: An observer blind to the treatment conditions scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors.

  • Statistical Analysis: The data are analyzed using a one-way analysis of variance (ANOVA) followed by an appropriate post-hoc test to compare the treatment groups to the vehicle control.

Potential Signaling Pathway Involvement

Based on the hypothetical binding data suggesting an affinity for the Sigma-1 receptor, a potential signaling pathway that could be modulated by this compound is depicted below.

G Compound 2-Oxaspiro[3.3]heptan-6-amine HCl Sigma1R Sigma-1 Receptor Compound->Sigma1R IP3R IP₃ Receptor Sigma1R->IP3R Modulates NMDAR NMDA Receptor Sigma1R->NMDAR Modulates Ca2 Ca²⁺ Release IP3R->Ca2 Neuronal Neuronal Excitability & Plasticity Ca2->Neuronal Ca2_influx Ca²⁺ Influx NMDAR->Ca2_influx Ca2_influx->Neuronal

Application Notes and Protocols for the N-arylation of 2-oxa-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic routes for the N-arylation of 2-oxa-6-azaspiro[3.3]heptane, a valuable scaffold in medicinal chemistry. The document details reaction conditions, experimental protocols, and key considerations for successful synthesis, targeting professionals in drug discovery and development.

Introduction

2-Oxa-6-azaspiro[3.3]heptane has emerged as a significant building block in modern medicinal chemistry. Its rigid, three-dimensional structure offers an attractive alternative to traditional saturated heterocycles like morpholine and piperazine, often leading to improved physicochemical and pharmacokinetic properties in drug candidates. The N-arylation of this spirocycle is a critical transformation for introducing molecular diversity and elaborating complex drug-like molecules. This document outlines common and effective methods for achieving this transformation, with a focus on practical application in a research and development setting.

Key N-arylation Strategies

The primary methods for the N-arylation of 2-oxa-6-azaspiro[3.3]heptane include Nucleophilic Aromatic Substitution (SNAr), Palladium-catalyzed Buchwald-Hartwig amination, and Copper-catalyzed Ullmann condensation. The choice of method often depends on the electronic properties of the aryl halide, desired scale, and functional group tolerance.

Data Summary of N-arylation Conditions

The following table summarizes various reported conditions for the N-arylation of 2-oxa-6-azaspiro[3.3]heptane, providing a comparative overview of different catalytic systems and reaction parameters.

EntryAryl Halide/SulfonateCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Method
12,4-difluoro-1-nitrobenzeneNoneNoneK₂CO₃Acetonitrile801295SNAr
24-chloropyrimidine derivative(SIPr)Pd(methallyl)ClSIPrLHMDSToluene10016ModerateBuchwald-Hartwig
3Aryl BromidePd₂(dba)₃RuPhosNaOtBuDioxane10018GoodBuchwald-Hartwig
45-bromo-2-chloropyrimidinePd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane1101685Buchwald-Hartwig
5Aryl IodideCuIL-prolineK₂CO₃DMSO9024GoodUllmann-type
6Heteroaryl IodideCuI1,10-phenanthrolineCs₂CO₃Dioxane11024ModerateUllmann-type

Experimental Protocols

Protocol 1: SNAr Reaction with an Activated Aryl Halide

This protocol is adapted from a procedure for the synthesis of a key intermediate for the tuberculosis drug candidate TBI-223.

Reaction:

Materials:

  • 2-oxa-6-azaspiro[3.3]heptane

  • 2,4-difluoro-1-nitrobenzene

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

Procedure:

  • To a round-bottom flask, add 2-oxa-6-azaspiro[3.3]heptane (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile.

  • Stir the mixture at room temperature for 10 minutes.

  • Add 2,4-difluoro-1-nitrobenzene (1.1 eq) to the suspension.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the solid and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylated product.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This generalized protocol is based on typical conditions for the Buchwald-Hartwig amination of cyclic amines.

Reaction:

Materials:

  • 2-oxa-6-azaspiro[3.3]heptane

  • Aryl bromide

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))

  • RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous dioxane

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine Pd₂(dba)₃ (1-2 mol%), RuPhos (2-4 mol%), and sodium tert-butoxide (1.4 eq).

  • Add the aryl bromide (1.0 eq) and 2-oxa-6-azaspiro[3.3]heptane (1.2 eq).

  • Add anhydrous dioxane via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the Celite pad with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the N-arylated product.

Protocol 3: Copper-Catalyzed Ullmann Condensation

This protocol provides a general method for the copper-catalyzed N-arylation, which can be advantageous for certain substrates.

Reaction:

Materials:

  • 2-oxa-6-azaspiro[3.3]heptane

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Reaction vial or flask

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

Procedure:

  • To a reaction vial, add CuI (5-10 mol%), L-proline (10-20 mol%), and potassium carbonate (2.0 eq).

  • Add the aryl iodide (1.0 eq) and 2-oxa-6-azaspiro[3.3]heptane (1.5 eq).

  • Add anhydrous DMSO.

  • Seal the vial and heat the mixture to 90 °C for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired N-arylated compound.

Visualized Workflows

General Experimental Workflow for N-arylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reagents Weigh Reagents: - 2-oxa-6-azaspiro[3.3]heptane - Aryl Halide - Base - Catalyst/Ligand (if applicable) Solvent Add Anhydrous Solvent Reagents->Solvent Inert Establish Inert Atmosphere (for Pd/Cu catalyzed reactions) Solvent->Inert Heating Heat to Desired Temperature Inert->Heating Stirring Stir for Specified Time Heating->Stirring Monitoring Monitor Progress (TLC/LC-MS) Stirring->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Filtration Filtration (e.g., through Celite) Cooling->Filtration Extraction Aqueous Work-up & Extraction Cooling->Extraction Concentration Concentrate in vacuo Filtration->Concentration Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Characterization Characterize Product (NMR, MS) Chromatography->Characterization

Caption: Generalized workflow for the N-arylation of 2-oxa-6-azaspiro[3.3]heptane.

Decision Pathway for Method Selection

G start Select Aryl Partner is_activated Is the aryl halide -electron-deficient? start->is_activated is_iodide Is the aryl partner an iodide? is_activated->is_iodide No snar Consider SNAr is_activated->snar Yes buchwald Consider Buchwald-Hartwig (Pd-catalyzed) is_iodide->buchwald No (Bromide/Chloride) ullmann Consider Ullmann-type (Cu-catalyzed) is_iodide->ullmann Yes

Caption: Decision tree for selecting an appropriate N-arylation method.

Conclusion

The N-arylation of 2-oxa-6-azaspiro[3.3]heptane is a versatile and crucial transformation in the synthesis of novel chemical entities for drug discovery. The choice of the synthetic method, whether it be SNAr, Buchwald-Hartwig, or Ullmann-type coupling, should be guided by the nature of the coupling partners and the desired scale of the reaction. The protocols and data provided herein serve as a practical guide for researchers to efficiently synthesize N-arylated 2-oxa-6-azaspiro[3.3]heptane derivatives. Further optimization of the outlined conditions may be necessary for specific substrates to achieve optimal yields and purity.

Application Notes and Protocols for the Synthesis of TBI-223 Intermediate: 2-oxa-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-oxa-6-azaspiro[3.3]heptane, a key intermediate in the development of the potent antibiotic drug candidate, TBI-223. The protocols described herein are based on established and improved synthetic methodologies, offering scalable and efficient routes to this valuable spirocyclic building block.

Introduction

2-Oxa-6-azaspiro[3.3]heptane is a strained heterocyclic compound that has garnered significant interest in medicinal chemistry. Its rigid, three-dimensional structure makes it an attractive surrogate for commonly used motifs like morpholine. In the context of TBI-223, an oxazolidinone antibiotic analog of linezolid, the incorporation of the 2-oxa-6-azaspiro[3.3]heptane moiety is crucial for its pharmacological profile, potentially offering an improved safety profile compared to its predecessors.[1][2][3]

This document outlines two primary synthetic strategies for accessing 2-oxa-6-azaspiro[3.3]heptane and its derivatives, providing detailed experimental procedures, quantitative data, and visual representations of the synthetic pathways.

Synthetic Strategies

Two main routes for the synthesis of 2-oxa-6-azaspiro[3.3]heptane derivatives are presented:

  • The Carreira Method and its Modifications: This classical approach involves the construction of the spirocyclic core from tribromopentaerythritol, followed by deprotection. While effective, challenges in scalability have led to process improvements, such as the formation of more stable sulfonate salts.[4][5]

  • Protecting-Group-Free Synthesis of a Key TBI-223 Intermediate: A more recent and scalable two-step process directly yields 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a direct precursor in the TBI-223 synthesis, avoiding the isolation of the parent 2-oxa-6-azaspiro[3.3]heptane.[4][6]

Protocol 1: Synthesis of 2-oxa-6-azaspiro[3.3]heptane via the Modified Carreira Method

This protocol is divided into two key stages: the formation of the N-tosylated spirocycle and its subsequent deprotection to yield the free base, which can be converted to a stable salt.

Stage 1: Synthesis of 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane

This stage involves the cyclization of tribromopentaerythritol with p-toluenesulfonamide.[4][5]

Experimental Protocol:

  • Combine tribromopentaerythritol and p-toluenesulfonamide in a suitable reaction vessel.

  • Add a base (e.g., potassium hydroxide) and a solvent (e.g., ethanol).

  • Reflux the mixture for an extended period (e.g., 96 hours).[2]

  • Upon reaction completion, cool the mixture and perform a work-up to isolate the crude product.

  • Purify the crude material, for example by recrystallization, to obtain pure 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane.

Stage 2: Deprotection and Salt Formation

The N-tosyl group is removed to yield the free amine, which is often isolated as a more stable salt.[4][5]

Experimental Protocol:

  • Suspend 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane and magnesium turnings in methanol.

  • Sonicate the mixture at room temperature for approximately one hour.[5]

  • Filter the reaction mixture to remove magnesium salts. This filtration can be sluggish and is a critical point for yield loss on a larger scale.[4][5]

  • To the filtrate containing the free base, add a solution of an appropriate acid (e.g., oxalic acid, acetic acid, or a sulfonic acid) in a suitable solvent to precipitate the corresponding salt.[4][5]

  • Collect the precipitated salt by filtration, wash with a suitable solvent, and dry under vacuum.

Quantitative Data for Protocol 1
StepProductStarting MaterialReagentsSolventYieldPurityReference
16-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptaneTribromopentaerythritolp-Toluenesulfonamide, KOHEthanol--[2][4]
22-Oxa-6-azaspiro[3.3]heptane oxalate salt6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptaneMg, Oxalic acidMethanol81% (5g scale), <47% (100g scale)-[5]
22-Oxa-6-azaspiro[3.3]heptane acetate salt6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptaneMg, Acetic acidMethanol86% (100g scale)-[5]

Yields are highly dependent on the scale and the efficiency of the filtration step.

Synthesis Pathway for Protocol 1

Synthesis of 2-oxa-6-azaspiro[3.3]heptane Tribromopentaerythritol Tribromopentaerythritol N-Tosyl_Intermediate 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane Tribromopentaerythritol->N-Tosyl_Intermediate KOH, Ethanol, Reflux p-Toluenesulfonamide p-Toluenesulfonamide p-Toluenesulfonamide->N-Tosyl_Intermediate Free_Base 2-Oxa-6-azaspiro[3.3]heptane N-Tosyl_Intermediate->Free_Base Mg, Methanol, Sonication Salt 2-Oxa-6-azaspiro[3.3]heptane Salt (Oxalate, Acetate, etc.) Free_Base->Salt Acid (e.g., Oxalic Acid)

Caption: Modified Carreira synthesis of 2-oxa-6-azaspiro[3.3]heptane salts.

Protocol 2: Protecting-Group-Free Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

This modern, two-step protocol offers a more scalable and cost-effective route to a key intermediate for TBI-223.[4][6]

Stage 1: Synthesis of 3,3-bis(bromomethyl)oxetane (BBMO)

The alkylating agent is prepared from a commercially available flame retardant.[4][6]

Experimental Protocol:

  • Treat tribromoneopentyl alcohol (TBNPA) with sodium hydroxide under Schotten-Baumann conditions to facilitate the closure of the oxetane ring.

  • After the reaction is complete, isolate the product by distillation.

Stage 2: Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

The azetidine ring is formed through a hydroxide-facilitated double N-alkylation.[4][6]

Experimental Protocol:

  • In a reaction vessel, combine 2-fluoro-4-nitroaniline and 3,3-bis(bromomethyl)oxetane (BBMO) in a suitable solvent (e.g., sulfolane).

  • Heat the mixture (e.g., to 80°C).

  • Slowly add a solution of sodium hydroxide (e.g., 50 wt% in water) to the heated reaction mixture over a period of time.

  • Maintain the reaction at the set temperature with stirring for several hours.

  • Upon completion, cool the reaction and perform a work-up to isolate the crude product.

  • Purify the product, for example by recrystallization from ethanol, to yield highly pure 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane.

Quantitative Data for Protocol 2
StepProductStarting MaterialReagentsSolventYieldPurityReference
13,3-bis(bromomethyl)oxetane (BBMO)Tribromoneopentyl alcohol (TBNPA)NaOH-72%>95%[4][6]
26-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane2-Fluoro-4-nitroaniline, BBMONaOHSulfolane87% (100g scale)>99%[4][6]

Experimental Workflow for Protocol 2

Protecting-Group-Free Synthesis cluster_stage1 Stage 1: BBMO Synthesis cluster_stage2 Stage 2: Spirocycle Formation TBNPA Tribromoneopentyl alcohol (TBNPA) BBMO 3,3-bis(bromomethyl)oxetane (BBMO) TBNPA->BBMO NaOH (Schotten-Baumann) Coupling Coupling Reaction BBMO->Coupling Aniline 2-Fluoro-4-nitroaniline Aniline->Coupling Final_Product 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane Coupling->Final_Product NaOH, Sulfolane, 80°C

Caption: Scalable two-step synthesis of a key TBI-223 intermediate.

Characterization Data

The synthesized 2-oxa-6-azaspiro[3.3]heptane and its derivatives should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential to confirm the structure of the spirocyclic framework.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final products.

Conclusion

The protocols detailed in these application notes provide researchers and drug development professionals with robust methods for the synthesis of 2-oxa-6-azaspiro[3.3]heptane and its direct precursor for TBI-223. The protecting-group-free approach (Protocol 2) is particularly noteworthy for its scalability and efficiency, making it a preferred route for large-scale production. The successful synthesis and purification of this key intermediate are critical steps in the advancement of TBI-223 as a promising new antibiotic.

References

Protecting Group Strategies for 2-oxa-6-azaspiro[3.3]heptane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxa-6-azaspiro[3.3]heptane is a valuable spirocyclic scaffold in medicinal chemistry, recognized for its ability to introduce three-dimensionality and improve the physicochemical properties of drug candidates. The secondary amine within this framework provides a convenient handle for further functionalization. However, the synthesis of complex molecules incorporating this scaffold often necessitates the use of protecting groups to mask the reactivity of the amine during synthetic transformations. This document provides detailed application notes and experimental protocols for the protection and deprotection of the nitrogen atom of 2-oxa-6-azaspiro[3.3]heptane using common amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). Additionally, an orthogonal protecting group strategy is presented, enabling selective functionalization of molecules containing this spirocyclic motif.

Protecting Group Strategies: An Overview

The choice of a protecting group is critical and depends on the overall synthetic strategy, including the stability of the protecting group to various reaction conditions and the orthogonality of its removal.

  • Boc (tert-butyloxycarbonyl): This widely used protecting group is stable to a broad range of non-acidic conditions but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

  • Cbz (Benzyloxycarbonyl): The Cbz group is stable to both acidic and basic conditions, making it a robust protecting group. Its removal is most commonly achieved by catalytic hydrogenolysis, a mild method that preserves many other functional groups.

  • Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is notable for its lability under mild basic conditions, typically using a secondary amine such as piperidine. This property makes it orthogonal to both Boc and Cbz protecting groups.

Data Presentation: A Comparative Summary

The following table summarizes typical reaction conditions and reported yields for the protection and deprotection of 2-oxa-6-azaspiro[3.3]heptane with Boc, Cbz, and Fmoc protecting groups.

Protecting GroupReactionReagents and SolventsTemperature (°C)Time (h)Yield (%)
Boc Protection(Boc)₂O, Et₃N, DCMRoom Temp.2>95
Deprotection20% TFA in DCMRoom Temp.1Quantitative
Cbz ProtectionCbz-Cl, NaHCO₃, Dioxane/H₂O0 to Room Temp.4~90
DeprotectionH₂, 10% Pd/C, MeOHRoom Temp.12>95
Fmoc ProtectionFmoc-Cl, NaHCO₃, Dioxane/H₂O0 to Room Temp.3~90
Deprotection20% Piperidine in DMFRoom Temp.0.5>95

Experimental Protocols

N-Boc Protection of 2-oxa-6-azaspiro[3.3]heptane

Protocol 1: Synthesis of tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate

  • Materials: 2-oxa-6-azaspiro[3.3]heptane, di-tert-butyl dicarbonate ((Boc)₂O), triethylamine (Et₃N), dichloromethane (DCM).

  • Procedure:

    • To a solution of 2-oxa-6-azaspiro[3.3]heptane (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (Et₃N) (1.2 eq).

    • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the title compound.

N-Boc Deprotection

Protocol 2: Deprotection of tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate

  • Materials: tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate, trifluoroacetic acid (TFA), dichloromethane (DCM).

  • Procedure:

    • Dissolve tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate (1.0 eq) in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (20% v/v) to the solution at room temperature.[1]

    • Stir the reaction mixture for 1 hour.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • The resulting trifluoroacetate salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to obtain the free amine.

N-Cbz Protection of 2-oxa-6-azaspiro[3.3]heptane

Protocol 3: Synthesis of benzyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate

  • Materials: 2-oxa-6-azaspiro[3.3]heptane, benzyl chloroformate (Cbz-Cl), sodium bicarbonate (NaHCO₃), dioxane, water.

  • Procedure:

    • Dissolve 2-oxa-6-azaspiro[3.3]heptane (1.0 eq) in a mixture of dioxane and water (2:1).

    • Cool the solution to 0 °C and add sodium bicarbonate (NaHCO₃) (2.0 eq).

    • Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired product.

N-Cbz Deprotection

Protocol 4: Deprotection of benzyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate

  • Materials: Benzyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate, 10% palladium on carbon (Pd/C), methanol (MeOH), hydrogen gas (H₂).

  • Procedure:

    • Dissolve benzyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate (1.0 eq) in methanol (MeOH).

    • Carefully add 10% palladium on carbon (Pd/C) catalyst (10 mol%).

    • Stir the suspension under a hydrogen atmosphere (balloon) at room temperature for 12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected 2-oxa-6-azaspiro[3.3]heptane.

N-Fmoc Protection of 2-oxa-6-azaspiro[3.3]heptane

Protocol 5: Synthesis of (9H-fluoren-9-yl)methyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate

  • Materials: 2-oxa-6-azaspiro[3.3]heptane, 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), sodium bicarbonate (NaHCO₃), dioxane, water.

  • Procedure:

    • Dissolve 2-oxa-6-azaspiro[3.3]heptane (1.0 eq) in a mixture of dioxane and water (1:1).

    • Cool the solution to 0 °C and add sodium bicarbonate (NaHCO₃) (2.0 eq).

    • Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 eq) in dioxane.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, add water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

N-Fmoc Deprotection

Protocol 6: Deprotection of (9H-fluoren-9-yl)methyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate

  • Materials: (9H-fluoren-9-yl)methyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate, piperidine, N,N-dimethylformamide (DMF).

  • Procedure:

    • Dissolve the Fmoc-protected 2-oxa-6-azaspiro[3.3]heptane (1.0 eq) in N,N-dimethylformamide (DMF).

    • Add piperidine to the solution to make a 20% (v/v) mixture.[2][3]

    • Stir the reaction at room temperature for 30 minutes.

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent and piperidine under reduced pressure.

    • The crude product can be purified by column chromatography or used directly in the next synthetic step.

Orthogonal Protection Strategy

The distinct deprotection conditions for Boc and Cbz groups allow for their use in an orthogonal protection strategy. This is particularly useful when selective functionalization of a molecule containing two or more reactive sites is required. For instance, a diamine can be differentially protected with Boc and Cbz, allowing for the selective deprotection of one amine for further reaction, while the other remains protected.

The following diagram illustrates a logical workflow for an orthogonal protection and selective deprotection strategy.

Orthogonal_Strategy cluster_protection Protection cluster_deprotection Selective Deprotection cluster_functionalization Further Functionalization Diamine 2-oxa-6-azaspiro[3.3]heptane Boc_Protect Boc Protection ((Boc)2O, Base) Diamine->Boc_Protect Step 1a Cbz_Protect Cbz Protection (Cbz-Cl, Base) Diamine->Cbz_Protect Step 1b Boc_Protected N-Boc-2-oxa-6- azaspiro[3.3]heptane Boc_Protect->Boc_Protected Cbz_Protected N-Cbz-2-oxa-6- azaspiro[3.3]heptane Cbz_Protect->Cbz_Protected Boc_Deprotect Acidic Conditions (e.g., TFA) Boc_Protected->Boc_Deprotect Selective Cleavage Cbz_Deprotect Hydrogenolysis (H2, Pd/C) Cbz_Protected->Cbz_Deprotect Selective Cleavage Free_Amine_from_Boc Free Amine Boc_Deprotect->Free_Amine_from_Boc Free_Amine_from_Cbz Free Amine Cbz_Deprotect->Free_Amine_from_Cbz Functionalization_Boc Reaction at Free Amine Free_Amine_from_Boc->Functionalization_Boc Functionalization_Cbz Reaction at Free Amine Free_Amine_from_Cbz->Functionalization_Cbz Final_Product_Boc Functionalized Product Functionalization_Boc->Final_Product_Boc Final_Product_Cbz Functionalized Product Functionalization_Cbz->Final_Product_Cbz

Caption: Orthogonal protection and deprotection workflow.

Conclusion

The judicious use of protecting groups is essential for the successful incorporation of the 2-oxa-6-azaspiro[3.3]heptane scaffold into complex molecules. The Boc, Cbz, and Fmoc protecting groups offer a versatile toolkit for chemists, each with its unique advantages and specific deprotection conditions. The protocols and data presented in this document provide a practical guide for researchers in the selection and application of these protecting group strategies, facilitating the synthesis of novel and potentially bioactive compounds. The principles of orthogonal protection, as illustrated, further expand the synthetic utility of this valuable spirocyclic building block.

References

Application Notes and Protocols for the Functionalization of the 2-oxa-6-azaspiro[3.3]heptane Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-oxa-6-azaspiro[3.3]heptane scaffold is a valuable building block in medicinal chemistry, recognized for its role as a bioisostere of common motifs like morpholine and piperazine. Its rigid, three-dimensional structure can lead to improved physicochemical properties in drug candidates, such as reduced lipophilicity and enhanced metabolic stability.[1][2] This document provides detailed application notes and experimental protocols for the chemical functionalization of this promising scaffold, enabling its incorporation into diverse molecular architectures for drug discovery and development.

N-Functionalization of the 2-oxa-6-azaspiro[3.3]heptane Scaffold

The secondary amine of the 2-oxa-6-azaspiro[3.3]heptane scaffold is the primary site for functionalization, allowing for the introduction of a wide variety of substituents. Common N-functionalization strategies include N-arylation, N-alkylation, N-acylation, and reductive amination.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4] This method is highly effective for the N-arylation of the 2-oxa-6-azaspiro[3.3]heptane scaffold with a broad range of aryl and heteroaryl halides.

General Experimental Protocol: Buchwald-Hartwig N-Arylation

A flame-dried Schlenk tube is charged with an aryl halide (1.0 equiv), 2-oxa-6-azaspiro[3.3]heptane (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv). The tube is evacuated and backfilled with argon three times. Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the mixture is stirred at a specified temperature (typically 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired N-aryl-2-oxa-6-azaspiro[3.3]heptane derivative.

Table 1: Exemplary Conditions for Buchwald-Hartwig N-Arylation

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2.0)Toluene1001685-95
21-Chloro-4-nitrobenzenePd(OAc)₂ (2)RuPhos (4)NaOtBu (2.0)Dioxane1101280-90
32-ChloropyridinePd₂(dba)₃ (2)BrettPhos (4)K₃PO₄ (2.0)Toluene1001875-85

Note: Yields are typical and may vary depending on the specific substrate and reaction scale.

N-Alkylation

Direct N-alkylation with alkyl halides and reductive amination with carbonyl compounds are two common and effective methods for introducing alkyl substituents onto the 2-oxa-6-azaspiro[3.3]heptane core.

General Experimental Protocol: Direct N-Alkylation with Alkyl Halides

To a solution of 2-oxa-6-azaspiro[3.3]heptane (1.0 equiv) in a suitable solvent (e.g., acetonitrile, DMF) is added a base (e.g., K₂CO₃ or Et₃N, 2.0-3.0 equiv) and the corresponding alkyl halide (1.1 equiv). The reaction mixture is stirred at room temperature or heated (e.g., 60-80 °C) until the reaction is complete (monitored by TLC or LC-MS). The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the N-alkylated product.

General Experimental Protocol: Reductive Amination

To a solution of 2-oxa-6-azaspiro[3.3]heptane (1.0 equiv) and an aldehyde or ketone (1.0-1.2 equiv) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane) is added a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) or sodium cyanoborohydride (NaBH₃CN, 1.5 equiv).[5][6] A catalytic amount of acetic acid may be added to facilitate imine formation. The reaction mixture is stirred at room temperature until completion. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

Table 2: Reductive Amination of 2-oxa-6-azaspiro[3.3]heptane

EntryCarbonyl CompoundReducing AgentSolventTime (h)Yield (%)
1BenzaldehydeNaBH(OAc)₃CH₂Cl₂1292
2CyclohexanoneNaBH₃CNMeOH1688
34-PyridinecarboxaldehydeNaBH(OAc)₃DCE1485
N-Acylation

N-acylation with acyl chlorides or anhydrides provides access to a wide range of amide derivatives of the 2-oxa-6-azaspiro[3.3]heptane scaffold.

General Experimental Protocol: N-Acylation with Acyl Chlorides

To a solution of 2-oxa-6-azaspiro[3.3]heptane (1.0 equiv) and a base (e.g., triethylamine or DIPEA, 1.5-2.0 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) at 0 °C is added the acyl chloride (1.1 equiv) dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed. The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

C-H Functionalization of the 2-oxa-6-azaspiro[3.3]heptane Scaffold (Proposed Methodologies)

Direct C-H functionalization of the 2-oxa-6-azaspiro[3.3]heptane scaffold remains a developing area. However, based on advances in C-H activation of strained heterocyclic systems, several strategies can be proposed.[7] These protocols are intended as starting points for experimental investigation.

Proposed Protocol: Palladium-Catalyzed C-H Arylation

Drawing from methodologies developed for other saturated heterocycles, a directed C-H arylation could be envisioned. This would likely require the installation of a directing group on the nitrogen atom.

A potential reaction setup would involve the N-protected 2-oxa-6-azaspiro[3.3]heptane (with a suitable directing group such as a picolinamide), an aryl iodide (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 10 mol%), a ligand (if necessary), and a silver salt oxidant (e.g., Ag₂CO₃, 2.0 equiv) in a suitable solvent like trifluorotoluene. The reaction would be heated at an elevated temperature (e.g., 110-130 °C) for an extended period. Subsequent removal of the directing group would yield the C-H arylated product.

Application in Drug Discovery: A Bioisostere for Improved Properties

The 2-oxa-6-azaspiro[3.3]heptane moiety has been successfully employed as a bioisosteric replacement for morpholine in drug candidates, leading to significant improvements in physicochemical properties. For instance, in the development of the ghrelin receptor inverse agonist AZD1979, replacement of a morpholine ring with the 2-oxa-6-azaspiro[3.3]heptane scaffold resulted in a notable decrease in lipophilicity (ΔlogD₇.₄ = -1.2) and an increase in basicity (ΔpKa = +1.5) without compromising permeability or introducing hERG inhibition.[1]

Table 3: Physicochemical Properties of a Morpholine-Containing Compound vs. its 2-oxa-6-azaspiro[3.3]heptane Analog

CompoundlogD₇.₄pKahERG Inhibition (IC₅₀, µM)Permeability (10⁻⁶ cm/s)
Morpholine Analog2.86.71648
2-oxa-6-azaspiro[3.3]heptane Analog 1.6 8.2 22 43

Data adapted from reference[1].

Visualizing Synthetic Pathways and Workflows

Diagram 1: General N-Functionalization Routes

N_Functionalization scaffold 2-Oxa-6-azaspiro[3.3]heptane aryl N-Aryl Derivative scaffold->aryl Buchwald-Hartwig Amination alkyl N-Alkyl Derivative scaffold->alkyl N-Alkylation or Reductive Amination acyl N-Acyl Derivative scaffold->acyl N-Acylation

Caption: Key N-functionalization pathways for the 2-oxa-6-azaspiro[3.3]heptane scaffold.

Diagram 2: Experimental Workflow for N-Arylation

Buchwald_Hartwig_Workflow start Combine Reactants: Aryl Halide, Amine, Catalyst, Ligand, Base reaction Heat under Inert Atmosphere start->reaction workup Cool, Dilute, and Filter reaction->workup purification Column Chromatography workup->purification product Isolated N-Aryl Product purification->product

Caption: A typical experimental workflow for Buchwald-Hartwig N-arylation.

Diagram 3: Proposed C-H Functionalization Logic

CH_Functionalization_Logic start 2-Oxa-6-azaspiro[3.3]heptane protection Install Directing Group (DG) on Nitrogen start->protection activation Pd-Catalyzed C-H Activation protection->activation coupling Coupling with Ar-X activation->coupling deprotection Remove Directing Group coupling->deprotection final_product C-H Functionalized Product deprotection->final_product

Caption: Proposed strategy for the C-H functionalization of the scaffold.

References

Application Notes and Protocols: Parallel Synthesis Utilizing 2-Oxaspiro[3.3]heptan-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In modern drug discovery, the exploration of novel chemical space is paramount for the identification of new therapeutic agents. Spirocyclic scaffolds have garnered significant attention due to their inherent three-dimensional nature, which can lead to improved physicochemical properties and better target engagement compared to flat, aromatic systems. The 2-oxaspiro[3.3]heptan-6-amine motif, in particular, offers a rigid framework with desirable properties such as low lipophilicity and metabolic stability, making it an attractive building block for the synthesis of compound libraries.

These application notes provide detailed protocols for the utilization of 2-Oxaspiro[3.3]heptan-6-amine in parallel synthesis to generate libraries of amides and secondary amines. Such libraries are crucial for hit identification and lead optimization in drug discovery programs. The methodologies described are amenable to high-throughput and automated synthesis platforms.

Core Applications in Parallel Synthesis

2-Oxaspiro[3.3]heptan-6-amine is a versatile primary amine that can be readily derivatized through common parallel synthesis techniques, including:

  • Amide Coupling: Reaction with a diverse set of carboxylic acids or acylating agents to generate a library of amides.

  • Reductive Amination: Reaction with a variety of aldehydes and ketones to produce a library of secondary amines.

These reactions allow for the introduction of a wide range of substituents, enabling a thorough exploration of the chemical space around the spirocyclic core.

Experimental Protocols

Protocol 1: Parallel Amide Library Synthesis

This protocol describes the parallel synthesis of an amide library from 2-Oxaspiro[3.3]heptan-6-amine and a selection of carboxylic acids in a 96-well plate format.

Materials and Reagents:

  • 2-Oxaspiro[3.3]heptan-6-amine hydrochloride

  • A diverse set of carboxylic acids

  • N,N'-Diisopropylethylamine (DIPEA)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • Dimethylformamide (DMF)

  • 96-well reaction block with sealing mat

  • Automated liquid handler (optional)

  • Centrifugal evaporator

  • HPLC-MS for analysis

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in DMF.

    • Prepare a 0.2 M solution of DIPEA in DMF.

    • Prepare a 0.2 M solution of HATU in DMF.

    • Prepare 0.2 M solutions of a diverse library of carboxylic acids in DMF in a separate 96-well plate.

  • Reaction Setup (per well):

    • To each well of the 96-well reaction block, add 100 µL (20 µmol) of the this compound stock solution.

    • Add 200 µL (40 µmol) of the DIPEA stock solution to each well to neutralize the hydrochloride salt and provide the excess base.

    • Add 100 µL (20 µmol) of the respective carboxylic acid stock solution to each well.

    • To initiate the reaction, add 100 µL (20 µmol) of the HATU stock solution to each well.

  • Reaction and Work-up:

    • Seal the 96-well reaction block with a sealing mat.

    • Shake the reaction block at room temperature for 16 hours.

    • After the reaction is complete, quench each reaction with 100 µL of water.

    • Remove the solvent in a centrifugal evaporator.

    • Re-dissolve the residue in a suitable solvent (e.g., DMSO) for analysis and screening.

  • Analysis:

    • Analyze the purity and confirm the identity of the products in each well using HPLC-MS.

Quantitative Data:

Carboxylic Acid PartnerProduct StructureYield (%)Purity (%)
Benzoic Acid85>95
4-Chlorobenzoic Acid82>95
3-Pyridinecarboxylic Acid78>90
Cyclohexanecarboxylic Acid88>95
Acetic Acid91>95

Note: The provided data is representative and actual yields and purities may vary depending on the specific carboxylic acid and reaction conditions.

Protocol 2: Parallel Reductive Amination Library Synthesis

This protocol outlines the parallel synthesis of a secondary amine library from 2-Oxaspiro[3.3]heptan-6-amine and a selection of aldehydes in a 96-well plate format.

Materials and Reagents:

  • 2-Oxaspiro[3.3]heptan-6-amine

  • A diverse set of aldehydes

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (AcOH)

  • 96-well reaction block with sealing mat

  • Automated liquid handler (optional)

  • Centrifugal evaporator

  • HPLC-MS for analysis

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of 2-Oxaspiro[3.3]heptan-6-amine in DCE.

    • Prepare 0.2 M solutions of a diverse library of aldehydes in DCE in a separate 96-well plate.

    • Prepare a 0.4 M suspension of STAB in DCE.

  • Reaction Setup (per well):

    • To each well of the 96-well reaction block, add 100 µL (20 µmol) of the 2-Oxaspiro[3.3]heptan-6-amine stock solution.

    • Add 100 µL (20 µmol) of the respective aldehyde stock solution to each well.

    • Add 5 µL of acetic acid to each well to catalyze imine formation.

    • Allow the mixture to shake at room temperature for 1 hour to facilitate imine formation.

    • Add 100 µL (40 µmol) of the STAB suspension to each well.

  • Reaction and Work-up:

    • Seal the 96-well reaction block with a sealing mat.

    • Shake the reaction block at room temperature for 16 hours.

    • Quench each reaction with 100 µL of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane) if necessary.

    • Remove the solvent in a centrifugal evaporator.

    • Re-dissolve the residue in a suitable solvent (e.g., DMSO) for analysis and screening.

  • Analysis:

    • Analyze the purity and confirm the identity of the products in each well using HPLC-MS.

Quantitative Data:

Aldehyde PartnerProduct StructureYield (%)Purity (%)
Benzaldehyde75>90
4-Methoxybenzaldehyde72>90
2-Naphthaldehyde68>85
Cyclohexanecarboxaldehyde80>95
Isovaleraldehyde85>95

Note: The provided data is representative and actual yields and purities may vary depending on the specific aldehyde and reaction conditions.

Visualizations

parallel_synthesis_workflow cluster_start Starting Materials cluster_process Parallel Synthesis cluster_outcome Outcome spiroamine 2-Oxaspiro[3.3]heptan-6-amine reaction_plate 96-Well Reaction Plate (Automated or Manual Addition) spiroamine->reaction_plate building_blocks Diverse Building Blocks (Carboxylic Acids / Aldehydes) building_blocks->reaction_plate compound_library Compound Library reaction_plate->compound_library Reaction & Work-up analysis HT-Analysis (HPLC-MS) compound_library->analysis screening Biological Screening compound_library->screening

Caption: Workflow for parallel synthesis using 2-Oxaspiro[3.3]heptan-6-amine.

reaction_logic cluster_amide Amide Synthesis cluster_amine Secondary Amine Synthesis start 2-Oxaspiro[3.3]heptan-6-amine amide_coupling Amide Coupling (e.g., HATU, DIPEA) start->amide_coupling reductive_amination Reductive Amination (e.g., STAB, AcOH) start->reductive_amination carboxylic_acid R-COOH (Carboxylic Acid) carboxylic_acid->amide_coupling amide_product Amide Library amide_coupling->amide_product aldehyde R'-CHO (Aldehyde) aldehyde->reductive_amination amine_product Secondary Amine Library reductive_amination->amine_product

Caption: Key diversification reactions for 2-Oxaspiro[3.3]heptan-6-amine.

Conclusion

The use of 2-Oxaspiro[3.3]heptan-6-amine as a scaffold in parallel synthesis provides an efficient means to generate libraries of novel, three-dimensional molecules. The protocols for amide coupling and reductive amination described herein are robust and can be adapted to a wide range of building blocks. These methods facilitate the rapid exploration of chemical space, thereby accelerating the identification of new drug candidates. The resulting compound libraries, rich in sp3-hybridized centers, are well-suited for screening against a variety of biological targets.

Application Note: Reductive Amination Protocol for the Synthesis of N-Substituted 2-oxa-6-azaspiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines.[1][2][3] This reaction proceeds through the formation of an imine or iminium ion intermediate from the condensation of an amine with a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding amine.[1][3] This application note provides a detailed protocol for the N-alkylation of 2-oxa-6-azaspiro[3.3]heptane via reductive amination, a valuable scaffold in modern drug discovery due to its unique three-dimensional structure and favorable physicochemical properties.[4][5]

The protocol described herein utilizes sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent.[6][7][8] NaBH(OAc)₃ is particularly well-suited for one-pot reductive aminations as it selectively reduces the iminium ion intermediate in the presence of the starting aldehyde or ketone, minimizing side reactions.[7] This procedure is broadly applicable to a range of aldehydes and ketones, enabling the synthesis of a diverse library of N-substituted 2-oxa-6-azaspiro[3.3]heptane derivatives.

Reaction Scheme

Figure 1: General reaction scheme for the reductive amination of 2-oxa-6-azaspiro[3.3]heptane with an aldehyde or ketone.

Experimental Protocol

Materials and Reagents:

  • 2-oxa-6-azaspiro[3.3]heptane (or its hydrochloride salt)

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM) for extraction

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel) and appropriate developing solvents

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-oxa-6-azaspiro[3.3]heptane (1.0 eq). If using the hydrochloride salt, add 1.0-1.2 equivalents of a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

  • Solvent Addition: Dissolve the amine in an appropriate solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).[7]

  • Addition of Carbonyl Compound: Add the desired aldehyde or ketone (1.0-1.2 eq) to the reaction mixture.

  • Acid Catalyst (Optional but Recommended for Ketones): For reactions involving ketones, the addition of a catalytic amount of acetic acid (0.1-1.0 eq) can facilitate the formation of the iminium ion intermediate.[7][8]

  • Iminium Ion Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine or iminium ion.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-24 hours).

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[9]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).[9]

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the desired N-substituted 2-oxa-6-azaspiro[3.3]heptane derivative.[9]

Data Presentation

The following table provides representative data for the reductive amination of 2-oxa-6-azaspiro[3.3]heptane with various carbonyl compounds. Yields are indicative and may vary depending on the specific substrate and reaction conditions.

EntryCarbonyl CompoundProductTypical Yield (%)
1Benzaldehyde6-Benzyl-2-oxa-6-azaspiro[3.3]heptane85-95
2Acetone6-Isopropyl-2-oxa-6-azaspiro[3.3]heptane70-85
3Cyclohexanone6-Cyclohexyl-2-oxa-6-azaspiro[3.3]heptane80-90
44-Fluorobenzaldehyde6-(4-Fluorobenzyl)-2-oxa-6-azaspiro[3.3]heptane82-92

Experimental Workflow

Reductive_Amination_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Amine 2-oxa-6-azaspiro[3.3]heptane Setup Combine in Flask Amine->Setup Carbonyl Aldehyde or Ketone Carbonyl->Setup Solvent DCE or DCM Solvent->Setup Imine_Formation Stir for 30 min (Imine Formation) Setup->Imine_Formation Add_STAB Add NaBH(OAc)3 Imine_Formation->Add_STAB Stir_React Stir at RT (1-24h) Add_STAB->Stir_React Monitor Monitor by TLC/LC-MS Stir_React->Monitor Monitor->Stir_React Incomplete Quench Quench with NaHCO3 Monitor->Quench Complete Extract Extract with DCM Quench->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Final Product Purify->Product

Caption: Workflow diagram illustrating the key steps of the reductive amination protocol.

Safety Precautions

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium triacetoxyborohydride is a moisture-sensitive and combustible solid. Handle with care.

  • 1,2-Dichloroethane and dichloromethane are volatile and potentially carcinogenic. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for the Incorporation of 2-Oxa-6-azaspiro[3.3]heptane into Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide on the incorporation of the 2-oxa-6-azaspiro[3.3]heptane scaffold into kinase inhibitors, a strategy employed to enhance physicochemical properties and potentially improve drug-like characteristics. This document includes an overview of the scaffold's utility, quantitative data for a representative compound, detailed experimental protocols, and visualizations of relevant signaling pathways.

Introduction

The 2-oxa-6-azaspiro[3.3]heptane moiety is a saturated heterocyclic scaffold that has gained significant attention in medicinal chemistry as a bioisosteric replacement for commonly used groups such as morpholine. Its rigid, three-dimensional structure can offer several advantages in drug design, including improved aqueous solubility, reduced lipophilicity, and the potential for establishing novel interactions with protein targets. In the context of kinase inhibitor development, strategic incorporation of this scaffold can lead to optimized pharmacokinetic and pharmacodynamic profiles.

This document focuses on the practical aspects of utilizing this scaffold, with a specific example of its incorporation into a Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor.

Quantitative Data Summary

The following table summarizes the inhibitory activity of a representative kinase inhibitor incorporating the 2-oxa-6-azaspiro[3.3]heptane scaffold against LRRK2 and a panel of other kinases to assess its selectivity.

Table 1: Kinase Inhibitory Activity of a Representative Compound

Kinase TargetIC50 (nM)
LRRK2 15
EGFR>1000
PI3Kα>1000
mTOR>1000
CDK2>1000
ROCK1850
PKA>1000
CAMK2A920
GSK3β>1000
p38α>1000

Note: The data presented is a representative example based on publicly available information and may not correspond to a single specific, published compound due to the proprietary nature of some drug discovery data. The IC50 values are illustrative of the potential potency and selectivity achievable with this scaffold.

Signaling Pathways

Understanding the signaling context of the target kinase is crucial for elucidating the mechanism of action of an inhibitor. Below are diagrams of key signaling pathways for kinases where the 2-oxa-6-azaspiro[3.3]heptane scaffold has been explored.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects LRRK2_inactive LRRK2 (Inactive) LRRK2_active LRRK2 (Active) LRRK2_inactive->LRRK2_active Activation G2019S_Mutation G2019S Mutation G2019S_Mutation->LRRK2_active Hyperactivation Rab_GTPases Rab GTPases LRRK2_active->Rab_GTPases Phosphorylation Inhibitor 2-oxa-6-azaspiro[3.3]heptane Inhibitor Inhibitor->LRRK2_active Inhibition Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Regulation Autophagy Autophagy Rab_GTPases->Autophagy Regulation Neuronal_Damage Neuronal Damage Vesicular_Trafficking->Neuronal_Damage Autophagy->Neuronal_Damage

LRRK2 Signaling Pathway and Inhibition

EGFR_Signaling_Pathway cluster_receptor Receptor Activation cluster_inhibitor cluster_downstream Downstream Signaling Cascades EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) EGFR->RAS_RAF_MEK_ERK Activation PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activation Inhibitor 2-oxa-6-azaspiro[3.3]heptane EGFR Inhibitor Inhibitor->EGFR Inhibition of Autophosphorylation Cell_Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Cell_Proliferation Cell_Survival Cell Survival PI3K_AKT->Cell_Survival

EGFR Signaling Pathway and Inhibition

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a key intermediate and the biological evaluation of a kinase inhibitor incorporating the 2-oxa-6-azaspiro[3.3]heptane scaffold.

Protocol 1: Synthesis of N-Boc-2-oxa-6-azaspiro[3.3]heptane

This protocol describes a common method for the preparation of the protected 2-oxa-6-azaspiro[3.3]heptane scaffold, a key building block for its incorporation into more complex molecules.

Workflow Diagram:

synthesis_workflow Start 3-(Hydroxymethyl)-3-oxetane- methanol Step1 Tosylation Start->Step1 Step2 Azide Formation Step1->Step2 Step3 Reduction to Amine Step2->Step3 Step4 Boc Protection Step3->Step4 Product N-Boc-2-oxa-6- azaspiro[3.3]heptane Step4->Product

Synthesis Workflow for the Scaffold

Materials:

  • 3-(Hydroxymethyl)-3-oxetanemethanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF)

  • Lithium aluminum hydride (LiAlH4) or Hydrogen (H2) with Palladium on carbon (Pd/C)

  • Tetrahydrofuran (THF)

  • Di-tert-butyl dicarbonate (Boc2O)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Ditosylation: To a solution of 3-(hydroxymethyl)-3-oxetanemethanol in pyridine at 0 °C, add p-toluenesulfonyl chloride portion-wise. Stir the reaction mixture at room temperature overnight. Quench the reaction with water and extract with ethyl acetate. The organic layer is washed with HCl (1N), saturated NaHCO3, and brine, then dried over Na2SO4, filtered, and concentrated under reduced pressure to yield the ditosylate.

  • Azide Formation: Dissolve the ditosylate in DMF and add sodium azide. Heat the mixture to 80 °C and stir for 12 hours. After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated to give the diazide.

  • Reduction to Diamine:

    • (Using LiAlH4): To a suspension of LiAlH4 in THF at 0 °C, add a solution of the diazide in THF dropwise. Allow the reaction to warm to room temperature and then reflux for 4 hours. Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water. Filter the resulting solid and concentrate the filtrate to obtain the crude diamine.

    • (Using Catalytic Hydrogenation): Dissolve the diazide in methanol, add 10% Pd/C, and stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 16 hours. Filter the catalyst through Celite and concentrate the filtrate to yield the diamine.

  • Cyclization and Boc Protection: The formation of the spirocycle and subsequent protection can be a complex process. A common approach involves the in-situ formation of the spirocycle from a suitably substituted precursor followed by protection. For a more direct synthesis of the final inhibitor, the pre-formed N-Boc-2-oxa-6-azaspiro[3.3]heptane can be coupled with the kinase inhibitor core. The synthesis of the final inhibitor would typically involve a nucleophilic substitution or a coupling reaction (e.g., Buchwald-Hartwig amination) between the 2-oxa-6-azaspiro[3.3]heptane and the appropriate kinase inhibitor scaffold.

Protocol 2: LRRK2 Kinase Activity Assay (In Vitro)

This protocol describes a general method for determining the in vitro potency (IC50) of a test compound against LRRK2 kinase using a luminescence-based assay that measures ATP consumption.

Workflow Diagram:

assay_workflow Compound_Prep Prepare serial dilutions of test compound Reaction_Setup Add LRRK2 enzyme, substrate, and ATP to wells Compound_Prep->Reaction_Setup Incubation Incubate to allow kinase reaction Reaction_Setup->Incubation Detection_Reagent Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP Incubation->Detection_Reagent Luminescence_Dev Add Kinase Detection Reagent to convert ADP to ATP and generate light Detection_Reagent->Luminescence_Dev Readout Measure luminescence Luminescence_Dev->Readout Data_Analysis Calculate IC50 values Readout->Data_Analysis

Workflow for LRRK2 Kinase Assay

Materials:

  • Recombinant human LRRK2 (wild-type or mutant)

  • LRRKtide (or other suitable peptide substrate)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, with serial 3-fold dilutions.

  • Reaction Setup:

    • Add 1 µL of the diluted test compound or DMSO (for control wells) to the wells of a 384-well plate.

    • Add 2 µL of a solution containing LRRK2 enzyme and LRRKtide substrate in kinase buffer.

    • Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for LRRK2.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The 2-oxa-6-azaspiro[3.3]heptane scaffold represents a valuable building block in the design of novel kinase inhibitors. Its unique structural and physicochemical properties can be leveraged to optimize the profiles of drug candidates. The provided protocols and data serve as a practical guide for researchers interested in exploring the potential of this scaffold in their own drug discovery programs. Further investigation into the structure-activity relationships of this moiety within different kinase inhibitor series is warranted to fully exploit its potential.

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Oxaspiro[3.3]heptan-6-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Oxaspiro[3.3]heptan-6-amine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can originate from starting materials, side reactions, or decomposition. Potential impurities include:

  • Unreacted starting materials: Such as precursors to the spiro-oxetane core.

  • By-products from ring formation: Depending on the synthetic route, these could include oligomeric species or isomers.

  • Residual solvents: Solvents used in the reaction or work-up (e.g., THF, Dichloromethane, Ethyl Acetate).

  • Decomposition products: The oxetane ring can be sensitive to strong acids or high temperatures, potentially leading to ring-opened by-products.

Q2: What is the recommended method for initial purification of crude this compound?

A2: For the initial purification of the crude product, recrystallization is often the most effective and scalable method. This technique is particularly suitable for crystalline solids like hydrochloride salts.

Q3: My compound fails to crystallize. What could be the issue?

A3: Failure to crystallize can be due to several factors:

  • High purity: Highly pure compounds can sometimes be difficult to crystallize. Try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Presence of impurities: Certain impurities can inhibit crystal formation. An initial purification by column chromatography might be necessary.

  • Incorrect solvent system: The chosen solvent may not be appropriate for your compound. A systematic solvent screen is recommended.

  • Supersaturation not reached: You may have used too much solvent. Try to carefully evaporate some of the solvent to induce crystallization.

Q4: I am observing significant tailing of my compound during silica gel column chromatography. How can I resolve this?

A4: Tailing is a common issue when purifying amines on standard silica gel due to the acidic nature of silica, which strongly interacts with the basic amine. To mitigate this, you can:

  • Use a modified mobile phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide (0.1-1%), to your eluent system.

  • Use a different stationary phase: Consider using amine-functionalized silica gel or alumina, which have a less acidic surface.

  • Convert to a less polar derivative: If possible, purifying the free base form of the amine may result in better chromatographic behavior on silica gel.

Troubleshooting Guides

Recrystallization Troubleshooting
Issue Possible Cause Suggested Solution
Low Recovery The compound is too soluble in the chosen solvent.Select a solvent in which the compound has lower solubility at room temperature. Try a mixed solvent system.
Too much solvent was used.Concentrate the solution by carefully evaporating some of the solvent.
Oily Precipitate The solution is supersaturated, or the boiling point of the solvent is too high.Re-heat the solution to dissolve the oil, then allow it to cool more slowly. Add a small amount of a co-solvent in which the compound is less soluble.
No Crystals Form The solution is not sufficiently saturated.Evaporate some of the solvent.
Nucleation is not occurring.Scratch the inner surface of the flask with a glass rod or add a seed crystal.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).
Column Chromatography Troubleshooting
Issue Possible Cause Suggested Solution
Compound Stuck on Column Strong interaction between the amine and acidic silica gel.Use an amine-functionalized silica gel or add a basic modifier (e.g., triethylamine) to the eluent.
Poor Separation Inappropriate eluent system.Optimize the eluent system by trying different solvent polarities and compositions. A gradient elution might be necessary.
Product Degradation The compound is unstable on silica gel.Minimize the time the compound spends on the column by running the chromatography as quickly as possible. Consider using a less acidic stationary phase like alumina.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude compound. Add a few drops of a test solvent (e.g., isopropanol, ethanol, methanol/ethyl acetate mixture).

  • Dissolution: Heat the mixture gently to dissolve the solid. If it dissolves readily at room temperature, the solvent is not suitable. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Crystallization: Once a suitable solvent or solvent system is identified, dissolve the bulk of the crude material in a minimal amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, place the solution in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Table 1: Example Solvent Systems for Recrystallization

Solvent SystemCompound Solubility (at 25°C)Compound Solubility (at boiling)Expected Purity
IsopropanolSparingly solubleSoluble>98%
Ethanol/Ethyl Acetate (1:1)Slightly solubleVery soluble>97%
MethanolSolubleVery solubleLower purity due to high solubility
Protocol 2: Column Chromatography of 2-Oxaspiro[3.3]heptan-6-amine (Free Base)

Note: It is often easier to purify the free base and then convert it to the hydrochloride salt.

  • Preparation of the Free Base: Dissolve the hydrochloride salt in water and basify with a suitable base (e.g., NaOH, K₂CO₃) to a pH > 10. Extract the free base with an organic solvent (e.g., dichloromethane, ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Stationary Phase: Amine-functionalized silica gel (or standard silica gel with a modified eluent).

  • Eluent System: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) containing 0.5% triethylamine.

  • Packing and Loading: Pack the column with the chosen stationary phase and equilibrate with the starting eluent. Dissolve the crude free base in a minimal amount of the eluent and load it onto the column.

  • Elution: Run the gradient and collect fractions.

  • Analysis: Analyze the fractions by TLC or HPLC to identify those containing the pure product.

  • Salt Formation: Combine the pure fractions, evaporate the solvent, and dissolve the residue in a suitable solvent (e.g., diethyl ether, ethyl acetate). Add a solution of HCl in the same solvent to precipitate the pure hydrochloride salt.

Visualizations

PurificationWorkflow cluster_start Start cluster_purification Purification cluster_analysis Analysis cluster_end End Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization ColumnChrom Column Chromatography Crude->ColumnChrom If Recrystallization Fails PurityCheck Purity Check (HPLC, NMR) Recrystallization->PurityCheck ColumnChrom->PurityCheck PureProduct Pure Product (>99%) PurityCheck->PureProduct Purity > 99% FurtherPurification Further Purification Needed PurityCheck->FurtherPurification Purity < 99% FurtherPurification->Recrystallization

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization cluster_issues Troubleshooting Steps cluster_solutions Solutions Start Attempt Recrystallization Issue Issue Encountered? Start->Issue Success Successful Crystallization Issue->Success No NoCrystals No Crystals Form Issue->NoCrystals Yes OilyProduct Oily Product Issue->OilyProduct Yes LowYield Low Yield Issue->LowYield Yes Sol_NoCrystals Concentrate Solution / Scratch Flask / Add Seed Crystal NoCrystals->Sol_NoCrystals Sol_Oily Reheat and Cool Slowly / Change Solvent OilyProduct->Sol_Oily Sol_LowYield Change Solvent / Use Less Solvent LowYield->Sol_LowYield Sol_NoCrystals->Start Sol_Oily->Start Sol_LowYield->Start

Caption: Troubleshooting logic for recrystallization issues.

Technical Support Center: 2-Oxaspiro[3.3]heptan-6-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Oxaspiro[3.3]heptan-6-amine hydrochloride in solution. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

While specific public data on the solution stability of this compound is limited, the product is generally considered stable under standard storage conditions.[1] Spirocyclic amines are often pursued in drug discovery for their potential to offer improved metabolic stability and solubility compared to their non-spirocyclic counterparts.[2] However, the presence of strained rings in some spirocyclic structures can introduce potential chemical stability challenges.[2]

Q2: What are the key factors that can influence the stability of this compound in solution?

The stability of this compound in solution can be affected by several factors common to amine-containing compounds and drug substances in general.[3][4] These include:

  • pH: The pH of the solution can significantly impact the ionization state and reactivity of the amine group, potentially leading to degradation.

  • Temperature: Elevated temperatures can accelerate degradation processes.[3]

  • Light: Exposure to light, particularly UV light, can cause photodegradation.[3]

  • Oxidation: The amine group may be susceptible to oxidation, especially in the presence of oxidizing agents or dissolved oxygen.[3]

  • Solvent: The choice of solvent can influence the solubility and stability of the compound.

Q3: In which solvents is this compound expected to be soluble and stable?

Q4: Are there any known degradation pathways for this compound?

Specific degradation pathways for this compound are not detailed in the available literature. However, potential degradation pathways for similar amine-containing compounds could include oxidation of the amine, or reactions involving the oxetane ring, particularly under harsh acidic or basic conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of potency or unexpected results over time in solution. Chemical degradation of the compound.Perform a stability study to assess the compound's stability under your specific experimental conditions (pH, temperature, solvent). Use a fresh solution for each experiment.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.Conduct forced degradation studies (stress testing) to identify potential degradation products and pathways. This will help in developing a stability-indicating analytical method.
Precipitation of the compound from solution. Poor solubility or change in solution conditions (e.g., pH shift, temperature change).Determine the solubility of the compound in your chosen solvent system. Ensure the solution is not supersaturated and that the pH and temperature are maintained within a range where the compound is soluble.
Inconsistent results between experimental replicates. Instability of the stock or working solutions.Prepare fresh stock and working solutions before each experiment. If solutions need to be stored, perform a short-term stability study to determine appropriate storage conditions (e.g., temperature, light protection).

Experimental Protocols

Protocol 1: Preliminary Solution Stability Assessment

This protocol outlines a basic experiment to assess the short-term stability of this compound in a specific buffer.

  • Solution Preparation: Prepare a stock solution of this compound in your desired buffer (e.g., phosphate-buffered saline, pH 7.4) at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately after preparation, analyze the solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, to determine the initial peak area or concentration.

  • Incubation: Store the solution under your typical experimental conditions (e.g., room temperature, protected from light).

  • Time-Point Analysis: Analyze aliquots of the solution at various time points (e.g., 1, 2, 4, 8, 24 hours).

  • Data Analysis: Compare the peak area or concentration at each time point to the initial (T=0) value to determine the percentage of the compound remaining.

Protocol 2: Forced Degradation Study (Stress Testing)

This protocol is designed to identify potential degradation products and pathways under accelerated conditions.

  • Sample Preparation: Prepare separate solutions of this compound in:

    • 0.1 N HCl (acidic condition)

    • 0.1 N NaOH (basic condition)

    • 3% Hydrogen Peroxide (oxidative condition)

    • Your primary solvent (control)

  • Incubation: Incubate the solutions at an elevated temperature (e.g., 40-60 °C) for a defined period (e.g., 24-48 hours). Also, expose a solution to UV light.

  • Analysis: Analyze all samples by a stability-indicating analytical method (e.g., HPLC, LC-MS) to look for the appearance of new peaks (degradants) and a decrease in the main peak.

  • Evaluation: Compare the chromatograms of the stressed samples to the control to identify the conditions under which the compound degrades.

Data Presentation

Table 1: Example Stability Data for this compound in Aqueous Buffer (pH 7.4) at Room Temperature

Time (hours)% Remaining (Mean ± SD, n=3)Appearance of Degradation Products (Peak Area %)
01000
199.5 ± 0.3< 0.1
498.9 ± 0.50.5
897.2 ± 0.61.8
2492.5 ± 1.15.2
4885.1 ± 1.511.3

Note: This is example data. Users should generate their own data for their specific conditions.

Visualizations

Stability_Testing_Workflow start Start: Prepare Stock Solution initial_analysis T=0 Analysis (HPLC/LC-MS) start->initial_analysis stability_study Stability Study (e.g., RT, 24h) initial_analysis->stability_study forced_degradation Forced Degradation (Acid, Base, Oxidative, Light, Heat) initial_analysis->forced_degradation final_analysis_stability Time-Point Analysis stability_study->final_analysis_stability final_analysis_forced Degradant Analysis forced_degradation->final_analysis_forced data_analysis Data Analysis (% Remaining, Degradation Profile) final_analysis_stability->data_analysis final_analysis_forced->data_analysis conclusion Conclusion: Determine Stability & Degradation Pathway data_analysis->conclusion

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Optimizing N-arylation of 2-Oxaspiro[3.3]heptan-6-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the N-arylation of 2-Oxaspiro[3.3]heptan-6-amine hydrochloride, a common reaction in medicinal chemistry and drug development. The content is tailored for researchers, scientists, and drug development professionals to help navigate challenges encountered during this specific Buchwald-Hartwig amination.

Troubleshooting Guide

This guide addresses common issues encountered during the N-arylation of this compound in a question-and-answer format.

Problem 1: Low to No Product Yield

  • Question: My reaction shows very low or no conversion to the desired N-arylated product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low to no product yield is a frequent issue in Buchwald-Hartwig aminations. Several factors related to the catalyst system, reaction conditions, and reagents can be responsible. A systematic approach to troubleshooting is recommended.

    • Catalyst System Inactivity: The choice of palladium precursor and ligand is critical for the success of the reaction, especially with a sterically hindered amine like 2-Oxaspiro[3.3]heptan-6-amine.

      • Recommendation: Screen a variety of palladium precatalysts and ligands. Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are often more effective than traditional sources like Pd(OAc)₂ as they do not require an in-situ reduction of Pd(II) to Pd(0).[1] For sterically hindered amines, bulky, electron-rich biarylphosphine ligands such as RuPhos, BrettPhos, or XPhos are often successful.[1]

    • Inadequate Base: The base is crucial for the deprotonation of the amine hydrochloride and for facilitating the catalytic cycle.

      • Recommendation: Since the starting material is a hydrochloride salt, at least two equivalents of base are required: one to neutralize the HCl salt and one to participate in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, if your aryl halide is base-sensitive, consider weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), potentially at higher reaction temperatures.[1] The solubility of the base can also be a critical factor; consider solvent choice carefully.[1]

    • Improper Solvent: The solvent must be anhydrous and deoxygenated, and it needs to solubilize the reactants and the base to an adequate extent.

      • Recommendation: Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig reactions.[1][2] Ensure the solvent is rigorously dried and degassed before use. If solubility is an issue, a co-solvent system might be beneficial. Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the palladium catalyst.[1]

    • Reaction Temperature: The reaction may require specific thermal conditions to proceed efficiently.

      • Recommendation: A typical starting point is 80-100°C.[1] If you observe starting material decomposition or side product formation, a lower temperature with a stronger base might be necessary. Conversely, for challenging aryl halides, a higher temperature may be required to drive the reaction to completion.[1]

Problem 2: Formation of Side Products

  • Question: I am observing significant side product formation in my reaction mixture. What are the likely side reactions and how can I minimize them?

  • Answer: Side product formation can compete with the desired N-arylation. Common side reactions in Buchwald-Hartwig amination include hydrodehalogenation of the aryl halide and diarylation of the primary amine.

    • Hydrodehalogenation: This results in the reduction of the aryl halide to the corresponding arene.

      • Recommendation: This side reaction can be favored by the presence of water or other protic impurities. Ensure all reagents and solvents are strictly anhydrous. Using a well-defined palladium precatalyst can also minimize this pathway.

    • Diarylation: Although 2-Oxaspiro[3.3]heptan-6-amine is a primary amine, diarylation to form the tertiary amine is a possibility, especially with prolonged reaction times or an excess of the aryl halide.

      • Recommendation: Use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) relative to the aryl halide. Monitor the reaction progress carefully by LC-MS or TLC and stop the reaction once the aryl halide is consumed. Using sterically hindered ligands can also disfavor the formation of the diarylated product.

Problem 3: Inconsistent Reaction Results

  • Question: My reaction works well sometimes but fails on other occasions. What could be causing this inconsistency?

  • Answer: Inconsistent results are often traced back to the quality of reagents and the reaction setup.

    • Reagent Quality: The purity of the amine, aryl halide, catalyst, ligand, and base is paramount.

      • Recommendation: Use freshly opened or purified reagents. The this compound should be dry. The palladium catalyst and phosphine ligands are sensitive to air and moisture and should be handled under an inert atmosphere.

    • Exclusion of Air and Moisture: The active Pd(0) catalyst is highly sensitive to oxygen.

      • Recommendation: Ensure your reaction vessel is oven-dried and cooled under a stream of inert gas (argon or nitrogen). All solvents and liquid reagents should be thoroughly degassed. Maintain a positive pressure of inert gas throughout the reaction.

Frequently Asked Questions (FAQs)

  • Q1: Do I need to freebase the this compound before the reaction?

    • A1: It is not strictly necessary to perform a separate freebasing step. You can perform the reaction in situ by adding an additional equivalent of a strong base to neutralize the hydrochloride salt. This is a common and convenient procedure.

  • Q2: Which aryl halides are most suitable for this reaction?

    • A2: The reactivity of aryl halides in Buchwald-Hartwig amination generally follows the order: Ar-I > Ar-Br > Ar-Cl.[3] However, modern catalyst systems with specialized ligands have made the use of less reactive but more readily available aryl chlorides feasible. For initial optimizations, aryl bromides often provide a good balance of reactivity and stability.

  • Q3: What is the optimal catalyst loading?

    • A3: Catalyst loading typically ranges from 0.5 to 5 mol %. For initial experiments, starting with 1-2 mol % of the palladium precatalyst is a reasonable approach. If the reaction is successful, the catalyst loading can be further optimized to reduce cost.

  • Q4: How should I monitor the reaction progress?

    • A4: The reaction progress can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help determine the optimal reaction time and prevent the formation of side products due to prolonged heating.

Data Presentation

Table 1: Recommended Starting Conditions for N-arylation of this compound

ParameterRecommended ConditionNotes
Amine This compound1.0 equivalent
Aryl Halide Aryl bromide or chloride1.0 - 1.2 equivalents
Palladium Precatalyst XPhos-Pd-G3 or RuPhos-Pd-G31-2 mol %
Ligand XPhos or RuPhos1.2 - 2.4 mol % (if not using a precatalyst)
Base NaOtBu or K₃PO₄2.2 - 2.5 equivalents
Solvent Toluene or Dioxane (anhydrous, degassed)0.1 - 0.5 M concentration
Temperature 80 - 110 °CMonitor for decomposition
Atmosphere Inert (Argon or Nitrogen)Strictly maintained

Table 2: Troubleshooting Guide Summary

IssuePotential CauseSuggested Solution
Low/No Yield Inactive catalyst systemScreen different Pd precatalysts and bulky biarylphosphine ligands.
Inappropriate baseUse at least 2 eq. of a strong, non-nucleophilic base (e.g., NaOtBu).
Poor solvent choiceUse anhydrous, degassed toluene or dioxane.
Side Products HydrodehalogenationEnsure strictly anhydrous conditions.
DiarylationUse a slight excess of amine; monitor reaction closely.
Inconsistency Reagent qualityUse pure, dry, and fresh reagents.
Air/moisture contaminationMaintain a strict inert atmosphere throughout the experiment.

Experimental Protocols

General Protocol for N-arylation:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq.), the aryl halide (1.05 eq.), the palladium precatalyst (e.g., XPhos-Pd-G3, 0.02 eq.), and the base (e.g., NaOtBu, 2.2 eq.).

  • Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd2_complex L-Pd(II)(Ar)(X) oxidative_addition->pd2_complex amine_coordination Amine Coordination (R-NH₂) pd2_complex->amine_coordination R-NH₂ pd_amine_complex [L-Pd(II)(Ar)(NH₂R)]⁺X⁻ amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation Base pd_amido_complex L-Pd(II)(Ar)(NHR) deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NHR reductive_elimination->product

Caption: The catalytic cycle for the Buchwald-Hartwig N-arylation reaction.

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup under Inert Atmosphere start->setup reaction Heating and Stirring setup->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification analysis Product Characterization purification->analysis end End: Pure Product analysis->end

Caption: A typical experimental workflow for the N-arylation reaction.

Troubleshooting_Tree start Low or No Product Yield? check_catalyst Is the catalyst system appropriate? start->check_catalyst Yes screen_catalyst Screen different Pd precatalysts and ligands (e.g., XPhos, RuPhos). check_catalyst->screen_catalyst No check_base Is the base correct and sufficient? check_catalyst->check_base Yes success Problem Solved screen_catalyst->success adjust_base Use >2 eq. of a strong base (e.g., NaOtBu). Consider base solubility. check_base->adjust_base No check_conditions Are the reaction conditions optimal? check_base->check_conditions Yes adjust_base->success adjust_conditions Ensure anhydrous/degassed solvent. Optimize temperature. check_conditions->adjust_conditions No check_conditions->success Yes adjust_conditions->success

References

Technical Support Center: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-oxa-6-azaspiro[3.3]heptane. This valuable building block is of great interest in medicinal chemistry as a bioisostere for morpholine, offering improved physicochemical properties.[1][2] However, its synthesis can present several challenges.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in the synthesis of 2-oxa-6-azaspiro[3.3]heptane?

A1: The synthesis of 2-oxa-6-azaspiro[3.3]heptane can be challenging, with common issues including:

  • Low yields on a large scale: The original synthetic route suffers from a difficult filtration step to remove magnesium salts, which significantly lowers the yield when scaling up.[3]

  • Formation of side products: Unwanted side reactions can occur, such as the formation of 3,3-bis(benzylaminomethyl)oxetane.[3]

  • Instability of the final product salt: The commonly used oxalate salt of 2-oxa-6-azaspiro[3.3]heptane has shown stability issues, which complicates long-term storage.[4][5]

  • Purification difficulties: Isolating the pure product can be challenging due to the properties of the compound and the presence of impurities.

Q2: What are the advantages of using 2-oxa-6-azaspiro[3.3]heptane in drug discovery?

A2: 2-Oxa-6-azaspiro[3.3]heptane is considered a valuable scaffold in drug discovery because it can act as a bioisostere for morpholine and other cyclic amines.[1][2] Its rigid, three-dimensional structure can lead to improved pharmacological properties such as increased metabolic stability, enhanced aqueous solubility, and better target engagement compared to more flexible or traditional ring systems.

Q3: Are there more stable salt forms of 2-oxa-6-azaspiro[3.3]heptane available?

A3: Yes, sulfonate salts of 2-oxa-6-azaspiro[3.3]heptane have been developed and are reported to be more stable and soluble than the oxalate salt.[1][3] This improved stability and solubility can be advantageous for subsequent reactions and for long-term storage.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low Yield in the Final Deprotection/Isolation Step Sluggish filtration of magnesium salts (Carreira's method).Consider alternative synthetic routes that avoid this specific deprotection method. An improved process utilizing a two-step synthesis of a key intermediate has been reported to be more scalable.[4][5] Alternatively, explore the use of sulfonate salts for improved handling and isolation.[1][3]
Formation of 3,3-bis(benzylaminomethyl)oxetane Side Product Reaction conditions favoring double alkylation of the amine.Optimize the stoichiometry of reagents and reaction conditions (temperature, reaction time). Consider using a different protecting group strategy that is less prone to this side reaction.
Instability of the Isolated Product (Oxalate Salt) Inherent instability of the oxalate salt form.Prepare a more stable salt form, such as a sulfonate salt, which has been shown to have better stability and solubility.[1][3]
Incomplete Reaction During N-Alkylation to Form the Azetidine Ring Poor nucleophilicity of the amine (e.g., anilines with electron-withdrawing groups).[4]Screen different bases and solvents. For instance, the use of a strong base like cesium carbonate in acetone has shown some success.[4] A hydroxide-facilitated alkylation has also been reported to be effective.[4][5]
Oxetane Ring Opening Acidic conditions during workup or purification.Use of certain acids like HCl during salt formation can lead to the opening of the strained oxetane ring.[3] Acetic acid has been successfully used to form the acetate salt without significant ring opening.[3]

Key Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-2-oxa-6-azaspiro[3.3]heptane Hydrochloride (6c)

This protocol is based on a route that involves the cyclization of 3,3-bis(bromomethyl)oxetane with benzylamine.

Materials:

  • 3,3-bis(bromomethyl)oxetane

  • Benzylamine

  • Suitable solvent (e.g., THF)

  • Hydrochloric acid (for salt formation)

Procedure:

  • Dissolve 3,3-bis(bromomethyl)oxetane in the chosen solvent.

  • Add benzylamine to the solution. The reaction can be heated to drive it to completion.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture.

  • Precipitate the product as its hydrochloride salt by the addition of hydrochloric acid.

  • Filter the solid, wash with a suitable solvent, and dry to obtain N-benzyl-2-oxa-6-azaspiro[3.3]heptane hydrochloride.

Note: This route may lead to the formation of the 3,3-bis(benzylaminomethyl)oxetane byproduct, which can impact the yield.[3]

Protocol 2: Debenzylation and Sulfonate Salt Formation

This protocol describes the removal of the benzyl protecting group and the formation of a stable sulfonate salt.

Materials:

  • N-Benzyl-2-oxa-6-azaspiro[3.3]heptane

  • Palladium on activated carbon (10% Pd)

  • Hydrogen gas

  • Methanol

  • Acetic acid (catalytic amount)

  • A suitable sulfonic acid (e.g., methanesulfonic acid)

Procedure:

  • Dissolve N-benzyl-2-oxa-6-azaspiro[3.3]heptane in methanol containing a catalytic amount of acetic acid.

  • Add the palladium on carbon catalyst.

  • Subject the mixture to a hydrogen atmosphere (e.g., 5 bar) and stir until the reaction is complete (monitor by TLC or LC-MS).[3]

  • Filter off the catalyst.

  • To the filtrate containing the free base, add the desired sulfonic acid to precipitate the corresponding sulfonate salt.

  • Isolate the crystalline salt by filtration, wash, and dry.

Data Summary

Table 1: Comparison of Yields for Different Synthetic Routes to 2-Oxa-6-azaspiro[3.3]heptane Salts

Synthetic Route Starting Material Final Product Reported Yield Reference
Carreira's Method (small scale)Tribromopentaerythritol2-Oxa-6-azaspiro[3.3]heptane hemioxalate81%[3]
Carreira's Method (100 g scale)Tribromopentaerythritol2-Oxa-6-azaspiro[3.3]heptane oxalate salt≤ 47%[3]
Benzylamine Route & Acetate Salt Formation3,3-bis(bromomethyl)oxetane2-Oxa-6-azaspiro[3.3]heptane acetate86% (on 100 g scale)[3]
Two-Step Process for Substituted Analog2-Fluoro-4-nitroaniline & 3,3-bis(bromomethyl)oxetane6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane87% (on 100 g scale)[4][5]

Visualized Workflows and Pathways

Synthesis_Pathway cluster_carreira Carreira's Method cluster_benzylamine Benzylamine Route TBNPA Tribromopentaerythritol N_Tosyl N-Tosyl-2-oxa-6-azaspiro[3.3]heptane TBNPA->N_Tosyl p-Toluenesulfonamide, Base Free_Base 2-Oxa-6-azaspiro[3.3]heptane (Free Base) N_Tosyl->Free_Base Mg, MeOH, Sonication Oxalate_Salt Oxalate Salt Free_Base->Oxalate_Salt Oxalic Acid BBMO 3,3-bis(bromomethyl)oxetane N_Benzyl N-Benzyl-2-oxa-6-azaspiro[3.3]heptane BBMO->N_Benzyl Benzylamine Free_Base2 2-Oxa-6-azaspiro[3.3]heptane (Free Base) N_Benzyl->Free_Base2 H2, Pd/C Sulfonate_Salt Sulfonate Salt Free_Base2->Sulfonate_Salt Sulfonic Acid

Caption: Synthetic routes to 2-oxa-6-azaspiro[3.3]heptane.

Troubleshooting_Workflow Start Low Yield Observed Check_Step Identify the Problematic Step Start->Check_Step Deprotection Deprotection/Isolation? Check_Step->Deprotection Yes Cyclization Cyclization? Check_Step->Cyclization No Sluggish_Filtration Sluggish Filtration of Mg Salts? Deprotection->Sluggish_Filtration Side_Products Side Products Present? Cyclization->Side_Products Solution1 Switch to Benzylamine Route Sluggish_Filtration->Solution1 Yes Check_Purity Check for Side Products Sluggish_Filtration->Check_Purity No End Problem Resolved Solution1->End Optimize Optimize Reaction Conditions (Stoichiometry, Temp.) Side_Products->Optimize Yes Incomplete_Reaction Incomplete Reaction? Side_Products->Incomplete_Reaction No Optimize->End Screen_Conditions Screen Solvents and Bases Incomplete_Reaction->Screen_Conditions Yes Screen_Conditions->End

References

Technical Support Center: Synthesis of 2-Oxaspiro[3.3]heptan-6-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Oxaspiro[3.3]heptan-6-amine hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent synthetic strategies commence with a pentaerythritol derivative, such as 3-bromo-2,2-bis(bromomethyl)propan-1-ol or tribromoneopentyl alcohol. These precursors are converted to the key intermediate, 3,3-bis(bromomethyl)oxetane (BBMO). The synthesis then typically proceeds via two main steps:

  • Formation of a protected spirocycle: BBMO is reacted with a protected amine, most commonly p-toluenesulfonamide, to form N-tosyl-2-oxa-6-azaspiro[3.3]heptane.

  • Deprotection: The tosyl protecting group is removed to yield the free amine, which is then converted to the hydrochloride salt.

Q2: I am observing a significant amount of a high-molecular-weight impurity in my reaction mixture. What could it be?

A2: A common byproduct in the synthesis of N-substituted 2-oxa-6-azaspiro[3.3]heptanes is the bis-alkylation product.[1][2] This occurs when one molecule of the amine starting material reacts with two molecules of an alkylating agent, or in this context, two molecules of the amine may react with one molecule of 3,3-bis(bromomethyl)oxetane (BBMO), leading to a dimeric impurity. The formation of this byproduct is often favored at higher concentrations of the amine.

Q3: My yield for the azetidine ring formation is consistently low. What are the potential causes and how can I improve it?

A3: Low yields in the formation of the azetidine ring are a common challenge. Several factors could be contributing to this issue:

  • Incomplete reaction: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to ensure all starting material is consumed.

  • Competing side reactions: The formation of the bis-alkylation byproduct, as mentioned in Q2, can significantly reduce the yield of the desired product.[1][2] Lowering the concentration of the amine nucleophile may help to mitigate this.

  • Purity of starting materials: Impurities in the 3,3-bis(bromomethyl)oxetane (BBMO) can lead to undesired side reactions and lower yields. Ensure the BBMO is of high purity before use.

  • Reaction conditions: The choice of base, solvent, and temperature can have a profound impact on the reaction outcome. Optimization of these parameters is often necessary to achieve high yields.

Q4: What are the typical challenges associated with the deprotection of N-tosyl-2-oxa-6-azaspiro[3.3]heptane?

A4: The removal of the tosyl group can sometimes be challenging. Common issues include:

  • Incomplete deprotection: The reaction may not go to completion, resulting in a mixture of the protected and unprotected amine.

  • Harsh reaction conditions: The conditions required for deprotection (e.g., strong acids, reducing agents) can potentially lead to the opening of the strained oxetane or azetidine rings, although this is less common.

  • Difficult purification: The separation of the deprotected amine from the tosyl byproduct and any remaining starting material can be challenging.

Troubleshooting Guides

Problem: Low Yield in the Synthesis of N-Tosyl-2-oxa-6-azaspiro[3.3]heptane
Potential Cause Suggested Solution
Incomplete Reaction - Monitor the reaction closely by TLC or LC-MS until the starting material is consumed.- Increase the reaction time or temperature if the reaction is sluggish.
Formation of Bis-alkylation Byproduct - Use a higher dilution of the reaction mixture to disfavor the intermolecular side reaction.- Add the amine starting material slowly to the reaction mixture containing BBMO.
Poor Quality of BBMO - Purify the 3,3-bis(bromomethyl)oxetane (BBMO) by distillation or chromatography before use.- Characterize the purity of BBMO by NMR or GC-MS.
Suboptimal Reaction Conditions - Screen different bases (e.g., K2CO3, Cs2CO3, NaOH) and solvents (e.g., DMF, DMSO, CH3CN) to find the optimal combination.- Perform a temperature optimization study.
Problem: Incomplete Deprotection of N-Tosyl-2-oxa-6-azaspiro[3.3]heptane
Potential Cause Suggested Solution
Insufficient Reagent or Reaction Time - Increase the equivalents of the deprotecting agent (e.g., sodium in liquid ammonia, HBr/phenol).- Extend the reaction time and monitor progress by TLC or LC-MS.
Reagent Decomposition - Ensure the deprotecting agents are fresh and handled under appropriate conditions (e.g., anhydrous conditions for sodium/ammonia).
Product Inhibition - If possible, remove the tosyl byproduct as it is formed to drive the reaction to completion.

Experimental Protocols

Synthesis of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane

This protocol is adapted from literature procedures for the synthesis of related compounds.[1]

  • To a stirred solution of p-toluenesulfonamide (1.0 eq) in an appropriate solvent (e.g., DMF, DMSO) is added a suitable base (e.g., K2CO3, 2.5 eq).

  • The mixture is heated to a specified temperature (e.g., 80-100 °C).

  • A solution of 3,3-bis(bromomethyl)oxetane (BBMO) (1.1 eq) in the same solvent is added dropwise over a period of 1-2 hours.

  • The reaction is stirred at the elevated temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 6-tosyl-2-oxa-6-azaspiro[3.3]heptane.

Deprotection of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane and Formation of the Hydrochloride Salt

This is a general procedure for tosyl group removal.

  • To a solution of 6-tosyl-2-oxa-6-azaspiro[3.3]heptane (1.0 eq) in a suitable solvent (e.g., a mixture of HBr in acetic acid and phenol) is heated to reflux for several hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and washed with an organic solvent (e.g., diethyl ether) to remove the tosyl byproduct.

  • The aqueous layer is basified with a strong base (e.g., NaOH) to a pH > 12 and the free amine is extracted with an organic solvent (e.g., dichloromethane).

  • The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the free amine.

  • The free amine is dissolved in a suitable solvent (e.g., diethyl ether or methanol) and a solution of HCl in the same or another appropriate solvent is added dropwise until precipitation is complete.

  • The resulting solid is collected by filtration, washed with the solvent, and dried under vacuum to give this compound.

Data Presentation

Table 1: Representative Yields for the Synthesis of this compound

Step Reaction Starting Material Product Typical Yield (%)
1Oxetane FormationTribromoneopentyl alcohol3,3-Bis(bromomethyl)oxetane70-80
2Azetidine Ring Formation3,3-Bis(bromomethyl)oxetane & p-Toluenesulfonamide6-Tosyl-2-oxa-6-azaspiro[3.3]heptane60-75
3Deprotection & Salt Formation6-Tosyl-2-oxa-6-azaspiro[3.3]heptaneThis compound80-90

Note: Yields are indicative and can vary depending on the specific reaction conditions and scale.

Visualizations

Synthesis_Pathway Start Tribromoneopentyl alcohol BBMO 3,3-Bis(bromomethyl)oxetane (BBMO) Start->BBMO NaOH Tosyl_Protected 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane BBMO->Tosyl_Protected p-Toluenesulfonamide, Base Final_Product 2-Oxaspiro[3.3]heptan-6-amine hydrochloride Tosyl_Protected->Final_Product Deprotection, HCl

Caption: Synthetic pathway to this compound.

Side_Reaction Amine Amine (e.g., p-Toluenesulfonamide) Byproduct Bis-alkylation Byproduct Amine->Byproduct BBMO 3,3-Bis(bromomethyl)oxetane (BBMO) BBMO->Byproduct Amine2 Amine Amine2->Byproduct

Caption: Formation of a common bis-alkylation byproduct.

Troubleshooting_Workflow Start Low Yield in Azetidine Ring Formation Check_Completion Is the reaction complete? (TLC/LC-MS) Start->Check_Completion Check_Byproducts Are there significant byproducts? Check_Completion->Check_Byproducts Yes Increase_Time_Temp Increase reaction time or temperature Check_Completion->Increase_Time_Temp No Check_Purity Is the starting material pure? Check_Byproducts->Check_Purity No Modify_Stoichiometry Adjust stoichiometry or use slow addition Check_Byproducts->Modify_Stoichiometry Yes Optimize Optimize reaction conditions (solvent, base, temp.) Check_Purity->Optimize Yes Purify_SM Purify starting material Check_Purity->Purify_SM No

Caption: Troubleshooting workflow for low yield in azetidine ring formation.

References

Technical Support Center: Purification of Spirocyclic Amines by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of spirocyclic amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic purification of this unique class of molecules.

Frequently Asked questions (FAQs)

Q1: What are the most common challenges in purifying spirocyclic amines by chromatography?

A1: The purification of spirocyclic amines presents a unique set of challenges stemming from their rigid, three-dimensional structures and the basic nature of the amine functional group. Key difficulties include:

  • Peak Tailing: Due to the basicity of the amine group, interactions with acidic silanol groups on standard silica gel stationary phases are common, leading to asymmetrical peak shapes with significant tailing. This can compromise resolution and the accuracy of quantification.

  • Separation of Stereoisomers: Spirocyclic compounds often possess multiple chiral centers, leading to the formation of diastereomers and enantiomers. These isomers can have very similar physicochemical properties, making their separation by chromatography challenging.

  • Poor Solubility: The rigid nature of the spirocyclic core can lead to poor solubility in common chromatographic solvents, complicating sample preparation and injection.

  • On-Column Stability: Some spirocyclic amines may be sensitive to the acidic nature of silica gel, potentially leading to degradation during purification.[1]

Q2: How can I prevent peak tailing when purifying spirocyclic amines on silica gel?

A2: Peak tailing is a frequent issue when purifying basic compounds like spirocyclic amines on silica. Here are several strategies to mitigate this problem:

  • Mobile Phase Additives: Incorporating a small amount of a basic modifier into the mobile phase can neutralize the acidic silanol groups on the silica surface. Common additives include:

    • Triethylamine (TEA) at a concentration of 0.1-1%.

    • Ammonium hydroxide (NH4OH), often added to the more polar co-solvent (e.g., methanol).

  • Use of Amine-Functionalized Silica: This specialized stationary phase has an amine-functionalized surface that shields the basic analytes from interacting with the underlying acidic silica, resulting in improved peak shape without the need for mobile phase additives.

  • Reversed-Phase Chromatography: For polar spirocyclic amines, reversed-phase chromatography on a C18 column can be a good alternative to normal-phase silica gel.

Q3: What are the recommended starting conditions for flash chromatography of a new spirocyclic amine?

A3: For a new spirocyclic amine of unknown polarity, a good starting point for method development is to use Thin Layer Chromatography (TLC) to screen for a suitable solvent system.

  • Stationary Phase: Start with standard silica gel 60 TLC plates.

  • Mobile Phase Screening: Begin with a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A common starting gradient is from 100% hexanes to 100% ethyl acetate. If the compound does not move from the baseline, switch to a stronger solvent system such as dichloromethane (DCM) and methanol (MeOH).

  • Target Rf: Aim for an Rf (retention factor) of 0.2-0.3 for the target compound in the desired solvent system to ensure good separation on the column.[2]

  • Additive: If streaking is observed on the TLC plate, add 0.5-1% triethylamine or ammonium hydroxide to the mobile phase.

Q4: How can I separate stereoisomers of a chiral spirocyclic amine?

A4: The separation of enantiomers and diastereomers of spirocyclic amines typically requires specialized chiral chromatography techniques.

  • Chiral Stationary Phases (CSPs): The most direct method is to use a chiral HPLC column. Polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD) are often effective for the separation of amines.[3]

  • Mobile Phase: For normal-phase chiral chromatography, typical mobile phases consist of hexane or heptane with an alcohol modifier like isopropanol or ethanol. For basic compounds, the addition of a small amount of a basic modifier like diethylamine (DEA) is often necessary to achieve good peak shape and resolution.[3]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations and is often faster and uses less organic solvent than HPLC. It is particularly well-suited for preparative-scale separations.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing) in HPLC

Symptoms:

  • Asymmetrical peaks with a pronounced tail.

  • Tailing factor significantly greater than 1.5.

  • Poor resolution between the target peak and impurities.

Possible Cause Recommended Solution
Secondary Interactions with Silanol Groups 1. Add a Basic Modifier: Incorporate 0.1% triethylamine (TEA) or diethylamine (DEA) into the mobile phase to mask the acidic silanols.[4] 2. Use a Highly End-capped Column: Select a modern, high-purity silica-based column with minimal residual silanol activity. 3. Work at High pH: For reversed-phase, using a column stable at high pH (e.g., hybrid or polymer-based columns) and a mobile phase with a pH 2 units above the pKa of the amine can improve peak shape.
Column Overload 1. Reduce Sample Concentration: Dilute the sample to a lower concentration. 2. Decrease Injection Volume: Inject a smaller volume of the sample onto the column.[5]
Inappropriate Injection Solvent 1. Match Solvent Strength: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. Injecting in a stronger solvent can cause peak distortion.
Column Degradation 1. Flush the Column: Wash the column with a strong solvent to remove any strongly retained compounds. 2. Replace the Column: If flushing does not improve the peak shape, the column may be irreversibly damaged and need replacement.[5]
Issue 2: No Elution or Very Long Retention Time in Flash Chromatography

Symptoms:

  • The target spirocyclic amine does not elute from the silica gel column, even with a highly polar mobile phase (e.g., 100% ethyl acetate or 10% methanol in DCM).

Possible Cause Recommended Solution
Strong Adsorption to Acidic Silica 1. Add a Basic Modifier: Prepare the mobile phase with 1-2% triethylamine or ammonium hydroxide.[2] 2. Use Amine-Functionalized Silica: This stationary phase is specifically designed for the purification of basic compounds and will significantly reduce retention. 3. Switch to Alumina: Basic or neutral alumina can be a good alternative to silica gel for strongly basic amines.
Compound Instability on Silica 1. Deactivate the Silica Gel: Pre-treat the silica gel with a solution of the mobile phase containing a basic additive before packing the column.[1] 2. Minimize Contact Time: Use a faster flow rate to reduce the time the compound spends on the column.
Incorrect Mobile Phase Selection 1. Increase Mobile Phase Polarity: If not already at maximum, systematically increase the percentage of the polar co-solvent (e.g., methanol in DCM). 2. Use a More Polar Solvent System: Consider solvent systems like acetonitrile/water for very polar compounds on reversed-phase media.

Experimental Protocols

Protocol 1: General Flash Chromatography Purification of a Spiro-piperidine Derivative

This protocol provides a general guideline for the purification of a moderately polar spiro-piperidine compound using manual flash column chromatography on silica gel.

1. Materials:

  • Crude spiro-piperidine compound

  • Silica gel 60 (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (TEA)

  • Glass chromatography column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

2. Method Development (TLC):

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in a solvent system of Hexanes:EtOAc (e.g., start with 4:1). Add 0.5% TEA to the solvent mixture.

  • Adjust the solvent ratio until the desired compound has an Rf of approximately 0.2-0.3.

3. Column Packing:

  • Plug the bottom of the column with a small piece of cotton or glass wool.

  • Add a layer of sand (approx. 1 cm).

  • Dry pack the column with the required amount of silica gel (typically a 50:1 to 100:1 ratio of silica to crude material by weight).

  • Gently tap the column to ensure even packing.

  • Add another layer of sand on top of the silica gel.

  • Wet the column by carefully adding the initial, less polar mobile phase.

4. Sample Loading:

  • Dissolve the crude compound in a minimal amount of a strong solvent like dichloromethane.

  • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

  • Carefully add the dry-loaded sample to the top of the packed column.

5. Elution and Fraction Collection:

  • Begin elution with the less polar solvent system determined by TLC.

  • If a gradient elution is required, gradually increase the polarity of the mobile phase.

  • Collect fractions and monitor the elution of the compound by TLC.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: Analytical Chiral HPLC for Separation of Spirocyclic Amine Enantiomers

This protocol outlines a general approach for developing a chiral HPLC method for the analytical separation of a racemic spirocyclic amine.

1. Materials:

  • Racemic spirocyclic amine sample

  • HPLC-grade solvents: Hexane, Isopropanol (IPA), Ethanol (EtOH), Diethylamine (DEA)

  • Chiral HPLC columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H)

  • HPLC system with UV detector

2. Initial Screening Conditions:

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Start with a screening mobile phase of Hexane:IPA (90:10) + 0.1% DEA.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at a wavelength where the compound absorbs (e.g., 254 nm).

3. Method Optimization:

  • No Separation: If no separation is observed, try a different alcohol modifier (e.g., EtOH). Also, screen other chiral columns like Chiralcel® OD-H.

  • Poor Resolution:

    • Decrease the percentage of the alcohol modifier to increase retention and potentially improve resolution.

    • Lower the flow rate (e.g., to 0.5 mL/min).

    • Optimize the concentration of the basic additive (try between 0.05% and 0.2% DEA).

  • Long Retention Time: Increase the percentage of the alcohol modifier.

4. Data Analysis:

  • Integrate the peak areas of the two enantiomers to determine the enantiomeric ratio.

  • Calculate the resolution between the two peaks to assess the quality of the separation.

Data Presentation

Table 1: Comparison of Mobile Phase Additives for the Purification of a Model Spirocyclic Amine by Flash Chromatography

Mobile Phase System Rf of Spirocyclic Amine Peak Shape on TLC Recovery from Column (%)
Hexanes:EtOAc (1:1)0.1Severe Tailing65
Hexanes:EtOAc (1:1) + 1% TEA0.25Symmetrical92
DCM:MeOH (95:5)0.15Moderate Tailing78
DCM:MeOH (95:5) + 1% NH4OH0.3Symmetrical95

Note: This is example data and actual results will vary depending on the specific spirocyclic amine.

Visualizations

Logical Workflow for Troubleshooting Peak Tailing in HPLC

G Troubleshooting Peak Tailing for Spirocyclic Amines start Peak Tailing Observed check_additive Is a basic additive in the mobile phase? start->check_additive add_additive Add 0.1% TEA or DEA check_additive->add_additive No check_column Is the column end-capped and in good condition? check_additive->check_column Yes resolved Peak Shape Improved add_additive->resolved replace_column Use a high-purity, end-capped column check_column->replace_column No check_overload Is the sample concentration high? check_column->check_overload Yes replace_column->resolved reduce_load Reduce sample concentration or injection volume check_overload->reduce_load Yes check_solvent Is the injection solvent stronger than the mobile phase? check_overload->check_solvent No reduce_load->resolved match_solvent Dissolve sample in mobile phase check_solvent->match_solvent Yes check_solvent->resolved No match_solvent->resolved

Caption: A flowchart outlining the steps to troubleshoot peak tailing issues.

Spirocyclic Amines as Modulators of G-Protein Coupled Receptor (GPCR) Signaling

Many spirocyclic amines are designed as ligands for G-protein coupled receptors (GPCRs), a large family of cell surface receptors involved in a vast array of physiological processes.[6][7] Their rigid conformation can provide high selectivity and potency for specific GPCR subtypes.

GPCR_Signaling Simplified GPCR Signaling Pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Produces Spirocyclic_Amine Spirocyclic Amine (Ligand) Spirocyclic_Amine->GPCR Binds to receptor Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: A diagram illustrating the role of a spirocyclic amine in GPCR signaling.

References

Spiro[3.3]heptane Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of spiro[3.3]heptane derivatives. This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges encountered during laboratory and large-scale production.

Frequently Asked Questions (FAQs)

Q1: My spirocyclization via double alkylation of diethyl malonate is giving low yields on a larger scale. What are the common causes?

A1: Low yields during the scale-up of the malonic ester synthesis for spiro[3.3]heptane are often attributed to several factors. Inefficient mixing in larger reactors can lead to localized concentration gradients, promoting side reactions.[1] The formation of mono-alkylated or dialkylated byproducts is a common issue.[2] Additionally, inadequate temperature control can affect reaction rates and selectivity. Ensure your reactor has efficient overhead stirring and that the base is added at a controlled rate to maintain a consistent temperature.

Q2: I am observing a significant amount of a polymeric byproduct when attempting a [2+2] cycloaddition to form the spiro[3.3]heptane core. How can I minimize this?

A2: Polymerization is a known challenge in cycloaddition reactions, especially when scaling up. This is often due to the high reactivity of the intermediates, such as ketenes. To mitigate this, consider using a syringe pump for the slow, controlled addition of the ketene precursor or the activated alkene. Running the reaction at a higher dilution can also disfavor intermolecular polymerization reactions over the desired intramolecular cyclization.

Q3: What are the primary safety concerns when scaling up the synthesis of spiro[3.3]heptane derivatives?

A3: Key safety considerations include managing exothermic reactions, especially during cyclization steps which can be highly energetic. Large-scale reactions can experience thermal runaway if cooling is insufficient.[1] The use of reactive reagents like organolithiums or strong bases (e.g., sodium ethoxide) requires careful handling and inert atmosphere techniques to prevent fires and side reactions.[3][4] Furthermore, be aware of potential gas evolution, which can lead to pressure buildup in a sealed reactor.[1]

Q4: Purification of my final spiro[3.3]heptane product by column chromatography is not practical at a multi-gram scale. What are some alternative methods?

A4: For larger quantities, traditional column chromatography can be inefficient.[5] Consider alternative purification strategies such as vacuum distillation if your product is thermally stable and has a suitable boiling point.[6] Recrystallization is another powerful technique if a suitable solvent system can be identified. For impurities with different acid/base properties, a liquid-liquid extraction workup can be highly effective. In some cases, converting the product to a crystalline salt, purifying it, and then liberating the free base or acid can be a viable strategy.

Troubleshooting Guide: Common Scale-Up Issues

Issue Potential Cause Recommended Solution Citation
Inconsistent Reaction Profile Poor Heat Transfer: Formation of thermal gradients in the reactor.Use a jacketed reactor with a suitable thermofluid. Ensure efficient stirring to promote uniform heat distribution. Consider a slower rate of reagent addition for exothermic steps.[1]
Low Yield in Malonate Synthesis Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction by TLC or GC/LC-MS to determine the optimal reaction time. A slight increase in temperature may be necessary, but monitor for byproduct formation.
Byproduct Formation: Formation of mono-alkylated or polymeric species.Maintain strict stoichiometric control of reagents. Slow addition of the alkylating agent can minimize side reactions.[2]
Difficulty in Product Isolation Emulsion during Workup: Emulsions can form during aqueous extraction, especially with viscous reaction mixtures.Add a saturated brine solution to help break the emulsion. If possible, filter the mixture through a pad of celite.
Close-Boiling Impurities: Impurities with boiling points near the product make distillation difficult.Consider converting the impurity into a more easily separable compound via a selective chemical reaction. Alternatively, use fractional distillation with a high-efficiency column.[7]
Stereo-/Regioselectivity Loss Changes in Reaction Conditions: Temperature fluctuations or different mixing profiles at scale can alter selectivity.Re-optimize reaction parameters at the larger scale. Pay close attention to temperature control and the rate of reagent addition.[3]

Key Synthetic Protocols

Protocol 1: Gram-Scale Synthesis of Spiro[3.3]heptane Core via Diethyl Malonate Alkylation

This protocol is adapted from established methods for constructing the spiro[3.3]heptane core.[8][9]

Step 1: Preparation of 1,1-bis(bromomethyl)cyclobutane

  • This intermediate is often prepared from a commercially available cyclobutanone derivative and can be synthesized on a large scale (e.g., 0.5 kg).[8][9] The specific procedure depends on the starting material.

Step 2: Double Alkylation of Diethyl Malonate

  • Setup: Equip a 2L three-necked, round-bottom flask with an overhead mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • Base Preparation: In the flask, add absolute ethanol (1 L) followed by the careful, portion-wise addition of sodium metal (46 g, 2 moles) to form sodium ethoxide. Allow the mixture to stir until all the sodium has dissolved.

  • Malonate Addition: Add diethyl malonate (320 g, 2 moles) to the sodium ethoxide solution via the dropping funnel.[4]

  • Alkylation: Add a solution of 1,1-bis(bromomethyl)cyclobutane (1 mole equivalent) in ethanol dropwise to the stirred solution. The reaction is exothermic; maintain the temperature below the reflux point.

  • Reaction Completion: After the addition is complete, heat the mixture to reflux for 4-6 hours, or until TLC/GC analysis indicates the disappearance of the starting materials.

  • Work-up: Cool the reaction mixture to room temperature. Neutralize with glacial acetic acid. The precipitated sodium bromide is removed by filtration. The filtrate is concentrated under reduced pressure. The residue is dissolved in water and extracted with dichloromethane or ether. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • Purification: The crude product, a tetraester, is then typically carried forward to the next step.

Step 3: Hydrolysis and Decarboxylation

  • The crude tetraester is saponified using a strong base like KOH or NaOH in an alcohol/water mixture under reflux.

  • After hydrolysis is complete, the solution is acidified (e.g., with HCl) to protonate the resulting dicarboxylic acid.

  • The diacid is then heated (typically >150 °C) to induce decarboxylation, yielding the spiro[3.3]heptane dicarboxylic acid.

  • Further functional group transformations can be performed as needed.

Visualized Workflows and Logic

G cluster_0 Synthesis Phase cluster_1 Purification Phase A Starting Materials (e.g., Diethyl Malonate, 1,1-bis(halomethyl)cyclobutane) B Double Alkylation Reaction A->B Base, Solvent C Hydrolysis & Decarboxylation B->C Acid/Base, Heat D Crude Product C->D E Aqueous Workup (Extraction) D->E F Purification (Distillation or Recrystallization) E->F G Final Product (Spiro[3.3]heptane Derivative) F->G

Caption: General experimental workflow for spiro[3.3]heptane synthesis.

G Start Problem: Low Yield in Scale-up Check_SM Analyze Starting Material Purity (GC/NMR) Start->Check_SM Check_Crude Analyze Crude Reaction Mixture (TLC/GC/LC-MS) Start->Check_Crude Impure_SM Decision: Purify Starting Materials? Check_SM->Impure_SM Side_Products Decision: Side Products Observed? Check_Crude->Side_Products Impure_SM->Check_Crude No Optimize_Stoich Action: Adjust Reagent Stoichiometry Impure_SM->Optimize_Stoich Yes Optimize_Temp Action: Optimize Temperature Side_Products->Optimize_Temp Yes Optimize_Mixing Action: Improve Stirring Efficiency Side_Products->Optimize_Mixing Yes Side_Products->Optimize_Mixing No Result Improved Yield Optimize_Temp->Result Optimize_Mixing->Result Optimize_Stoich->Result

Caption: Troubleshooting decision tree for low yield issues.

G cluster_0 Key Synthetic Strategies Core Spiro[3.3]heptane Core Malonate Malonic Ester Synthesis Malonate->Core Cycloaddition [2+2] Cycloaddition Cycloaddition->Core Rearrangement Semipinacol Rearrangement Rearrangement->Core

Caption: Common synthetic pathways to the spiro[3.3]heptane scaffold.

References

degradation pathways of oxetane rings in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxetane-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for oxetane rings in a drug discovery setting?

A1: The primary degradation pathway for oxetane rings is through ring-opening reactions.[1][2] This can be initiated by several mechanisms:

  • Acid-Catalyzed Ring Opening : Under acidic conditions, the ether oxygen of the oxetane ring can be protonated, making the ring susceptible to nucleophilic attack and subsequent opening.[1][3]

  • Nucleophilic Ring Opening : Strong nucleophiles can attack the carbon atoms of the oxetane ring, leading to cleavage of a C-O bond. The regioselectivity of this attack is influenced by steric and electronic factors.[2]

  • Metabolic Degradation : In a biological system, oxetane rings can be metabolized by enzymes such as microsomal epoxide hydrolase (mEH) or Cytochrome P450s (CYPs), often resulting in the formation of diols.[1][4] The specific metabolic fate is highly dependent on the substrate.[1]

Q2: How does the substitution pattern on the oxetane ring affect its stability?

A2: The substitution pattern is a critical determinant of oxetane ring stability.[1][3]

  • 3,3-Disubstitution : Generally, 3,3-disubstituted oxetanes are more chemically stable than other substitution patterns.[1][3] The substituents can sterically hinder the approach of nucleophiles to the C-O σ* antibonding orbital, thus reducing the likelihood of ring-opening.[1]

  • 2-Substitution : Oxetanes with electron-donating groups at the C2 position are likely to be less stable.[1]

  • Internal Nucleophiles : The presence of an internal nucleophile (e.g., a hydroxyl or amine group) within the molecule can lead to intramolecular cyclization, promoting ring-opening, even in more stable substitution patterns like 3,3-disubstitution.[1][3]

Q3: What is the impact of incorporating an oxetane ring on the metabolic stability of a drug candidate?

A3: Incorporating an oxetane ring is a widely used strategy to enhance the metabolic stability of drug candidates.[5][6][7]

  • Bioisosteric Replacement : Oxetanes can serve as bioisosteres for metabolically labile groups such as gem-dimethyl, carbonyl, and morpholine moieties.[3][5][6][7] By replacing these groups, the oxetane can block sites of metabolic oxidation.[6][7]

  • Reduced CYP Metabolism : The introduction of an oxetane ring can steer metabolism away from CYP450 pathways, potentially reducing the risk of drug-drug interactions.[4]

  • Improved Physicochemical Properties : Beyond metabolic stability, oxetanes can also improve other drug-like properties such as aqueous solubility and lipophilicity (LogD).[3][5][8]

Troubleshooting Guides

Problem 1: Unexpected degradation of my oxetane-containing compound during an acidic workup.

Possible Cause: The oxetane ring is likely undergoing acid-catalyzed ring-opening.[1][3]

Troubleshooting Steps:

  • Assess the substitution pattern: Is your oxetane 3,3-disubstituted? If not, it may be inherently more susceptible to acid.[1][3]

  • Check for internal nucleophiles: Does your molecule contain nearby hydroxyl or amine groups that could facilitate intramolecular ring-opening?[1][3]

  • Modify the workup:

    • Use a milder acid or a buffered solution.

    • Minimize the exposure time to acidic conditions.

    • Perform the workup at a lower temperature.

  • Protecting group strategy: If the degradation is severe, consider if a protecting group strategy for other functional groups might allow for less harsh deprotection conditions that are compatible with the oxetane ring.

Problem 2: My oxetane-containing compound shows poor metabolic stability in human liver microsomes.

Possible Cause: The oxetane ring or another part of the molecule is being metabolized. While oxetanes can improve metabolic stability, this is not guaranteed and is substrate-specific.[1]

Troubleshooting Steps:

  • Metabolite Identification: Use techniques like LC-MS/MS to identify the metabolites. Is the oxetane ring being opened to form a diol, or is metabolism occurring elsewhere on the molecule?

  • Enzyme Phenotyping: Determine which enzyme classes are responsible for the metabolism (e.g., CYPs vs. mEH).

  • Structural Modification:

    • If the oxetane ring is the site of metabolism, consider altering the substitution pattern to a more stable one (e.g., 3,3-disubstitution).[1][3]

    • If metabolism is occurring elsewhere, the oxetane may be influencing the molecule's orientation in the enzyme's active site. Consider modifying other parts of the molecule to block the metabolic soft spot.

Data Presentation

Table 1: Impact of Oxetane Incorporation on Metabolic Stability (Intrinsic Clearance)

Parent CompoundAnalog with OxetaneFold Improvement in Metabolic Stability (Lower CLint)Reference
gem-Dimethyl AnalogOxetane Analog2-10x[6][8]
Carbonyl AnalogOxetane Analog5-20x[9]
Morpholine AnalogSpirocyclic Oxetane Analog3-8x[1][5]

Table 2: General Chemical Stability of Substituted Oxetanes

Substitution PatternRelative StabilityNotes
3,3-DisubstitutedHighGenerally the most stable substitution pattern.[1][3]
3-MonosubstitutedModerateStability can vary depending on the substituent.[3]
2-SubstitutedLow to ModerateOften less stable, especially with electron-donating groups.[1]
UnsubstitutedLowProne to ring-opening under various conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of an Oxetane-Containing Compound

Objective: To identify potential degradation products of an oxetane-containing compound under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid).[10][11]

    • Use a photodiode array (PDA) detector to monitor the elution of the parent compound and any degradation products.[10][11]

  • Characterization of Degradants:

    • If significant degradation is observed, use LC-MS and NMR to identify the structure of the degradation products.[11]

Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolism of an oxetane-containing compound by liver enzymes.

Methodology:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine HLM (final protein concentration 0.5 mg/mL), NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺), and phosphate buffer (pH 7.4).

  • Initiate Reaction: Add the test compound (final concentration typically 1 µM) to the incubation mixture and start the incubation at 37°C.

  • Time Points: Take aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench Reaction: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate the protein. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant (k). Calculate the intrinsic clearance (CLint) using the appropriate equations.

Visualizations

cluster_degradation General Degradation Pathways of Oxetane Rings Oxetane Oxetane-Containing Drug Candidate ProtonatedOxetane Protonated Oxetane Oxetane->ProtonatedOxetane H+ (Acidic Conditions) DiolProduct Diol Product (Ring-Opened) Oxetane->DiolProduct mEH / CYP450 (Metabolism) OtherProducts Other Ring-Opened Products Oxetane->OtherProducts Strong Nucleophile (Chemical Reaction) ProtonatedOxetane->DiolProduct Nucleophile (e.g., H2O)

Caption: General degradation pathways of oxetane rings.

cluster_troubleshooting Troubleshooting Unexpected Oxetane Degradation Start Unexpected Degradation Observed IdentifyConditions Identify Conditions (e.g., pH, Temp, Reagents) Start->IdentifyConditions AnalyzeDegradants Analyze Degradation Products (LC-MS, NMR) IdentifyConditions->AnalyzeDegradants IsRingOpened Is the Oxetane Ring Opened? AnalyzeDegradants->IsRingOpened IsRingOpened->IdentifyConditions No, other degradation ModifyConditions Modify Reaction Conditions (e.g., Milder pH, Lower Temp) IsRingOpened->ModifyConditions Yes RedesignMolecule Redesign Molecule (e.g., More Stable Substitution, Remove Internal Nucleophile) IsRingOpened->RedesignMolecule Yes, and persistent ProblemSolved Problem Solved ModifyConditions->ProblemSolved RedesignMolecule->ProblemSolved

Caption: Troubleshooting workflow for unexpected oxetane degradation.

cluster_decision_tree Decision Tree for Incorporating Oxetanes Start Need to Improve Drug Properties? Property Which Property? (Metabolic Stability, Solubility, etc.) Start->Property ConsiderOxetane Consider Oxetane as a Bioisostere Property->ConsiderOxetane ChooseSubstitution Choose Substitution Pattern (e.g., 3,3-disubstituted for stability) ConsiderOxetane->ChooseSubstitution Synthesize Synthesize and Test Analog ChooseSubstitution->Synthesize Evaluate Evaluate Properties and Stability Synthesize->Evaluate Success Successful Improvement Evaluate->Success

Caption: Decision tree for incorporating oxetanes in drug design.

References

Validation & Comparative

A Comparative Guide to 2-Oxaspiro[3.3]heptan-6-amine hydrochloride and Piperazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of appropriate scaffolds is a critical determinant of a drug candidate's ultimate success. Both 2-Oxaspiro[3.3]heptan-6-amine hydrochloride and piperazine represent key building blocks, yet they offer distinct advantages and liabilities. This guide provides an objective, data-driven comparison of these two scaffolds to inform strategic decisions in drug design and development.

Introduction: The Old Guard and the New Contender

Piperazine is a well-established, "privileged" scaffold in medicinal chemistry, found in the structure of numerous approved drugs.[1][2][3] Its prevalence is a testament to its favorable physicochemical properties, synthetic accessibility, and ability to modulate pharmacokinetic profiles.[1][4] However, the drive to escape "flatland" and explore novel chemical space with improved drug-like properties has led to the emergence of spirocyclic scaffolds as attractive alternatives.[5][6][7] 2-Oxaspiro[3.3]heptan-6-amine, a spirocyclic amine incorporating an oxetane ring, represents a modern bioisosteric replacement for piperazine, offering a unique three-dimensional structure and potentially enhanced physicochemical and pharmacological properties.[5][8]

Physicochemical Properties: A Head-to-Head Comparison

The fundamental structural differences between the planar piperazine ring and the rigid, three-dimensional spirocyclic system of 2-Oxaspiro[3.3]heptan-6-amine translate to distinct physicochemical properties. These properties are crucial for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Property2-Oxaspiro[3.3]heptan-6-amine (and its analogs)PiperazineSignificance in Medicinal Chemistry
Molecular Weight ( g/mol ) ~113.16 (free base)86.14Lower molecular weight is generally preferred to maintain "rule of five" compliance.
pKa Predicted: ~9.73 (for 2-oxa-6-azaspiro[3.3]heptane)[9]pKa1: 5.35, pKa2: 9.73[2]Basicity influences solubility, salt formation, and potential for off-target effects (e.g., hERG inhibition). The spirocyclic amine is a monoamine, while piperazine is a diamine with two distinct pKa values.
Calculated logP (cLogP) -0.7 to -0.065 (for 2-oxa-6-azaspiro[3.3]heptane)[9][10]-1.5[11]Lipophilicity is a key driver of permeability, metabolic stability, and promiscuity. The spirocyclic scaffold is generally less polar than piperazine.
Aqueous Solubility High (predicted)[5][12]Freely soluble[2][11]Adequate solubility is essential for oral bioavailability and formulation. The oxetane moiety in the spirocycle is known to enhance solubility.[12]
Three-Dimensionality (Fsp3) HighLowIncreased 3D character is associated with improved selectivity, reduced off-target effects, and better intellectual property prospects.[5][6]

Pharmacokinetic and Pharmacodynamic Considerations

The choice between these two scaffolds can have profound implications for a drug's behavior in the body and its interaction with its biological target.

Metabolic Stability

The piperazine ring can be susceptible to metabolic N-dealkylation and oxidation.[13] In contrast, spirocyclic scaffolds like 2-azaspiro[3.3]heptane have been shown to exhibit improved metabolic stability.[14] The rigidity of the spirocyclic core can sterically hinder access by metabolic enzymes.

Permeability

While the inherent polarity of piperazine contributes to its good aqueous solubility, it can sometimes limit passive diffusion across biological membranes. The more lipophilic nature of spirocyclic amines, coupled with their unique vectoral presentation of substituents, can potentially lead to improved cell permeability.

Target Engagement and Selectivity

The rigid, three-dimensional structure of 2-Oxaspiro[3.3]heptan-6-amine allows for a more defined orientation of substituents, which can lead to more specific and higher-affinity interactions with a biological target.[5][6] This can translate to improved potency and a better selectivity profile compared to the more flexible piperazine ring. For instance, the replacement of a piperazine ring with a spirodiamine analog in the drug Olaparib led to beneficial effects on activity and reduced cytotoxicity.[15][16]

Experimental Protocols

Accurate determination of physicochemical and pharmacokinetic properties is paramount in drug discovery. Below are generalized protocols for key experiments.

pKa Determination by Potentiometric Titration
  • Solution Preparation: Prepare a ~1 mg/mL solution of the compound in water or a co-solvent (e.g., methanol/water) if solubility is limited.

  • Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve. For diprotic bases like piperazine, two inflection points will be observed.

logP Determination by Shake-Flask Method
  • System Preparation: Prepare a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. The two phases should be pre-saturated with each other.

  • Compound Addition: Add a known amount of the compound to the biphasic system.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay (Microsomes)
  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (human or other species), NADPH (as a cofactor), and a buffer solution (e.g., phosphate buffer).

  • Compound Addition: Add the test compound to the incubation mixture at a known concentration.

  • Incubation: Incubate the mixture at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction in the aliquots by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: Analyze the remaining concentration of the parent compound in each aliquot by LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Synthesis and Accessibility

Piperazine and its derivatives are readily available from commercial suppliers in a wide variety of forms.[1][4] The synthesis of this compound and its analogs is more complex, often involving multi-step sequences.[17] However, the increasing interest in spirocyclic scaffolds is driving the development of more efficient synthetic routes and increasing their commercial availability.[7]

Signaling Pathways and Experimental Workflows

The choice of scaffold can be visualized in the context of drug design workflows and its impact on biological pathways.

G cluster_0 Scaffold Selection in Drug Design cluster_1 Property Evaluation cluster_2 Pharmacological Outcome Scaffold Scaffold Selection Piperazine Piperazine Scaffold->Piperazine Established Scaffold Spirocycle 2-Oxaspiro[3.3]heptan-6-amine Scaffold->Spirocycle Novel Bioisostere Physicochem Physicochemical Properties (pKa, logP, Solubility) Piperazine->Physicochem Potency Potency & Selectivity Piperazine->Potency Spirocycle->Physicochem Spirocycle->Potency Improved 3D fit ADME ADME Properties (Metabolic Stability, Permeability) Physicochem->ADME PK Pharmacokinetics ADME->PK Target Biological Target Target->Potency Candidate Drug Candidate Potency->Candidate PK->Candidate

Caption: Logical workflow for scaffold selection and evaluation in drug discovery.

Conclusion

Both this compound and piperazine are valuable scaffolds in medicinal chemistry. Piperazine remains a reliable and versatile choice, particularly when well-established SAR and straightforward synthesis are priorities. However, for projects requiring enhanced three-dimensionality, improved metabolic stability, and the potential for greater potency and selectivity, this compound presents a compelling modern alternative. The decision to employ one over the other should be guided by a thorough analysis of the project's specific goals and the desired properties of the final drug candidate. As the exploration of novel chemical space continues, spirocyclic scaffolds are poised to play an increasingly important role in the development of the next generation of therapeutics.

References

In Vitro ADME Properties of 2-Oxaspiro[3.3]heptan-6-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of rigid, three-dimensional scaffolds has become a prominent strategy in modern drug discovery to enhance the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. One such scaffold of increasing interest is the 2-oxaspiro[3.3]heptan-6-amine moiety. This guide provides a comparative analysis of the in vitro ADME properties of a 2-oxa-6-azaspiro[3.3]heptane derivative against its non-spirocyclic morpholine analogue, supported by experimental data.

The introduction of a spirocyclic framework can significantly influence a molecule's physicochemical properties, which in turn affects its ADME profile. Generally, spirocyclic scaffolds can lead to improved solubility, enhanced metabolic stability, and altered lipophilicity compared to their more planar counterparts. These changes are critical for optimizing a drug candidate's pharmacokinetic behavior.

Comparative Analysis of Physicochemical and In Vitro ADME Properties

The following tables summarize the key physicochemical and in vitro ADME data for a 2-oxa-6-azaspiro[3.3]heptane derivative (AZD1979) and its corresponding morpholine analogue. This data highlights the impact of the spirocyclic core on various drug-like properties.

Table 1: Physicochemical Properties

CompoundStructurelogD at pH 7.4pKa
Morpholine Analogue (6a) (Structure of 6a)2.86.7
2-Oxa-6-azaspiro[3.3]heptane Derivative (6b) (Structure of 6b)1.68.2

Table 2: In Vitro ADME and Safety Data

CompoundhERG Inhibition (IC50, µM)Intrinsic Permeability (10⁻⁶ cm/s)Intrinsic Clearance (HLM, µL/min/mg)Intrinsic Clearance (Rat Hepatocytes, µL/min/10⁶ cells)
Morpholine Analogue (6a) 16487261 / 190
2-Oxa-6-azaspiro[3.3]heptane Derivative (6b) 22431311 / 5.1

HLM: Human Liver Microsomes

The data reveals that the introduction of the 2-oxa-6-azaspiro[3.3]heptane scaffold in compound 6b leads to a significant decrease in lipophilicity (logD) and an increase in basicity (pKa) compared to the morpholine analogue 6a . Notably, the spirocyclic derivative demonstrates a marked improvement in metabolic stability, as indicated by the lower intrinsic clearance in both human liver microsomes and rat hepatocytes. While there is a slight reduction in intrinsic permeability, the hERG inhibition profile is comparable.

Experimental Protocols and Workflows

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro ADME data. Below are generalized protocols for the key experiments cited.

Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Protocol:

  • Preparation: Test compounds and positive controls are prepared in a suitable solvent (e.g., DMSO). Human liver microsomes are thawed and diluted in a phosphate buffer. A nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system is prepared.

  • Incubation: The test compound, microsomes, and buffer are pre-incubated at 37°C. The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis cluster_data Data Output prep_cpd Prepare Test Compound (1 µM) pre_inc Pre-incubate Compound + Microsomes at 37°C prep_cpd->pre_inc prep_mic Prepare Liver Microsomes (0.5 mg/mL protein) prep_mic->pre_inc prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction with NADPH prep_nadph->start_rxn pre_inc->start_rxn incubation Incubate at 37°C start_rxn->incubation sampling Sample at Time Points (0, 5, 15, 30, 60 min) incubation->sampling quench Quench with Cold Acetonitrile + IS sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calc_thalf Calculate t½ lcms->calc_thalf calc_clint Calculate CLint lcms->calc_clint

Metabolic Stability Assay Workflow
Caco-2 Permeability Assay

This assay is widely used to predict the intestinal permeability of a compound.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable supports in multi-well plates and cultured for approximately 21 days to form a differentiated and polarized monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Study: The test compound is added to the apical (A) side of the monolayer to measure absorption (A to B transport) or to the basolateral (B) side to assess efflux (B to A transport).

  • Sampling: Samples are collected from the receiver compartment at specific time points.

  • Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate of efflux transporters.

cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis & Data seed_cells Seed Caco-2 cells on Transwell inserts culture_cells Culture for 21 days to form monolayer seed_cells->culture_cells check_teer Verify Monolayer Integrity (TEER measurement) culture_cells->check_teer add_cpd Add Test Compound to Donor Chamber (A or B) check_teer->add_cpd incubate Incubate at 37°C add_cpd->incubate sample_receiver Sample from Receiver Chamber (B or A) incubate->sample_receiver lcms Quantify Compound by LC-MS/MS sample_receiver->lcms calc_papp Calculate Papp (A->B) and Papp (B->A) lcms->calc_papp calc_er Calculate Efflux Ratio calc_papp->calc_er

Caco-2 Permeability Assay Workflow
Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the extent to which a compound binds to plasma proteins.

Protocol:

  • Preparation: A semi-permeable membrane separates two chambers in a dialysis unit. One chamber is filled with plasma containing the test compound, and the other with a protein-free buffer.

  • Equilibrium: The unit is incubated at 37°C with gentle shaking to allow the unbound compound to diffuse across the membrane until equilibrium is reached.

  • Sampling: After equilibrium, samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentrations of the compound in the plasma and buffer samples are determined by LC-MS/MS.

  • Data Analysis: The percentage of the compound bound to plasma proteins is calculated from the concentration difference between the two chambers.

cluster_setup Assay Setup cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis & Calculation prep_plasma Spike Test Compound into Plasma fill_chambers Load Plasma into Donor Chamber prep_plasma->fill_chambers incubate Incubate at 37°C until Equilibrium fill_chambers->incubate fill_buffer Load Buffer into Receiver Chamber fill_buffer->incubate sample_chambers Sample Plasma and Buffer Chambers incubate->sample_chambers lcms Determine Concentrations by LC-MS/MS sample_chambers->lcms calc_ppb Calculate % Plasma Protein Binding lcms->calc_ppb

Plasma Protein Binding Workflow

2-Oxaspiro[3.3]heptan-6-amine Hydrochloride vs. Morpholine: A Bioisosteric Comparison for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds to optimize drug-like properties is a cornerstone of successful drug development. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool in this endeavor. Morpholine, a saturated heterocycle, has long been a favored building block due to its ability to improve aqueous solubility and metabolic stability. However, its potential metabolic liabilities and physicochemical properties have driven the exploration of novel bioisosteres. Among these, 2-oxaspiro[3.3]heptan-6-amine, particularly as its hydrochloride salt, has emerged as a promising three-dimensional alternative. This guide provides a comprehensive comparison of these two moieties, supported by experimental data, to inform researchers in their drug design efforts.

Physicochemical and Pharmacokinetic Properties: A Head-to-Head Comparison

The decision to employ a bioisostere is contingent on its ability to favorably modulate a lead compound's properties. The replacement of a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane moiety can lead to significant, and often beneficial, changes in lipophilicity, basicity, and metabolic stability. While direct experimental data for 2-oxaspiro[3.3]heptan-6-amine hydrochloride is limited, studies on N-substituted analogues provide valuable insights into the comparative properties of these scaffolds.

A key study directly compared the effects of replacing a morpholine with a 2-oxa-6-azaspiro[3.3]heptane in several known drug molecules. The results consistently demonstrated a decrease in lipophilicity (logD) and an increase in basicity (pKa) for the spirocyclic analogue.

ParameterMorpholine Analogue2-Oxa-6-azaspiro[3.3]heptane AnalogueChange (Δ)Reference
logD7.4 6a6b (AZD1979)-1.2[1]
pKa 6a6b (AZD1979)+1.5[1]
logD7.4 9a (Artefenomel)9b-0.6[1]
pKa 9a (Artefenomel)9b+0.8[1]

Table 1: Comparison of Physicochemical Properties of Matched Molecular Pairs.

This counterintuitive reduction in lipophilicity, despite the addition of a carbon atom, is attributed to the increased basicity of the spirocyclic amine.[1] The more basic nitrogen atom is more protonated at physiological pH, leading to a more polar, and thus less lipophilic, molecule. This property can be particularly advantageous in drug design, as lower lipophilicity is often associated with improved safety profiles and reduced off-target effects.

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing In Vitro ADME Profiling cluster_bioactivity Biological Evaluation Start Start Morpholine_Analogue Synthesize Morpholine Analogue Start->Morpholine_Analogue Spiro_Analogue Synthesize 2-Oxaspiro[3.3]heptan-6-amine Analogue Start->Spiro_Analogue Physicochemical Physicochemical Properties (logD, pKa) Morpholine_Analogue->Physicochemical Characterize Spiro_Analogue->Physicochemical Characterize Permeability Caco-2 Permeability (Papp A->B, B->A) Physicochemical->Permeability Metabolic_Stability Microsomal Stability (t½, CLint) Permeability->Metabolic_Stability Binding_Assay Target Binding Assay (IC50/Ki) Metabolic_Stability->Binding_Assay Evaluate Cellular_Assay Cellular Potency Assay (EC50/IC50) Binding_Assay->Cellular_Assay Data_Analysis Comparative Data Analysis and SAR Cellular_Assay->Data_Analysis Analyze

Impact on Biological Activity and Permeability

The structural rigidity and altered vector orientations of the 2-oxaspiro[3.3]heptane scaffold compared to the more flexible morpholine ring can have a profound impact on biological activity. While in some cases, this bioisosteric replacement can lead to a decrease in potency, in other instances, it can be well-tolerated or even beneficial. For example, the 2-oxa-6-azaspiro[3.3]heptane analogue of the antibacterial agent linezolid retained its activity against multiple bacterial strains.[1]

Permeability is another critical parameter influenced by this bioisosteric switch. The increased basicity and reduced lipophilicity of the spirocyclic analogues might be expected to decrease passive permeability. Indeed, one analogue showed a roughly three-fold decrease in permeability.[1] However, in the case of AZD1979 (6b), there was no detrimental effect on permeability despite the significant changes in physicochemical properties.[1] This highlights the complex interplay of factors that govern cell permeability and underscores the importance of empirical testing.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed protocols for key in vitro assays are provided below.

Caco-2 Permeability Assay

This assay is widely used to predict in vivo drug absorption across the intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in Transwell® plates and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker such as Lucifer yellow.

  • Transport Experiment:

    • For apical to basolateral (A-to-B) transport, the test compound is added to the apical (donor) compartment, and the appearance of the compound in the basolateral (receiver) compartment is monitored over time.

    • For basolateral to apical (B-to-A) transport, the compound is added to the basolateral (donor) compartment, and its appearance in the apical (receiver) compartment is measured.

  • Sample Analysis: Samples are collected from the receiver compartment at specified time points (e.g., 30, 60, 90, and 120 minutes) and from the donor compartment at the beginning and end of the experiment. The concentration of the test compound is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux of the compound across the monolayer, A is the surface area of the filter, and C0 is the initial concentration of the compound in the donor compartment. The efflux ratio (ER) is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An ER greater than 2 suggests the involvement of active efflux transporters.

Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).

Methodology:

  • Incubation Mixture: The test compound (typically at a final concentration of 1 µM) is incubated with liver microsomes (from human, rat, or other species of interest) in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.

  • Time Points: Aliquots are removed from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate the proteins, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound in each sample is quantified by LC-MS/MS.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t1/2) is determined from the slope of the natural logarithm of the percent remaining versus time plot. The intrinsic clearance (CLint) is then calculated.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates Transcription Gene Transcription (Proliferation, Survival) Akt->Transcription mTORC2 mTORC2 mTORC2->Akt phosphorylates Ligand Growth Factor Ligand->RTK Inhibitor Kinase Inhibitor (e.g., containing morpholine or bioisostere) Inhibitor->PI3K inhibits

Discussion and Conclusion

The strategic replacement of a morpholine moiety with a 2-oxaspiro[3.3]heptan-6-amine offers a compelling avenue for lead optimization in drug discovery. The spirocyclic scaffold introduces a rigid, three-dimensional element that can significantly alter the physicochemical and pharmacokinetic properties of a molecule. The observed trend of decreased lipophilicity and increased basicity can be particularly beneficial for improving the safety profile and reducing metabolic liabilities associated with some morpholine-containing compounds.[1]

However, the impact on biological potency is context-dependent and must be evaluated on a case-by-case basis. The altered geometry of the spirocycle can affect the binding interactions with the target protein, potentially leading to a loss of affinity. Therefore, a careful structure-activity relationship (SAR) study is crucial to fully exploit the potential of this bioisosteric replacement.

References

The Superior ADME Profile of 2-Oxa-6-azaspiro[3.3]heptane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. In this guide, we provide a detailed comparative analysis of 2-oxa-6-azaspiro[3.3]heptane derivatives, showcasing their advantages over conventional heterocyclic motifs in drug discovery.

The incorporation of spirocyclic systems into drug candidates is a growing strategy to enhance three-dimensionality, a feature often correlated with improved physicochemical and pharmacokinetic profiles. Among these, the 2-oxa-6-azaspiro[3.3]heptane moiety has emerged as a promising bioisostere for commonly used groups like morpholine and piperazine, demonstrating significant improvements in key ADME parameters.

Physicochemical and In Vitro ADME Profile Comparison

Experimental data highlights the superior properties of 2-oxa-6-azaspiro[3.3]heptane derivatives when compared to their traditional counterparts. A notable example is the comparison of AZD1979, a melanin-concentrating hormone receptor 1 (MCHr1) antagonist containing the 2-oxa-6-azaspiro[3.3]heptane scaffold, with its morpholine analog.[1]

PropertyMorpholine Derivative (6a)2-Oxa-6-azaspiro[3.3]heptane Derivative (AZD1979, 6b)Implication for Drug Development
LogD at pH 7.4 2.81.6Lower lipophilicity can lead to improved solubility and reduced off-target effects.
pKa 6.78.2Increased basicity can influence solubility and interactions with biological targets.
hERG Inhibition (IC50, µM) 1622Lower potential for cardiac toxicity.
Intrinsic Permeability (10⁻⁶ cm/s) 4843Maintained high permeability despite lower lipophilicity and higher basicity.
Intrinsic Clearance (HLM, µL/min/mg) 7213Significantly improved metabolic stability in human liver microsomes.
Intrinsic Clearance (Hepatocytes, µL/min/10⁶ cells) 61/190 (Human/Rat)11/5.1 (Human/Rat)Markedly enhanced metabolic stability in both human and rat hepatocytes, suggesting longer half-life in vivo.

Data sourced from "Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist"[1]

The data clearly indicates that the 2-oxa-6-azaspiro[3.3]heptane derivative (AZD1979) exhibits a more favorable ADME profile.[1] Notably, it demonstrates a significant reduction in lipophilicity (a decrease of 1.2 in logD) and a substantial improvement in metabolic stability, as evidenced by the lower intrinsic clearance values in both human liver microsomes and hepatocytes.[1] Despite these changes, the compound maintains high permeability and shows a reduced risk of hERG-related cardiotoxicity.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.

Cell Culture and Monolayer Formation: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-28 days to form a differentiated and polarized cell monolayer that mimics the intestinal epithelium.

Assay Procedure:

  • The Caco-2 monolayers are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) pre-warmed to 37°C.

  • The test compound, dissolved in the transport buffer, is added to the apical (donor) side for apical-to-basolateral (A-B) transport assessment, or to the basolateral (donor) side for basolateral-to-apical (B-A) transport assessment.

  • The plates are incubated for a defined period (e.g., 2 hours) at 37°C.

  • Samples are collected from both the donor and receiver compartments at the end of the incubation.

  • The concentration of the test compound in the samples is quantified by LC-MS/MS.

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the rate of drug transport.

  • A is the surface area of the membrane.

  • C₀ is the initial concentration of the drug in the donor compartment.

An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound is a substrate for active efflux transporters.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

Assay Procedure:

  • The test compound is incubated with liver microsomes (e.g., human or rat) at 37°C.

  • The metabolic reaction is initiated by the addition of a cofactor, typically NADPH.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • The reaction is stopped at each time point by adding a quenching solution (e.g., acetonitrile).

  • The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

Data Analysis: The rate of disappearance of the test compound is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Visualizing Experimental Workflows and Biological Pathways

To further elucidate the processes involved in ADME profiling, the following diagrams, generated using Graphviz (DOT language), illustrate a typical in vitro ADME screening cascade and a simplified signaling pathway relevant to hERG channel inhibition.

ADME_Screening_Cascade cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Lead Optimization cluster_2 Tier 3: Candidate Selection Solubility Aqueous Solubility Permeability Caco-2 Permeability (Papp, Efflux Ratio) Solubility->Permeability LogD Lipophilicity (LogD) LogD->Permeability Metabolic_Stability_Microsomes Microsomal Stability (t½, CLint) Metabolic_Stability_Hepatocytes Hepatocyte Stability Metabolic_Stability_Microsomes->Metabolic_Stability_Hepatocytes Metabolite_ID Metabolite Identification Permeability->Metabolite_ID Plasma_Protein_Binding Plasma Protein Binding Plasma_Protein_Binding->Metabolite_ID hERG_Safety hERG Inhibition Assay Metabolic_Stability_Hepatocytes->hERG_Safety CYP_Inhibition CYP450 Inhibition Reaction_Phenotyping Reaction Phenotyping CYP_Inhibition->Reaction_Phenotyping

A typical in vitro ADME screening cascade for drug discovery projects.

hERG_Inhibition_Pathway cluster_0 Drug Interaction cluster_1 Cellular Effect cluster_2 Clinical Outcome Drug hERG Inhibitor (e.g., some 2-oxa-6-azaspiro[3.3]heptane derivatives) hERG hERG K+ Channel Drug->hERG Blockade IKr Reduced IKr Current hERG->IKr Inhibition Repolarization Delayed Cardiac Repolarization IKr->Repolarization Leads to QT_Prolongation QT Prolongation Repolarization->QT_Prolongation Results in TdP Torsades de Pointes (Arrhythmia) QT_Prolongation->TdP Increased Risk of

Simplified signaling pathway of hERG channel inhibition leading to potential cardiotoxicity.

Conclusion

The strategic incorporation of the 2-oxa-6-azaspiro[3.3]heptane scaffold offers a compelling advantage in modern drug discovery. The available data robustly demonstrates that derivatives containing this moiety can exhibit a significantly improved ADME profile compared to their traditional heterocyclic analogs. Key benefits include reduced lipophilicity, enhanced metabolic stability, and a favorable safety profile, all while maintaining crucial properties like permeability. For medicinal chemists aiming to "escape flatland" and design next-generation therapeutics, the 2-oxa-6-azaspiro[3.3]heptane scaffold represents a valuable tool for optimizing pharmacokinetic properties and increasing the likelihood of clinical success.

References

Navigating the Toxicity Landscape of Spiro[3.3]heptane Derivatives in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The introduction of novel scaffolds in drug design is a critical strategy to overcome the limitations of existing therapeutic agents. One such scaffold gaining significant attention is the spiro[3.3]heptane moiety, a rigid, three-dimensional structure increasingly utilized as a saturated bioisostere for phenyl rings. This design approach aims to improve the physicochemical and pharmacokinetic properties of drug candidates, potentially leading to enhanced efficacy and safety. This guide provides a comparative analysis of the toxicity profiles of drug candidates incorporating spiro[3.3]heptane derivatives against their parent compounds, supported by available data and detailed experimental protocols for key toxicity assays.

The Promise of Spiro[3.3]heptane in Drug Design

The replacement of a planar phenyl group with a non-planar, saturated spiro[3.3]heptane core can offer several advantages in drug design. This bioisosteric substitution can lead to improved solubility, metabolic stability, and membrane permeability, while maintaining or even enhancing biological activity. By creating novel, patent-free analogs of existing drugs, this strategy also opens new avenues for therapeutic innovation. This guide focuses on the toxicological aspects of this substitution, a crucial consideration for the clinical translation of these promising new chemical entities.

Comparative Toxicity Profiles: Parent Drugs vs. Spiro[3.3]heptane Analogs

While the primary focus of many studies on spiro[3.3]heptane derivatives has been on their synthesis and efficacy, a comprehensive understanding of their toxicity is paramount. Direct comparative toxicity data between the parent drugs and their spiro[3.3]heptane analogs is still emerging. However, by examining the known toxicity of the parent compounds, we can establish a baseline for evaluating the safety of their spiro-derivatives.

This guide examines three case studies where the spiro[3.3]heptane scaffold has been incorporated into existing FDA-approved drugs: the anticancer agents Vorinostat and Sonidegib, and the local anesthetic Benzocaine.

Table 1: Summary of Preclinical and Clinical Toxicity of Parent Drugs
DrugClassCommon Adverse EffectsSerious Adverse EffectsGenotoxicity/CarcinogenicityDevelopmental Toxicity
Vorinostat Histone Deacetylase (HDAC) InhibitorFatigue, nausea, diarrhea, thrombocytopenia, anorexia, taste disturbances, dry mouth.[1]Thromboembolic events (including pulmonary embolism and deep vein thrombosis), QT interval prolongation.[2]Genotoxic and epigenotoxic in mouse bone marrow cells.[3] No carcinogenicity tests conducted.[2]In rats and rabbits, high doses led to decreased fetal weight and skeletal variations, but no morphological malformations.[4][5]
Sonidegib Hedgehog Pathway InhibitorMuscle spasms, alopecia, dysgeusia, nausea, fatigue, decreased appetite, weight loss.[6][7][8][9]Rhabdomyolysis, elevated serum creatine kinase (CK).[6][10]Carcinogenicity studies in mice and rats were recommended as postmarketing requirements.[11]Embryo-fetal toxicity observed in rabbits, including abortion, fetal resorption, and severe malformations.[10][11]
Benzocaine Local Anesthetic (Ester type)Local irritation, tingling.[12]Methemoglobinemia, especially with high concentrations or in children.[12][13][14] Seizures, coma, irregular heartbeat, respiratory depression with over-application.[15] Allergic reactions (contact dermatitis, anaphylaxis).[15]Not typically evaluated for long-term use.No specific data available, but oral use is contraindicated in children under two years old due to the risk of methemoglobinemia.[12]

Note: Direct experimental toxicity data for the spiro[3.3]heptane derivatives of these drugs is currently limited in publicly available literature. The primary focus has been on their synthesis and demonstration of bioactivity. Therefore, a direct quantitative comparison is not yet possible. The rationale for developing these analogs often includes the potential for an improved safety profile, but this remains to be conclusively demonstrated through dedicated toxicology studies.

Experimental Protocols for Toxicity Assessment

To rigorously evaluate the toxicity profile of novel spiro[3.3]heptane derivatives, a standardized battery of in vitro and in vivo assays is essential. The following are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell viability by 50% (IC50), providing a measure of its cytotoxic potential.[6][15][14][16][17]

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., L929) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for attachment.[15]

  • Compound Treatment: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create serial dilutions in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% (v/v).[15] Replace the medium in the wells with the medium containing the test compound. Include vehicle controls (medium with DMSO) and positive controls (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Experimental Workflow for In Vitro Cytotoxicity Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis culture Cell Culture seed Seed Cells in 96-well plate culture->seed prepare_compound Prepare Compound Dilutions seed->prepare_compound treat Treat cells with compound prepare_compound->treat incubate_treat Incubate (24-72h) treat->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance solubilize->read analyze Calculate % Viability & IC50 read->analyze

Caption: Workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[2][1][7][12][18]

Protocol:

  • Strain Preparation: Prepare overnight cultures of appropriate S. typhimurium strains (e.g., TA98, TA100).

  • Metabolic Activation (S9 Mix): Prepare the S9 fraction from the livers of rats induced with Aroclor 1254. The S9 mix contains the S9 fraction, buffer, and cofactors (NADP and glucose-6-phosphate).

  • Test Mixture Preparation: In a test tube, combine the test compound at various concentrations, the bacterial culture, and either phosphate buffer or the S9 mix (for assays with metabolic activation).

  • Top Agar Addition: Add molten top agar to the test mixture, vortex briefly, and pour onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Ames Test Experimental Workflow

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Bacterial Culture (S. typhimurium) D Mix Components with Top Agar A->D B Test Compound (various concentrations) B->D C S9 Mix (optional, for metabolic activation) C->D E Pour onto Minimal Glucose Agar Plates D->E F Incubate (37°C, 48-72h) E->F G Count Revertant Colonies F->G H Assess Mutagenicity G->H

Caption: A simplified workflow of the Ames test for mutagenicity assessment.

In Vivo Acute Oral Toxicity (OECD Guidelines)

In vivo studies are crucial for understanding the systemic toxicity of a compound. The following is a general procedure based on OECD Test Guidelines (e.g., 420, 423, or 425).[4][11][13][19][20]

Protocol:

  • Animal Selection: Use healthy, young adult rodents (e.g., Sprague-Dawley rats), typically females, as they are often more sensitive.

  • Dose Selection and Administration: Based on in vitro data and the toxicity of structurally related compounds, select a starting dose. Administer the compound orally via gavage.

  • Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Data Analysis: The results are used to determine the LD50 (the dose that is lethal to 50% of the animals) and to classify the substance for its acute toxicity.

Logical Flow for In Vivo Acute Toxicity Assessment

G start Start: Novel Compound in_vitro_data In Vitro Toxicity Data start->in_vitro_data dose_selection Select Starting Dose in_vitro_data->dose_selection animal_dosing Administer Compound to Animals (e.g., oral gavage) dose_selection->animal_dosing observation Observe for 14 days (mortality, clinical signs, body weight) animal_dosing->observation necropsy Gross Necropsy observation->necropsy ld50_determination Determine LD50 and Toxicity Classification necropsy->ld50_determination end End: Toxicity Profile ld50_determination->end

Caption: Decision-making process for in vivo acute toxicity testing of a novel compound.

Signaling Pathways and Toxicity Mechanisms

Understanding the potential mechanisms of toxicity is crucial. For instance, cardiotoxicity is a significant concern in drug development, often mediated by the inhibition of the hERG potassium channel, which can lead to QT interval prolongation.

hERG Channel Inhibition Pathway

The hERG (human Ether-à-go-go-Related Gene) channel is critical for cardiac repolarization. Inhibition of this channel can delay repolarization, leading to a prolonged QT interval on an electrocardiogram, which increases the risk of life-threatening arrhythmias.

hERG Channel Inhibition and Potential for Arrhythmia

G Compound Drug Candidate (e.g., Spiro[3.3]heptane derivative) hERG hERG K+ Channel Compound->hERG Inhibition Repolarization Cardiac Repolarization hERG->Repolarization Mediates QT_Prolongation QT Interval Prolongation Repolarization->QT_Prolongation Delayed Arrhythmia Torsades de Pointes (Arrhythmia) QT_Prolongation->Arrhythmia Increased Risk

Caption: The signaling pathway from hERG channel inhibition to potential cardiac arrhythmia.

Conclusion

The use of spiro[3.3]heptane as a benzene bioisostere represents an exciting strategy in modern drug discovery. While the primary focus has been on improving physicochemical properties and efficacy, a thorough toxicological evaluation is imperative for the successful clinical translation of these novel drug candidates. The toxicity profiles of the parent compounds provide a valuable starting point for this assessment. However, dedicated comparative toxicity studies of the spiro[3.3]heptane derivatives are urgently needed. By employing a comprehensive suite of in vitro and in vivo toxicity assays, researchers can build a robust safety profile for these promising molecules, ultimately paving the way for safer and more effective therapies.

References

2-Oxaspiro[3.3]heptan-6-amine: A Novel Piperazine Replacement for Next-Generation CNS Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 2-Oxaspiro[3.3]heptan-6-amine and piperazine, evaluating the potential of this novel spirocyclic amine as a bioisosteric replacement in Central Nervous System (CNS) drug discovery. We present a data-driven analysis of their physicochemical properties and outline key experimental protocols for validation.

The piperazine ring is a ubiquitous scaffold in CNS drug discovery, present in numerous approved medications for psychiatric and neurological disorders.[1][2] Its desirable physicochemical properties, such as high aqueous solubility and basicity, have made it a reliable building block for targeting various CNS receptors. However, the flexibility of the piperazine ring can sometimes lead to suboptimal binding affinity and metabolic liabilities.

In the quest for novel chemical matter with improved drug-like properties, 2-Oxaspiro[3.3]heptan-6-amine has emerged as a promising, rigid bioisostere for piperazine. Its unique three-dimensional structure offers a distinct vector for substituent placement, potentially leading to enhanced target engagement and improved pharmacokinetic profiles. This guide explores the validation of 2-Oxaspiro[3.3]heptan-6-amine as a next-generation piperazine replacement.

Physicochemical Properties: A Head-to-Head Comparison

The introduction of a spirocyclic core imparts significant changes to the physicochemical properties of a molecule. Below is a comparative analysis of key properties for the parent scaffolds, 2-Oxaspiro[3.3]heptan-6-amine and piperazine.

Property2-Oxaspiro[3.3]heptan-6-aminePiperazineRationale for CNS Drug Discovery
Molecular Weight ( g/mol ) 113.1686.14Lower molecular weight is generally preferred to maintain "rule of five" compliance.
cLogP -0.7-1.5Both are highly polar. The slightly higher cLogP of the spirocycle may offer a better balance for membrane permeability.
Topological Polar Surface Area (TPSA) (Ų) 21.324.1Both have low TPSA, which is favorable for BBB penetration.
Number of Hydrogen Bond Donors 12The single hydrogen bond donor in the spirocycle may reduce the potential for efflux by P-glycoprotein.
Number of Hydrogen Bond Acceptors 22Similar hydrogen bond acceptor count.
Rotatable Bonds 00The rigidity of the spirocycle can lead to a lower entropic penalty upon binding to a target.
pKa (strongest basic) ~9.5 (predicted)9.8Similar basicity ensures that the amine can be protonated at physiological pH, which is often crucial for target interaction.

Note: Some values for 2-Oxaspiro[3.3]heptan-6-amine are predicted based on its structure and data from similar spirocyclic amines.

Hypothetical Case Study: Impact on CNS Drug-like Properties

To illustrate the potential advantages of 2-Oxaspiro[3.3]heptan-6-amine, we present a hypothetical case study comparing its properties to piperazine when incorporated into a generic CNS pharmacophore ("CNS-P").

ParameterCNS-P-PiperazineCNS-P-2-Oxaspiro[3.3]heptan-6-aminePotential Advantage of Spirocycle
Calculated LogD at pH 7.4 1.82.1May offer a more optimal range for balancing solubility and permeability.
Aqueous Solubility (µM) HighModerately HighThe increased lipophilicity may slightly reduce solubility, but it is expected to remain in an acceptable range.
Metabolic Stability (in vitro, human liver microsomes, % remaining after 30 min) 45%75%The rigid spirocyclic core can block metabolically labile sites, leading to improved stability.
Blood-Brain Barrier Permeability (in vitro, PAMPA, Pe cm/s) 5.5 x 10⁻⁶7.2 x 10⁻⁶The increased three-dimensionality and potentially reduced P-gp efflux could enhance BBB penetration.
P-glycoprotein Efflux Ratio 3.21.8The spirocyclic structure may be less recognized by efflux transporters.
Binding Affinity (Ki, nM) for a hypothetical CNS target 158The rigid conformation can lead to a more favorable pre-organization for binding, resulting in higher affinity.

Experimental Validation Protocols

Validating 2-Oxaspiro[3.3]heptan-6-amine as a piperazine replacement requires a series of head-to-head in vitro and in vivo experiments. Below are detailed methodologies for key assays.

In Vitro ADME Assays

A crucial step in evaluating any new scaffold is to assess its absorption, distribution, metabolism, and excretion (ADME) properties.[3][4][5]

1. Metabolic Stability Assay

  • Objective: To determine the rate of metabolism of the test compounds in human liver microsomes.

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Incubate the test compound (typically at 1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (pH 7.4) at 37°C.

    • A control incubation without NADPH is included to account for non-enzymatic degradation.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.

2. Blood-Brain Barrier Permeability (PAMPA-BBB) Assay

  • Objective: To assess the passive permeability of a compound across an artificial membrane mimicking the blood-brain barrier.

  • Protocol:

    • A filter plate is coated with a lipid mixture (e.g., porcine brain lipid) dissolved in an organic solvent (e.g., dodecane).

    • The donor wells of the plate are filled with a solution of the test compound in a buffer at pH 7.4.

    • The acceptor wells are filled with the same buffer.

    • The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a set period (e.g., 4-18 hours) at room temperature.

    • After incubation, the concentrations of the compound in the donor and acceptor wells are determined by LC-MS/MS.

    • The permeability coefficient (Pe) is calculated using the following equation: Pe = (-V_D * V_A / (Area * Time * (V_D + V_A))) * ln(1 - ([Drug]_acceptor / [Drug]_equilibrium))

In Vivo Pharmacokinetic and Efficacy Studies

Following promising in vitro data, in vivo studies in animal models are essential to confirm the CNS penetration and efficacy of the new chemical entity.

1. In Vivo Blood-Brain Barrier Penetration Study

  • Objective: To determine the brain-to-plasma concentration ratio (Kp) of a compound in a rodent model.

  • Protocol:

    • Administer the test compound to a cohort of rodents (e.g., mice or rats) via a relevant route (e.g., intravenous or oral).

    • At a predetermined time point (e.g., 1 hour post-dose), collect blood samples via cardiac puncture and immediately perfuse the animal with saline to remove blood from the brain tissue.[6]

    • Harvest the brain tissue.

    • Separate the plasma from the blood samples.

    • Homogenize the brain tissue in a suitable buffer.

    • Extract the compound from both the plasma and the brain homogenate.

    • Quantify the concentration of the compound in both matrices using LC-MS/MS.

    • Calculate the Kp value as the ratio of the concentration in the brain to the concentration in the plasma.

Visualizing the Validation Workflow

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G cluster_0 Scaffold Selection cluster_1 CNS Agent Synthesis cluster_2 In Vitro Comparison cluster_3 In Vivo Validation Piperazine Piperazine CNS-P-Piperazine CNS-P-Piperazine Piperazine->CNS-P-Piperazine 2-Oxaspiro[3.3]heptan-6-amine 2-Oxaspiro[3.3]heptan-6-amine CNS-P-Spiroamine CNS-P-Spiroamine 2-Oxaspiro[3.3]heptan-6-amine->CNS-P-Spiroamine Physicochemical Properties Physicochemical Properties CNS-P-Piperazine->Physicochemical Properties Metabolic Stability Metabolic Stability CNS-P-Piperazine->Metabolic Stability BBB Permeability (PAMPA) BBB Permeability (PAMPA) CNS-P-Piperazine->BBB Permeability (PAMPA) Target Affinity Target Affinity CNS-P-Piperazine->Target Affinity CNS-P-Spiroamine->Physicochemical Properties CNS-P-Spiroamine->Metabolic Stability CNS-P-Spiroamine->BBB Permeability (PAMPA) CNS-P-Spiroamine->Target Affinity Pharmacokinetics Pharmacokinetics Metabolic Stability->Pharmacokinetics Brain Penetration Brain Penetration BBB Permeability (PAMPA)->Brain Penetration Efficacy Model Efficacy Model Target Affinity->Efficacy Model

Caption: Bioisosteric replacement workflow.

G Compound Administration Compound Administration Blood Collection Blood Collection Compound Administration->Blood Collection Brain Perfusion & Harvest Brain Perfusion & Harvest Compound Administration->Brain Perfusion & Harvest Sample Preparation Sample Preparation Blood Collection->Sample Preparation Brain Perfusion & Harvest->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: In vivo brain penetration workflow.

Conclusion

References

Navigating the Metabolic Maze: A Comparative Guide to the Stability of 2-Oxa-6-azaspiro[3.3]heptane Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for metabolically stable scaffolds is a critical step in the design of efficacious and safe therapeutics. This guide provides an objective comparison of the metabolic stability of compounds containing the 2-oxa-6-azaspiro[3.3]heptane motif against common bioisosteric replacements, supported by experimental data.

The introduction of spirocyclic scaffolds is a widely recognized strategy to enhance the three-dimensionality of drug candidates, often leading to improved physicochemical and pharmacokinetic properties.[1][2] Among these, the 2-oxa-6-azaspiro[3.3]heptane moiety has emerged as a valuable bioisostere for motifs like morpholine and piperidine.[3] This guide delves into the quantitative assessment of its impact on metabolic stability, a key determinant of a drug's in vivo half-life and bioavailability.[4][5]

Comparative Metabolic Stability: A Head-to-Head Analysis

The true measure of a scaffold's utility lies in direct comparison with established alternatives. Experimental data from a study comparing a morpholine-containing compound with its 2-oxa-6-azaspiro[3.3]heptane analogue reveals a significant improvement in metabolic stability for the latter.[6] The data, summarized in the table below, quantifies the intrinsic clearance (CLint) in human liver microsomes (HLM) and hepatocytes (HH), where a lower value indicates greater stability.[6][7]

Compound/ScaffoldlogD7.4pKaHLM CLint (μL/min/mg)HH CLint (μL/min/106 cells)
Compound A (with Morpholine)2.86.77261
Compound B (with 2-Oxa-6-azaspiro[3.3]heptane)1.68.21311

Data sourced from a comparative study on bioisosteres.[6]

The data clearly demonstrates that the incorporation of the 2-oxa-6-azaspiro[3.3]heptane scaffold in Compound B resulted in a greater than 5-fold reduction in intrinsic clearance in both human liver microsomes and hepatocytes compared to the morpholine-containing Compound A.[6] This pronounced increase in metabolic stability highlights the potential of this spirocyclic motif to mitigate metabolic liabilities in drug candidates.

The "Why": Structural Rigidity and Reduced Metabolism

The enhanced metabolic stability of 2-oxa-6-azaspiro[3.3]heptane-containing compounds can be attributed to their inherent structural rigidity.[8] This rigidity can limit the molecule's ability to adopt conformations that are favorable for binding to the active sites of metabolic enzymes, such as cytochrome P450s.[3] By "locking" the conformation, the spirocyclic scaffold can effectively shield potential sites of metabolism from enzymatic attack.

cluster_0 Structural Features and Metabolic Outcome Flexible_Scaffold Flexible Scaffold (e.g., Morpholine) Enzyme_Binding Optimal Binding to Metabolic Enzymes Flexible_Scaffold->Enzyme_Binding Allows conformational flexibility Rigid_Scaffold Rigid Scaffold (2-Oxa-6-azaspiro[3.3]heptane) Reduced_Binding Suboptimal Binding to Metabolic Enzymes Rigid_Scaffold->Reduced_Binding Constrains conformation High_Metabolism High Metabolic Turnover Enzyme_Binding->High_Metabolism Low_Metabolism Low Metabolic Turnover Reduced_Binding->Low_Metabolism

Figure 1. The influence of scaffold rigidity on metabolic stability.

Experimental Protocols for Assessing Metabolic Stability

The quantitative data presented in this guide is typically generated using in vitro assays with liver fractions. The two most common methods are the liver microsomal stability assay and the hepatocyte stability assay.[9][10]

Liver Microsomal Stability Assay

This assay is a high-throughput method used in early drug discovery to assess Phase I metabolic reactions, primarily mediated by cytochrome P450 enzymes.[11]

Protocol:

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a stock solution of the test compound and positive controls (e.g., testosterone, verapamil) in a suitable organic solvent (e.g., acetonitrile or DMSO).

    • Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-warm a solution of liver microsomes and the NADPH-regenerating system in a 96-well plate at 37°C.

    • Initiate the metabolic reaction by adding the test compound to the wells. The final concentration of the test compound is typically 1-10 µM.

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)

cluster_1 Microsomal Stability Assay Workflow Start Start Prepare_Reagents Prepare Microsomes, Test Compound, and NADPH System Start->Prepare_Reagents Incubate Incubate at 37°C Prepare_Reagents->Incubate Sample Sample at Time Points Incubate->Sample Stop_Reaction Stop Reaction with Cold Solvent Sample->Stop_Reaction Analyze Analyze by LC-MS/MS Stop_Reaction->Analyze Calculate Calculate t½ and CLint Analyze->Calculate End End Calculate->End

Figure 2. Workflow for a typical liver microsomal stability assay.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes, as well as active transport mechanisms.[12]

Protocol:

  • Hepatocyte Preparation:

    • Thaw cryopreserved human hepatocytes and assess their viability.

    • Resuspend the viable hepatocytes in an appropriate incubation medium.

  • Incubation:

    • Add the hepatocyte suspension to a 96-well plate.

    • Add the test compound to the wells and incubate at 37°C in a humidified incubator with 5% CO2.

  • Time-Point Sampling and Analysis:

    • The sampling, reaction termination, and analytical procedures are similar to the microsomal stability assay.

  • Data Analysis:

    • The calculation of the in vitro half-life and intrinsic clearance is also analogous to the microsomal assay, with the CLint value being expressed as µL/min/106 cells.

Conclusion

The strategic incorporation of the 2-oxa-6-azaspiro[3.3]heptane scaffold presents a compelling approach for medicinal chemists to enhance the metabolic stability of drug candidates. The empirical data demonstrates a clear advantage over traditional, more flexible bioisosteres like morpholine. By understanding the structural basis for this improved stability and employing robust in vitro assays, researchers can make more informed decisions in the design and optimization of new chemical entities with favorable pharmacokinetic profiles.

References

Impact of 2-oxa-6-azaspiro[3.3]heptane on hERG Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of novel scaffolds in drug design is paramount to achieving desirable pharmacokinetic and safety profiles. One such scaffold, 2-oxa-6-azaspiro[3.3]heptane, has emerged as a valuable bioisostere for common heterocycles like morpholine and piperidine. This guide provides a comparative analysis of the impact of this spirocyclic moiety on the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical consideration in cardiovascular safety assessment.

Quantitative Comparison of hERG Inhibition

The replacement of traditional heterocyclic moieties with 2-oxa-6-azaspiro[3.3]heptane can significantly influence a compound's interaction with the hERG channel. The following table summarizes the available data for a key example, AZD1979, a potent Melanin-concentrating hormone receptor 1 (MCHR1) antagonist.

Compound/ScaffoldStructurehERG IC50 (μM)Key Observations
AZD1979 (with 2-oxa-6-azaspiro[3.3]heptane)(Structure of AZD1979)22[1][2]Exhibits low hERG inhibition. The lead optimization program for AZD1979 focused on reducing lipophilicity and avoiding off-target pharmacology, including hERG channel interactions.[1]
Morpholine Analogue (Generic Morpholine Structure)Data not publicly availableQualitative reports suggest that the incorporation of 2-oxa-6-azaspiro[3.3]heptane in place of a morpholine moiety in the developmental series for AZD1979 did not have a detrimental effect on hERG inhibition, indicating a favorable safety profile for the spirocycle.
Piperidine Analogue (Generic Piperidine Structure)Data not publicly availableIn other chemical series, the replacement of a piperidine fragment with a 2-oxa-6-azaspiro octane moiety has been shown to reduce hERG activity, suggesting a general trend of improved cardiac safety with such spirocyclic scaffolds.

Experimental Protocols

The determination of hERG inhibition is a critical step in preclinical safety evaluation. The following are detailed methodologies for two common assays used to assess the inhibitory potential of compounds on the hERG channel.

Automated Patch-Clamp Electrophysiology Assay

This method provides a direct measure of the ionic current flowing through the hERG channels in a cellular membrane.

  • Principle: The whole-cell patch-clamp technique is used to measure the inhibitory effect of a test compound on the hERG potassium channel current.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the hERG gene are commonly used.

  • Methodology:

    • Cell Preparation: Cells are cultured to 70-90% confluency and harvested.

    • Recording: A stable whole-cell recording is established from a single cell.

    • Voltage Protocol: A specific voltage protocol is applied to elicit the characteristic hERG tail current. A typical protocol involves a holding potential of -80 mV, a depolarizing pulse to +20 mV to activate the channels, and a repolarizing pulse to -50 mV to measure the tail current.

    • Compound Application: The test compound is applied at various concentrations, and the percentage of current inhibition is measured at each concentration.

    • Data Analysis: A concentration-response curve is generated to calculate the half-maximal inhibitory concentration (IC50) value.

  • Controls: A vehicle control (e.g., DMSO) and a known hERG blocker (e.g., E-4031) are used as negative and positive controls, respectively.

FluxOR™ Thallium Flux Assay

This is a cell-based, high-throughput screening assay that uses thallium influx as a surrogate for potassium ion movement through the hERG channel.

  • Principle: The assay measures the activity of the hERG channel by detecting the influx of thallium ions into the cells through open channels. Thallium ions bind to a fluorescent dye trapped in the cytoplasm, leading to an increase in fluorescence.

  • Cell Lines: U2OS or HEK299 cells stably expressing the hERG channel are utilized.

  • Methodology:

    • Cell Plating: Cells are plated in a multi-well plate (e.g., 1536-well).

    • Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye.

    • Compound Addition: The test compound and controls are added to the wells.

    • Stimulation: A stimulus buffer containing thallium is added to open the hERG channels.

    • Fluorescence Reading: The fluorescence intensity is measured kinetically using a plate reader.

    • Data Analysis: The rate of fluorescence increase is proportional to hERG channel activity. The inhibitory effect of the compound is determined by the reduction in the fluorescence signal.

  • Controls: A known hERG inhibitor (e.g., Astemizole) is used as a positive control, and DMSO serves as a negative control.

Visualizing the Impact and Workflow

To better understand the strategic role of 2-oxa-6-azaspiro[3.3]heptane and the process of evaluating its hERG liability, the following diagrams illustrate the key concepts and experimental flow.

Logical Flow of Scaffold Replacement for Improved Safety cluster_0 Traditional Scaffolds cluster_1 Potential Liabilities cluster_2 Bioisosteric Replacement cluster_3 Improved Properties Morpholine Morpholine hERG_Inhibition hERG Inhibition Morpholine->hERG_Inhibition Lipophilicity High Lipophilicity Morpholine->Lipophilicity Piperidine Piperidine Piperidine->hERG_Inhibition Piperidine->Lipophilicity Spirocycle 2-oxa-6-azaspiro[3.3]heptane hERG_Inhibition->Spirocycle Mitigation Strategy Lipophilicity->Spirocycle Mitigation Strategy Reduced_hERG Reduced hERG Liability Spirocycle->Reduced_hERG Lower_Lipophilicity Lower Lipophilicity Spirocycle->Lower_Lipophilicity

Caption: Bioisosteric replacement strategy to mitigate hERG risk.

hERG Inhibition Assay Workflow Start Start: Compound Synthesis Assay_Selection Select Assay: - Patch-Clamp - Thallium Flux Start->Assay_Selection Cell_Culture Cell Culture (hERG-expressing cells) Assay_Selection->Cell_Culture Compound_Prep Prepare Compound Solutions (Multiple Concentrations) Cell_Culture->Compound_Prep Experiment Perform Experiment Compound_Prep->Experiment Data_Acquisition Data Acquisition (Current/Fluorescence) Experiment->Data_Acquisition Data_Analysis Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis Result Result: hERG Inhibition Profile Data_Analysis->Result

Caption: General workflow for assessing hERG inhibition.

References

Safety Operating Guide

Proper Disposal of 2-Oxaspiro[3.3]heptan-6-amine hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document outlines the essential procedures for the safe disposal of 2-Oxaspiro[3.3]heptan-6-amine hydrochloride, a compound that requires careful management due to its potential hazards.

Safety and Hazard Information

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It can also cause serious eye irritation and may lead to respiratory irritation.[1] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.

Hazard StatementClassificationPrecautionary Measures
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)Do not eat, drink or smoke when using this product.[1] Rinse mouth if swallowed and seek medical attention.
H312: Harmful in contact with skinAcute toxicity, Dermal (Category 4)Wear protective gloves and clothing.[1] If on skin, wash with plenty of water.[2]
H332: Harmful if inhaledAcute toxicity, Inhalation (Category 4)Avoid breathing dust.[1] Use only outdoors or in a well-ventilated area.[1]
H319: Causes serious eye irritationEye irritation (Category 2A)Wear eye protection.[1] If in eyes, rinse cautiously with water for several minutes.[2][3]
H335: May cause respiratory irritationSpecific target organ toxicity - single exposure (Category 3)Use in a well-ventilated area.[1]

Disposal Protocol

The primary method for the disposal of this compound is through an authorized hazardous or special waste collection point, in accordance with local regulations.[1] It is crucial to avoid discharging the material into drains or sewer systems.[2]

Experimental Protocol for Disposal of Solid Waste and Contaminated Materials:

  • Segregation: Isolate this compound waste from other laboratory waste streams. This includes any contaminated personal protective equipment (PPE), weighing boats, and absorbent materials used for spills.

  • Containerization: Place the solid waste into a clean, dry, sealable, and clearly labeled container.[1] The label should include the chemical name ("this compound"), the CAS number (1363381-78-5), and appropriate hazard symbols.

  • Storage: Store the sealed container in a designated, well-ventilated, and locked-up area, away from incompatible materials, until collection by a licensed chemical waste disposal service.[1]

  • Documentation: Maintain a detailed log of the waste, including the quantity and date of accumulation.

  • Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical destruction facility to arrange for pickup and disposal.[2] Methods like controlled incineration with flue gas scrubbing may be employed by the disposal facility.[2]

Protocol for Accidental Spills:

In the event of a spill, the following steps should be taken immediately:

  • Evacuation and Notification: Alert personnel in the immediate area and, if necessary, contact emergency services, providing the location and nature of the hazard.[1]

  • Ventilation: Ensure the area is well-ventilated.

  • Personal Protective Equipment (PPE): Before cleanup, don appropriate PPE, including protective gloves, clothing, safety glasses, and a dust respirator.[1]

  • Cleanup Procedure:

    • For Dry Spills: Use dry cleanup procedures to avoid generating dust.[1] Carefully sweep, shovel, or vacuum (using an explosion-proof vacuum) the spilled material.[1]

    • For Wet Spills: If the material is in solution, absorb the spill with inert material (e.g., vermiculite, sand, or earth) and then shovel the absorbed material into a suitable container for disposal.

  • Final Decontamination: After the bulk of the spill has been collected, wash the area down with a large amount of water, preventing runoff from entering drains.[1]

  • Waste Disposal: Place all cleanup residues and contaminated materials in a sealed and labeled container for disposal as hazardous waste.[1]

Disposal Workflow Diagram

DisposalWorkflow cluster_onsite On-Site Procedures cluster_offsite Off-Site Disposal start Waste Generation segregate Segregate Waste start->segregate containerize Containerize & Label segregate->containerize store Store in Designated Area containerize->store contact_ehs Contact EHS/Waste Vendor store->contact_ehs spill Accidental Spill cleanup Spill Cleanup spill->cleanup Immediate Response cleanup->containerize collection Waste Collection contact_ehs->collection transport Transport to Facility collection->transport end Final Disposal (e.g., Incineration) transport->end

References

Essential Safety and Logistical Information for Handling 2-Oxaspiro[3.3]heptan-6-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides detailed guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for 2-Oxaspiro[3.3]heptan-6-amine hydrochloride (CAS No. 1363381-78-5).[1]

Hazard Identification and Personal Protective Equipment

This compound is harmful if swallowed, in contact with skin, or inhaled.[1] It causes serious eye irritation and may cause respiratory irritation.[1] Therefore, adherence to appropriate safety protocols and the use of proper personal protective equipment are critical.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Specific Equipment Standard/Requirement Purpose
Eye and Face Protection Safety glasses with side-shields or chemical splash goggles. A face shield may be required for large quantities or when there is a splash hazard.[2][3]Conforming to EN166 (EU) or NIOSH (US).[4]To protect against chemical splashes and eye irritation.[1][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[3] A lab coat or chemical-resistant overalls should be worn.[2][5]Inspect gloves for damage before use.[2] Launder contaminated clothing separately.[1]To prevent skin contact and absorption.[1][3]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][6] If ventilation is inadequate, a NIOSH-approved respirator is required.[2]Follow established exposure standards.[1]To prevent inhalation of dust or fumes.[1][7]
Foot Protection Closed-toe, chemical-resistant shoes.[2]Steel-toe boots may be necessary depending on the scale of work.[5][8]To protect feet from spills and falling objects.[3]

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Table 2: First Aid Measures

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1]
Skin Contact Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and water. If skin irritation occurs, seek medical attention.[9]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Handling, Storage, and Disposal

Proper logistical planning for the handling, storage, and disposal of this compound is essential to maintain a safe laboratory environment.

Table 3: Logistical and Disposal Plan

Aspect Procedure
Handling Use only in a well-ventilated area, preferably in a chemical fume hood.[1][6] Avoid generating dust.[1] Do not eat, drink, or smoke when handling.[1] Wash hands thoroughly after handling.[1]
Storage Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1][4] Keep away from incompatible materials and foodstuff containers.[1] Protect containers from physical damage.[1]
Spill Cleanup For dry spills, use dry clean-up procedures to avoid generating dust.[1] Collect residue in a sealed container for disposal.[1] For wet spills, absorb with inert material and place in a suitable container for disposal.[6] Prevent spillage from entering drains or water courses.[1]
Disposal Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with local, regional, and national regulations.[1]

Experimental Protocol: Safe Handling Workflow

This protocol outlines the step-by-step process for safely handling this compound in a laboratory setting.

1. Preparation and Risk Assessment:

  • Conduct a thorough risk assessment for the planned experiment.
  • Ensure all necessary PPE is available and in good condition.
  • Verify that the chemical fume hood is functioning correctly.
  • Locate the nearest safety shower and eyewash station.

2. Donning Personal Protective Equipment:

  • Put on a lab coat and ensure it is fully buttoned.
  • Wear appropriate chemical-resistant gloves.
  • Put on safety glasses or goggles.
  • If required, wear a face shield and respirator.

3. Chemical Handling:

  • Perform all manipulations of the solid compound within a chemical fume hood.
  • Carefully weigh the required amount of the compound, avoiding dust generation.
  • If preparing a solution, add the solid to the solvent slowly.
  • Keep the container tightly closed when not in use.[1]

4. Post-Handling and Waste Disposal:

  • Decontaminate all equipment used.
  • Carefully remove and dispose of gloves in the appropriate waste container.
  • Wash hands thoroughly with soap and water.
  • Segregate and label all chemical waste for disposal according to institutional and local regulations.[1]

5. Emergency Response:

  • In case of a spill, evacuate the immediate area and alert personnel.[1]
  • Follow the spill cleanup procedures outlined in Table 3.
  • In case of personal exposure, follow the first aid measures in Table 2 and seek medical attention.

Visualizing the Safe Handling Workflow

The following diagram illustrates the logical flow of the safe handling protocol.

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_donning 2. Donning PPE cluster_handling 3. Chemical Handling cluster_post 4. Post-Handling & Disposal cluster_emergency 5. Emergency Response RiskAssessment Conduct Risk Assessment CheckPPE Check PPE Availability RiskAssessment->CheckPPE CheckHood Verify Fume Hood CheckPPE->CheckHood LocateSafety Locate Safety Equipment CheckHood->LocateSafety DonCoat Don Lab Coat LocateSafety->DonCoat DonGloves Don Gloves DonCoat->DonGloves DonGoggles Don Eye Protection DonGloves->DonGoggles DonRespirator Don Respirator (if needed) DonGoggles->DonRespirator WorkInHood Work in Fume Hood DonRespirator->WorkInHood WeighCarefully Weigh Compound WorkInHood->WeighCarefully PrepareSolution Prepare Solution WeighCarefully->PrepareSolution KeepClosed Keep Container Closed PrepareSolution->KeepClosed Decontaminate Decontaminate Equipment KeepClosed->Decontaminate DisposeGloves Dispose of Gloves Decontaminate->DisposeGloves WashHands Wash Hands DisposeGloves->WashHands SegregateWaste Segregate Waste WashHands->SegregateWaste End End Spill Spill Occurs Evacuate Evacuate & Alert Spill->Evacuate Exposure Exposure Occurs FirstAid Follow First Aid Exposure->FirstAid Cleanup Follow Spill Cleanup Evacuate->Cleanup Start Start Start->RiskAssessment

Caption: Safe handling workflow for this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。